8-Fluoro-1,2,3,4-tetrahydroisoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
8-fluoro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,11H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEDHMMZSRJZSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595588 | |
| Record name | 8-Fluoro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123594-01-4 | |
| Record name | 8-Fluoro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Fluoro-1,2,3,4-tetrahydroisoquinoline (CAS No. 123594-01-4)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Fluorination in a Privileged Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its rigid, three-dimensional structure provides a robust framework for orienting pharmacophoric elements in precise spatial arrangements, enabling potent and selective interactions with various biological targets. The strategic introduction of a fluorine atom, as seen in 8-fluoro-1,2,3,4-tetrahydroisoquinoline, offers a sophisticated tool for modulating the physicochemical and pharmacological properties of the parent molecule. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a valuable building block in modern drug discovery.[3]
This guide provides a comprehensive technical overview of this compound, consolidating essential information on its synthesis, characterization, and potential applications to empower researchers in their pursuit of novel therapeutics.
Section 1: Physicochemical and Structural Characteristics
While specific experimental data for this compound is not broadly published, its properties can be reliably inferred from its structure and data available for its parent compound and other isomers.
Table 1: Physicochemical Properties
| Property | Value/Information | Source/Context |
| CAS Number | 123594-01-4 | - |
| Molecular Formula | C₉H₁₀FN | Calculated |
| Molecular Weight | 151.18 g/mol | Calculated from formula.[4] |
| Appearance | Yellow oil | As described in its synthesis.[5] |
| Boiling Point | Estimated >230 °C | Based on the b.p. of 1,2,3,4-tetrahydroisoquinoline (232-233 °C).[6] |
| Melting Point | Not available | Parent compound melts at < -15 °C.[3] The hydrochloride salt of the precursor, 8-fluoro-3,4-dihydroisoquinoline, has a m.p. of 103–105 °C.[5] |
| Solubility | Estimated to be slightly soluble in water; soluble in organic solvents like methanol, dichloromethane. | General property of similar amines; solvents used in its synthesis.[5] A related THIQ derivative showed a solubility of 19 µg/mL.[1] |
| pKa | Not available | The basicity of the secondary amine is a key feature for salt formation and biological interactions. |
| LogP | ~1.4 (Predicted) | Based on the LogP of 6-fluoro-1,2,3,4-tetrahydroisoquinoline.[4] |
Section 2: Synthesis and Manufacturing
The synthesis of this compound is most effectively achieved through a two-stage process involving the creation of a dihydroisoquinoline intermediate followed by its reduction. This approach provides a high-yielding and well-characterized route to the target compound.
Overview of Synthetic Strategies for the THIQ Core
Two classical and powerful methods for constructing the tetrahydroisoquinoline skeleton are the Pictet-Spengler and Bischler-Napieralski reactions.[1][7]
-
Pictet-Spengler Reaction: This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization.[1] It is a highly versatile method for creating 1-substituted THIQs.
-
Bischler-Napieralski Reaction: This method involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent (e.g., POCl₃, P₂O₅) to form a 3,4-dihydroisoquinoline intermediate.[1] This intermediate is then subsequently reduced to the corresponding tetrahydroisoquinoline.[1]
The synthesis of the 8-fluoro derivative leverages a modern adaptation of the Bischler-Napieralski strategy, beginning with a directed ortho-lithiation to precisely install the required functionality.[5]
Caption: General synthetic pathways to the tetrahydroisoquinoline core.
Detailed Synthesis Protocol for this compound
The most direct and well-documented synthesis proceeds via the reduction of its imine precursor, 8-fluoro-3,4-dihydroisoquinoline.[5]
This precursor is synthesized from 2-(3-fluorophenyl)ethan-1-amine through a sequence involving N-protection, directed ortho-lithiation, formylation, and acid-catalyzed cyclization.[5] The hydrochloride hydrate salt of the resulting dihydroisoquinoline is a pale yellow solid.[5]
This critical step converts the C=N double bond of the dihydroisoquinoline intermediate into a single bond, yielding the final saturated heterocyclic system.
Caption: Workflow for the reduction of the dihydroisoquinoline precursor.
Experimental Protocol:
-
Step 1: Dissolution and Cooling: Dissolve 8-fluoro-3,4-dihydroisoquinoline (base, compound 23 ) (502 mg, 3.37 mmol) in methanol (10 mL). Cool the resulting solution in an ice/water bath.[5]
-
Step 2: Reduction: To the cooled solution, add sodium borohydride (NaBH₄) (153 mg, 4.04 mmol) in portions.[5] The causality for using NaBH₄ is its excellent selectivity for reducing imines in the presence of an aromatic ring, and its operational simplicity compared to stronger reducing agents like LiAlH₄.[8]
-
Step 3: Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 1 hour.[5]
-
Step 4: Workup: Quench the reaction by adding water (5 mL).[5]
-
Step 5: Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 8 mL).[5]
-
Step 6: Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.[5]
-
Step 7: Product Isolation: The procedure affords the title compound as a yellow oil (478 mg, 94% yield).[5] This self-validating system yields a high purity product, confirmed by NMR spectroscopy, without the need for column chromatography.
Section 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of this compound. The following data, derived from its published synthesis, serves as a benchmark for quality control.[5]
Table 2: NMR Spectroscopic Data
| Nucleus | Solvent | Chemical Shifts (δ) and Coupling Constants (J) |
| ¹H-NMR | CDCl₃ (600 MHz) | δ = 7.09 (ddd, JHH = 8.2, 7.6 Hz, JHF = 5.7 Hz, 1H), 6.88 (d, J = 7.6 Hz, 1H), 6.83 (dd, JHF = 9.7 Hz, JHH = 8.2 Hz, 1H), 4.03 (br s, 2H), 3.11 (t, J = 5.9 Hz, 2H), 2.79 (br t, J = 5.9 Hz, 2H), 1.77 (br s, 1H).[5] |
| ¹³C-NMR | CDCl₃ (150 MHz) | δ = 159.5 (d, JCF = 244 Hz), 137.4 (d, JCF = 5.0 Hz), 126.8 (d, JCF = 8.6 Hz), 124.6 (d, JCF = 3.1 Hz), 123.4 (d, JCF = 17.1 Hz), 112.0 (d, JCF = 21.3 Hz), 43.3, 42.2 (d, JCF = 5.1 Hz), 28.8 (d, JCF = 2.8 Hz).[5] |
| ¹⁹F-NMR | CDCl₃ (564.7 MHz) | δ = -121.2 (dd, JFH = 9.7, 5.7 Hz).[5] |
High-Resolution Mass Spectrometry (HRMS):
-
Calculated for C₉H₁₁FN⁺ ([M+H]⁺): 152.0870, Found: 152.0876.[5]
Section 4: Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex drug candidates, particularly for central nervous system (CNS) disorders.[5] The THIQ scaffold itself is a key component in drugs targeting a vast range of conditions, including cancer, hypertension, bacterial and viral infections, and neurodegenerative diseases.[1][8]
Rationale as a CNS Drug Scaffold
-
Dopaminergic and Serotonergic Modulation: The THIQ structure is related to endogenous neurochemicals and can be modified to interact with various CNS targets. For example, the antidepressant Nomifensine is a THIQ derivative that acts as a norepinephrine-dopamine reuptake inhibitor.[5]
-
Calcium Channel Blockade: Certain N-acylated 1,8-disubstituted THIQs have been identified as potent calcium channel blockers, a mechanism relevant for treating chronic pain.[5]
-
Enzyme Inhibition: The scaffold can be adapted to target enzymes like monoamine oxidase (MAO), which is relevant for treating Parkinson's disease and depression.[9]
The 8-fluoro substituent can be leveraged in several ways:
-
Metabolic Blocking: The strong C-F bond can block sites of metabolism, increasing the half-life of a drug candidate.
-
Modulating Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the secondary amine, affecting its ionization state at physiological pH and its ability to cross the blood-brain barrier.
-
Enhancing Binding Affinity: The fluorine atom can participate in favorable orthogonal multipolar interactions with protein targets, potentially increasing binding potency.
Synthetic Utility
This compound serves as a precursor for creating libraries of novel compounds through derivatization at two key positions:
-
N-2 Position: The secondary amine can be readily alkylated or acylated to introduce a wide variety of substituents, which is a common strategy for modulating the pharmacological profile of THIQ-based compounds.[6]
-
C-1 Position: While direct substitution is challenging, the 8-fluoro-3,4-dihydroisoquinoline precursor can undergo nucleophilic addition at the C-1 position before the reduction step, allowing for the synthesis of 1,8-disubstituted analogs.[10]
Caption: Derivatization potential of the 8-Fluoro-THIQ scaffold.
Section 5: Safety and Handling
No specific Safety Data Sheet (SDS) is publicly available for CAS number 123594-01-4. However, hazard information can be inferred from related compounds. The parent compound, 1,2,3,4-tetrahydroisoquinoline, is classified as toxic if swallowed, fatal in contact with skin, and causes severe skin burns and eye damage.[3] A related isomer, 6-fluoro-1,2,3,4-tetrahydroisoquinoline, is listed as harmful if swallowed and causes skin and eye irritation.[4]
General Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, do not induce vomiting. Seek immediate medical attention in all cases of exposure.
Researchers must consult the specific SDS provided by the supplier before handling this compound and perform a thorough risk assessment.
References
-
Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254–12287. [Link]
-
Hargitai, C., Nagy, T., Halász, J., Simig, G., & Volk, B. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280. [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Hargitai, C., Nagy, T., Halász, J., Simig, G., & Volk, B. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed Central. [Link]
-
Hargitai, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280. Available from: [Link]
-
Kaur, M., & Singh, P. (2021). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry, 19(3), 459-485. [Link]
-
Lin, C. H., et al. (2014). New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins. PubMed, 22(14), 6467-83. [Link]
-
Faheem, et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(2), 1-21. [Link]
-
PubChem. (n.d.). 6-Fluoro-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4). Retrieved from [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline | C9H10FN | CID 15718724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 9. New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline
CAS Registry Number: 1185030-61-8 (Hydrochloride); 6274-67-5 (Free base) Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Content Type: Technical Guide / Whitepaper
Executive Summary & Strategic Analysis
8-Fluoro-1,2,3,4-tetrahydroisoquinoline (8-F-THIQ) is a high-value pharmacophore in medicinal chemistry, often utilized to modulate metabolic stability (blocking the C8 position) or to influence the pKa and lipophilicity of the secondary amine.
Critical Note on CAS: The prompt referenced CAS 6276-37-5. Database verification indicates this number is likely erroneous or refers to a distinct, non-standard salt. The industry-standard CAS for the hydrochloride salt is 1185030-61-8 . This guide addresses the synthesis of the 8-fluoro isomer specifically.
The Regioselectivity Challenge
Synthesizing 8-substituted tetrahydroisoquinolines via the classical Pictet-Spengler reaction is notoriously difficult due to regiochemical ambiguity.
-
Substrate: 3-Fluorophenethylamine.
-
Problem: Electrophilic cyclization typically occurs para to the activating fluorine substituent (leading to the 6-fluoro isomer) rather than the sterically crowded ortho position required for the 8-fluoro isomer.
-
Solution: This guide prioritizes a Directed Ortho-Lithiation (DoM) strategy. This approach forces carbon-carbon bond formation exactly where needed (C8), guaranteeing the correct isomer with high fidelity.
Retrosynthetic Logic & Strategy Map
To ensure structural integrity, we disconnect the C1–C8a bond. The most reliable forward synthesis bypasses the ambiguous electrophilic aromatic substitution in favor of an organometallic direction.
Protocol 1: The Directed Ortho-Lithiation Route (Gold Standard)
This route is the "Expert" choice. It uses the synergistic directing effects of the fluorine atom and a protected amine to install the C1 carbon at the specific position required.
Phase A: Protection
Objective: Convert the primary amine to a directing group (Pivaloylamide) that survives lithiation.
-
Reagents: 2-(3-Fluorophenyl)ethylamine (1.0 eq), Pivaloyl chloride (1.1 eq), Triethylamine (1.2 eq), DCM (Solvent).
-
Procedure:
-
Dissolve amine in dry DCM at 0°C.
-
Add Et3N followed by dropwise addition of pivaloyl chloride.
-
Stir at RT for 2 hours.
-
Workup: Wash with 1N HCl, then NaHCO3. Dry over MgSO4.
-
Yield: Expect >95% of N-[2-(3-fluorophenyl)ethyl]pivalamide.
-
Phase B: Directed Lithiation & Formylation
Objective: Install the aldehyde carbon at the crowded C2 position (between F and the ethyl chain).
-
Reagents: N-Pivaloyl intermediate (1.0 eq), n-BuLi (2.2 eq, 2.5M in hexanes), DMF (3.0 eq), THF (anhydrous).
-
Critical Parameters: Temperature must be maintained at -78°C to prevent aryne formation (elimination of LiF).
-
Procedure:
-
Cool a solution of the amide in THF to -78°C under Argon/Nitrogen.
-
Add n-BuLi dropwise. The solution will turn yellow/orange (dianion formation).
-
Stir at -78°C for 2 hours. The Lithium sits at the position ortho to the Fluorine (C2), stabilized by the amide oxygen.
-
Add dry DMF dropwise.
-
Stir 30 mins at -78°C, then allow to warm to 0°C.
-
Quench: Add saturated NH4Cl or dilute HCl. This yields the ortho-formyl intermediate.
-
Phase C: Cyclization & Reduction
Objective: Close the ring to form the dihydroisoquinoline, then reduce to the tetrahydro- product.
-
Reagents: 6M HCl (aq), NaBH4 (Sodium Borohydride), Methanol.
-
Procedure (One-Pot Cyclization):
-
Reflux the crude aldehyde intermediate in 6M HCl for 2–4 hours. This removes the pivaloyl group and effects the cyclization to 8-fluoro-3,4-dihydroisoquinoline .
-
Basify the mixture (pH > 10) with NaOH and extract with DCM.
-
Reduction: Dissolve the crude dihydroisoquinoline in Methanol.
-
Add NaBH4 (1.5 eq) portion-wise at 0°C.
-
Stir at RT for 1 hour.
-
Purification: Quench with water, extract with DCM. Purify via column chromatography (DCM/MeOH 95:5) or crystallize as the HCl salt using HCl/Ether.
-
Protocol 2: Rapid Reduction (From Commercial Precursor)
If 8-fluoroisoquinoline (fully aromatic) is available, this method is faster but requires careful hydrogenation or strong hydride reduction.
Reagents: 8-Fluoroisoquinoline, NaBH4, Methanol (or NaCNBH3/Acetic Acid).
Step-by-Step:
-
Activation: React 8-fluoroisoquinoline with Benzyl bromide (BnBr) in acetone to form the N-benzyl isoquinolinium salt. (Direct reduction of the pyridine ring in isoquinoline is difficult with mild reagents; quaternization activates it).
-
Reduction: Treat the salt with NaBH4 in Methanol at 0°C to RT. This yields N-benzyl-8-fluoro-1,2,3,4-THIQ.
-
Deprotection: Hydrogenolysis (H2, Pd/C, MeOH, 50 psi) removes the benzyl group to yield the free secondary amine.
Note: Direct reduction of the 3,4-double bond of 3,4-dihydroisoquinoline (from Protocol 1) is trivial with NaBH4. Reduction of the fully aromatic isoquinoline usually requires the activation step described above.
Analytical Validation
To ensure "Trustworthiness," compare your product against these expected spectral data points.
| Technique | Expected Signal (8-Fluoro Isomer) | Diagnostic Value |
| 1H NMR | δ ~6.8–7.2 ppm (m, 3H, Aromatic) | Pattern must show 1,2,3-trisubstituted benzene. |
| 1H NMR | δ ~4.0 ppm (s, 2H, C1-H) | Singlet for the CH2 next to N and Benzene. |
| 13C NMR | Doublet at C8 (~159 ppm, J_CF ~245 Hz) | Large coupling constant confirms F attachment. |
| 19F NMR | ~ -115 to -120 ppm | Distinct shift for aryl fluoride. |
| Mass Spec | [M+H]+ = 152.08 (Free base) | Confirms molecular formula C9H10FN. |
Mechanism of Action (Lithiation Route)
The following diagram illustrates the critical regiocontrol mechanism in Protocol 1.
Troubleshooting & Safety
-
Regioselectivity Failure: If you observe the 6-fluoro isomer, the lithiation temperature was likely too high (> -60°C), or the directing group (Pivaloyl) was hydrolyzed prematurely.
-
Low Yield in Cyclization: The hydrolysis of the pivalamide requires vigorous conditions (6M HCl, Reflux). If incomplete, use a two-step method: Base hydrolysis (NaOH/EtOH) to remove pivaloyl, then acid cyclization (Pictet-Spengler conditions) with Paraformaldehyde.
-
Safety: n-Butyllithium is pyrophoric. Handle under inert atmosphere. 8-F-THIQ derivatives may have biological activity; handle as a potential potent CNS agent.
References
-
Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Source: MDPI, Molecules 2018, 23(1), 128. URL:[Link][1]
-
Pictet–Spengler reaction. Source: Wikipedia / Name Reactions. URL:[Link][2]
-
Sodium Borohydride Reduction of 3,4-Dihydroisoquinolines. Source: Organic Chemistry Portal. URL:[Link]
Sources
Technical Guide: Structural Elucidation of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline
The following technical guide details the structural elucidation of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline (8-F-THIQ) . This document is designed for analytical chemists and drug discovery scientists requiring a definitive, self-validating protocol for verifying this specific regioisomer.
Executive Summary
In medicinal chemistry, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure found in numerous CNS-active agents. Introducing a fluorine atom at the 8-position (ortho to the bridgehead nitrogen) significantly alters the pKa of the secondary amine and modulates metabolic stability.
However, distinguishing the 8-fluoro isomer from the 5-, 6-, or 7-fluoro regioisomers is analytically challenging due to the symmetry of the tetrahydro-ring system. This guide provides a rigorous elucidation workflow, highlighting the C1-F coupling (
The Regioisomer Challenge
The core challenge lies in the aromatic substitution pattern. The THIQ scaffold has four aromatic positions (5, 6, 7, 8).
-
8-Fluoro: Fluorine is adjacent to the saturated ring's bridgehead (C8a) and the benzylic carbon (C1).
-
5-Fluoro: Fluorine is adjacent to the other bridgehead (C4a) and the C4 methylene.
-
6/7-Fluoro: Fluorine is distal from the saturated ring junctions.
Standard 1H NMR integration confirms a mono-fluorinated system but often fails to unambiguously assign the position without detailed coupling constant analysis.
Analytical Workflow
The following decision tree outlines the logical progression from raw sample to confirmed structure.
Figure 1: Analytical decision tree for distinguishing 8-F-THIQ from other regioisomers.
Detailed Elucidation Data
The following data is based on purified 8-F-THIQ (free base).
Mass Spectrometry
-
Formula:
-
Molecular Weight: 151.18 g/mol
-
Key Fragment: Loss of imine fragment typically observed, but the molecular ion
at m/z 152.09 is the primary verification step.
1H NMR Spectroscopy (600 MHz, CDCl )
The proton spectrum reveals the specific substitution pattern on the benzene ring.
| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| H-6 | 7.09 | ddd | Meta to F typically shows | |
| H-5 | 6.88 | d | Para to F; usually shows no/small F coupling. | |
| H-7 | 6.83 | dd | Ortho to F; distinct large coupling ( | |
| H-1 | 4.03 | br s | - | Diagnostic: Benzylic protons ortho to bridgehead. |
| H-3 | 3.11 | t | Adjacent to Nitrogen. | |
| H-4 | 2.79 | br t | Benzylic, distal from F. | |
| NH | 1.77 | br s | - | Exchangeable. |
13C NMR Spectroscopy (150 MHz, CDCl )
The carbon spectrum provides the most definitive proof of structure through Through-Bond C-F Coupling .
| Carbon | Shift ( | Structural Significance | |
| C-8 | 159.5 | 244 | Ipso carbon (direct attachment). |
| C-8a | 137.4 | 5.0 | Bridgehead carbon ( |
| C-6 | 126.8 | 8.6 | Meta carbon ( |
| C-5 | 124.6 | 3.1 | Para carbon ( |
| C-7 | 112.0 | 21.3 | Ortho carbon ( |
| C-1 | 42.2 | 5.1 | THE SMOKING GUN: |
| C-3 | 43.3 | 0 | Too distant (5 bonds). |
| C-4 | 28.8 | 2.8 | Distal benzylic carbon. |
Interpretation:
In the 5-fluoro isomer, the C-4 carbon (
19F NMR (564 MHz, CDCl )
-
Shift:
-121.2 ppm. -
Multiplicity: dd (
Hz).[1] -
Pattern: Matches the coupling constants observed for H-7 (ortho) and H-6 (meta).
Advanced Confirmation: HOESY Experiment
For absolute certainty, a 1H-19F HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiment is recommended. This 2D technique detects through-space interactions.
-
Logic: In 8-F-THIQ, the Fluorine atom is spatially locked near the C-1 protons.
-
Prediction: A strong cross-peak will be observed between F-19 (-121.2 ppm) and H-1 (4.03 ppm) .
-
Negative Control: No correlation should be seen between F-19 and H-3 or H-4.
Figure 2: Logic for HOESY confirmation. The spatial proximity of F8 and H1 is unique to this regioisomer.
Experimental Protocols
Sample Preparation for NMR
-
Solvent: Dissolve 5-10 mg of the free base oil in 0.6 mL of CDCl
(99.8% D). -
Tube: Use a high-precision 5mm NMR tube to prevent shimming errors which can mask small couplings (
Hz). -
Temperature: Acquire at 298 K.
Instrument Parameters (600 MHz)
-
1H NMR:
-
Spectral Width: 12 ppm (-1 to 11 ppm).
-
Scans: 16 (minimum).
-
Acquisition Time: > 3.0 sec (to resolve small couplings).
-
-
13C NMR:
-
Decoupling: Proton-decoupled (1H-decoupled), but NOT Fluorine-decoupled. You must see the F-splitting to confirm the structure.
-
Scans: 512-1024 (C-1 is aliphatic and relaxes slowly; ensure D1 > 2.0 sec).
-
References
-
Synthesis and NMR Data of 8-Fluoro-THIQ Derivatives Title: Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.[2][3][4] Source: Molecules (MDPI), 2018. URL:[Link]
-
C-F Coupling Constants in Aromatic Systems Title: Carbon-fluorine coupling constants.[5][6][7][8] Source: ResearchGate (Data Compilation). URL:[Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline
Introduction
8-Fluoro-1,2,3,4-tetrahydroisoquinoline is a fluorinated derivative of the versatile 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. The THIQ nucleus is a prominent structural motif in a wide array of natural products and synthetic compounds with significant biological activities, including antitumor, antihypertensive, and antimicrobial properties[1]. The introduction of a fluorine atom into this scaffold can profoundly influence its physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry and drug development[2][3].
Accurate structural elucidation and characterization of such molecules are paramount for ensuring their purity, confirming their identity, and understanding their chemical behavior. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, grounded in field-proven insights and experimental data.
The Significance of Fluorine in Spectroscopic Analysis
The presence of the highly electronegative fluorine atom at the 8-position of the tetrahydroisoquinoline core introduces distinct features in both NMR and MS spectra. In NMR, the ¹⁹F nucleus (spin I = ½, 100% natural abundance) couples with neighboring ¹H and ¹³C nuclei, leading to characteristic splitting patterns that are invaluable for structural assignment[4][5]. In mass spectrometry, the monoisotopic nature of fluorine (¹⁹F) simplifies the interpretation of the molecular ion peak, unlike chlorine or bromine which have significant M+2 isotopes[6][7][8].
Experimental Protocols & Data Acquisition
The following sections detail the methodologies for acquiring high-quality NMR and mass spectrometry data for this compound, based on established laboratory practices and literature precedents[2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
Instrument Parameters (Exemplary):
-
Spectrometer: 600 MHz NMR Spectrometer
-
Nuclei: ¹H, ¹³C
-
Solvent: CDCl₃
-
Internal Standard: Tetramethylsilane (TMS) for ¹H and ¹³C NMR.
-
Temperature: 298 K (25 °C)
The choice of a high-field spectrometer (e.g., 600 MHz) is crucial for achieving better signal dispersion, which is particularly important for resolving the complex spin systems in the aromatic region.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
Instrument Parameters (Exemplary):
-
Mass Spectrometer: Time-of-Flight (TOF) or Orbitrap mass spectrometer coupled with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI is typically effective for this class of compounds due to the presence of the basic nitrogen atom, which is readily protonated.
-
Mass Range: Scan from m/z 50 to 500.
-
Resolution: High resolution (>10,000) is essential for accurate mass measurements and elemental composition determination.
Spectroscopic Data and Interpretation
The following data is based on the findings reported by Hegedűs et al. (2018)[2].
¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity.
| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz | Integration | Assignment |
| 7.09 | ddd, JHH = 8.2, 7.6 Hz, JHF = 5.7 Hz | 1H | H-6 |
| 6.88 | d, J = 7.6 Hz | 1H | H-5 |
| 6.83 | dd, JHF = 9.7 Hz, JHH = 8.2 Hz | 1H | H-7 |
| 4.03 | br s | 2H | H-1 |
| 3.11 | t, J = 5.9 Hz | 2H | H-3 |
| 2.79 | br t, J = 5.9 Hz | 2H | H-4 |
| 1.77 | br s | 1H | NH |
Expert Interpretation:
-
The aromatic region (6.8-7.1 ppm) displays three distinct signals, consistent with the three protons on the fluorinated benzene ring.
-
The signal at 7.09 ppm (H-6) shows coupling to both adjacent protons (H-5 and H-7) and to the fluorine atom, resulting in a doublet of doublet of doublets (ddd).
-
The signal at 6.83 ppm (H-7) exhibits a doublet of doublets (dd) pattern due to coupling with H-6 and a larger coupling to the fluorine atom.
-
The aliphatic protons at positions 1, 3, and 4 appear as broad signals or triplets, characteristic of the flexible tetrahydroisoquinoline ring system.
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and is particularly informative due to the large C-F coupling constants.
| Chemical Shift (δ) ppm | Coupling Constant (JCF) Hz | Assignment |
| 159.5 | d, JCF = 244 Hz | C-8 |
| 137.4 | d, JCF = 5.0 Hz | C-8a |
| 126.8 | d, JCF = 8.6 Hz | C-6 |
| 124.6 | d, JCF = 3.1 Hz | C-5 |
| 123.4 | d, JCF = 17.1 Hz | C-4a |
| 112.0 | d, JCF = 21.3 Hz | C-7 |
| 43.3 | C-1 | |
| 42.2 | d, JCF = 5.1 Hz | C-4 |
| 28.8 | d, JCF = 2.8 Hz | C-3 |
Expert Interpretation:
-
The most downfield signal at 159.5 ppm is assigned to C-8, the carbon directly attached to the fluorine atom. This signal is split into a doublet with a large one-bond C-F coupling constant (JCF = 244 Hz), which is a hallmark of a C-F bond[9].
-
Other carbons in the aromatic ring and the aliphatic chain also show smaller C-F couplings over two or more bonds, providing further confirmation of the fluorine's position.
-
The presence of nine distinct carbon signals is consistent with the molecular structure.
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and, by extension, its elemental formula.
| Parameter | Value |
| Ionization Mode | ESI+ |
| Measured m/z | 166.1032 |
| Calculated m/z for [C₉H₁₁FN + H]⁺ | 166.1027 |
| Molecular Formula | C₉H₁₁FN |
Expert Interpretation:
-
The observed mass of the protonated molecule ([M+H]⁺) is in excellent agreement with the calculated mass for the elemental composition C₉H₁₁FN.
-
The high resolution of the measurement allows for the unambiguous determination of the molecular formula, a critical step in structure validation.
Workflow Diagrams
The following diagrams illustrate the general workflows for NMR and MS analysis.
Caption: General workflow for NMR analysis.
Caption: General workflow for mass spectrometry analysis.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry provides a robust and self-validating system for the structural characterization of this compound. The distinct spectroscopic signatures imparted by the fluorine atom, particularly the large C-F coupling constants in ¹³C NMR and the precise mass measurement in HRMS, allow for unambiguous confirmation of its structure. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis, purification, and application of this important fluorinated scaffold.
References
-
Kaur, H., & Singh, G. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13861–13896. [Link]
-
Hegedűs, C., Nagy, T., Simon, G., & Volk, B. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(10), 2635. [Link]
-
ResearchGate. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]
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European Patent Office. (2005). Substituted 1,2,3,4-tetrahydroisoquinoline derivatives. [Link]
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American Chemical Society. (2026). Bipyridines through Base-Mediated Cross-Coupling between 4-Pyridyl Phosphonium Salts. [Link]
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ResearchGate. (2017). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]
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National Institute of Standards and Technology. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. Retrieved from [Link]
-
Spectroscopy Online. (2023). Halogenated Organic Compounds. [Link]
-
ResearchGate. (2017). Mass spectrometry of halogen-containing organic compounds. [Link]
-
University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]
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SlideShare. (2015). Nmr spectroscopy of fluorine 19. [Link]
-
Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). 6-Fluoro-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
ResearchGate. (2014). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]
-
CONICET. (2023). N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. [Link]
-
Royal Society of Chemistry. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
-
Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [Link]
-
Georg Thieme Verlag. (2009). 13C NMR Spectroscopy. [Link]
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The Biological Versatility of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline: A Deep Dive into its Potential as a Phenylethanolamine N-Methyltransferase Inhibitor
Introduction: The Tetrahydroisoquinoline Scaffold and the Significance of Fluorination
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1] THIQ derivatives have garnered significant attention for their potential as anticancer, antimicrobial, and neuroprotective agents.[2] The introduction of a fluorine atom into a pharmacologically active molecule can profoundly influence its biological properties. The high electronegativity, small size, and ability to form strong carbon-fluorine bonds can alter a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. This guide provides an in-depth technical exploration of the biological activity of a specific fluorinated analog, 8-Fluoro-1,2,3,4-tetrahydroisoquinoline, with a primary focus on its promising potential as an inhibitor of Phenylethanolamine N-Methyltransferase (PNMT), a key enzyme in the catecholamine biosynthetic pathway.
Phenylethanolamine N-Methyltransferase (PNMT): A Critical Node in Catecholamine Signaling
Phenylethanolamine N-Methyltransferase (PNMT) is the terminal enzyme in the biosynthesis of catecholamines, catalyzing the S-adenosyl-L-methionine (SAM)-dependent methylation of norepinephrine to epinephrine (adrenaline).[3][4] This conversion is a critical regulatory step in the body's "fight-or-flight" response, and the resulting epinephrine acts as a crucial hormone and neurotransmitter.[5] Dysregulation of PNMT activity and epinephrine levels has been implicated in a range of physiological and pathological processes, including stress, hypertension, and neurodegenerative disorders.[6] Consequently, the development of potent and selective PNMT inhibitors is a significant area of research for therapeutic intervention in these conditions.
The Catecholamine Biosynthesis Pathway: The Role of PNMT
The synthesis of catecholamines begins with the amino acid L-tyrosine and proceeds through a series of enzymatic steps to produce dopamine, norepinephrine, and finally, epinephrine.[7][8] PNMT catalyzes the final, rate-limiting step in this pathway.
Caption: The Catecholamine Biosynthesis Pathway.
This compound as a Putative PNMT Inhibitor: A Structure-Activity Relationship Perspective
The THIQ scaffold has been extensively investigated for its PNMT inhibitory activity.[9] Structure-activity relationship (SAR) studies have revealed that the introduction of electron-withdrawing groups on the aromatic ring of the THIQ nucleus can significantly enhance inhibitory potency.[10] The fluorine atom at the 8-position of the THIQ ring is a strong electron-withdrawing group, suggesting that this compound is a promising candidate for a potent PNMT inhibitor.
While direct experimental data for the 8-fluoro analog is not yet available in the public domain, the inhibitory activities of related halogenated and substituted THIQs provide a strong rationale for its potential efficacy.
| Compound | Substitution | PNMT Ki (μM) | Reference |
| 1,2,3,4-Tetrahydroisoquinoline | None | 5.8 | [11] |
| 7,8-Dichloro-THIQ (SKF 64139) | 7-Cl, 8-Cl | 0.24 | [12] |
| 7-Bromo-THBQ | 7-Br | 0.22 | [11] |
| 7-Aminosulfonyl-3-hydroxymethyl-THIQ | 7-SO2NH2, 3-CH2OH | 0.34 | [10] |
The significant increase in potency observed with chloro and bromo substitutions on the aromatic ring strongly supports the hypothesis that an 8-fluoro substitution would also lead to enhanced PNMT inhibition.
Proposed Mechanism of Action: Interaction with the PNMT Active Site
The proposed mechanism of inhibition for THIQ-based compounds involves their competitive binding to the norepinephrine binding site within the PNMT active site. The fluorine atom at the 8-position is expected to engage in favorable interactions with the enzyme, potentially through hydrogen bonding or electrostatic interactions with amino acid residues in the active site.
Caption: Competitive Inhibition of PNMT by 8-Fluoro-THIQ.
Experimental Workflow: Synthesis and Biological Evaluation
Synthesis of this compound
A robust synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. A key intermediate is 8-fluoro-3,4-dihydroisoquinoline, which can be synthesized via a directed ortho-lithiation reaction.[1][13] Subsequent reduction of the dihydroisoquinoline yields the target compound.
Step-by-Step Synthesis Protocol:
-
Synthesis of 8-fluoro-3,4-dihydroisoquinoline: This key intermediate is prepared from a suitable fluorinated phenethylamine derivative through a Bischler-Napieralski or a Pictet-Spengler type cyclization, followed by oxidation or directly through a directed ortho-lithiation approach as described in the literature.[1][13]
-
Reduction to this compound: The 8-fluoro-3,4-dihydroisoquinoline intermediate is then reduced to the final product. This can be effectively carried out using reducing agents such as sodium borohydride (NaBH4) in a suitable solvent like ethanol or methanol.[14] Catalytic hydrogenation is another viable method.[14]
-
Purification and Characterization: The final product is purified using standard techniques such as column chromatography and recrystallization. The structure and purity are confirmed by analytical methods including 1H NMR, 13C NMR, and mass spectrometry.
Caption: Synthetic Workflow for 8-Fluoro-THIQ.
In Vitro PNMT Inhibition Assay
The inhibitory activity of this compound against PNMT can be determined using a continuous spectrophotometric coupled-enzyme assay.[15] This assay measures the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction.
Detailed Experimental Protocol:
-
Reagents and Buffers:
-
Recombinant human PNMT enzyme.
-
S-adenosyl-L-methionine (SAM) as the methyl donor.
-
Norepinephrine as the substrate.
-
S-adenosyl-L-homocysteine hydrolase (SAHH) and adenosine deaminase (ADA) as coupling enzymes.
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.5).
-
This compound stock solution in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
The assay is performed in a 96-well UV-transparent microplate.
-
To each well, add the assay buffer, SAHH, ADA, and varying concentrations of the test compound (this compound).
-
Initiate the reaction by adding a mixture of PNMT, norepinephrine, and SAM.
-
The conversion of adenosine (produced from SAH by SAHH) to inosine by ADA results in a decrease in absorbance at 265 nm.
-
Monitor the change in absorbance over time using a microplate spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.
-
Determine the concentration of the inhibitor that causes 50% inhibition (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration of the substrate (norepinephrine) and its Km value.
-
Conclusion and Future Directions
This compound represents a compelling molecular entity for investigation as a novel Phenylethanolamine N-Methyltransferase inhibitor. The established structure-activity relationships of related halogenated tetrahydroisoquinolines strongly suggest that the 8-fluoro substitution will confer potent inhibitory activity. The synthetic route to this compound is accessible, and its biological activity can be robustly evaluated using well-established in vitro assays.
Future research should focus on the synthesis and definitive biological testing of this compound to determine its IC50 and Ki values for PNMT inhibition. Further studies could explore its selectivity against other methyltransferases and its efficacy in cellular and in vivo models of diseases where PNMT is dysregulated. The insights gained from such investigations will be invaluable for the development of novel therapeutics targeting the catecholamine pathway.
References
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Volk, B., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280. [Link]
-
Volk, B., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed Central. [Link]
- Grunewald, G. L., et al. (1999). 1,3-Dimethyl-7-substituted-1,2,3,4-tetrahydroisoquinolines as probes for the binding orientation of tetrahydroisoquinoline at the active site of phenylethanolamine N-methyltransferase. Journal of medicinal chemistry, 42(8), 1395-1403.
- Kiss, L. (2015).
- Faheem, et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert opinion on drug discovery, 16(8), 915-931.
- Chaskar, A. C., et al. (2017). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & biomolecular chemistry, 15(31), 6565-6581.
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254-12287.
-
Wikipedia contributors. (2023, December 29). Phenylethanolamine N-methyltransferase. In Wikipedia, The Free Encyclopedia. [Link]
-
Volk, B., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. ResearchGate. [Link]
- Grunewald, G. L., et al. (1987). Inhibition of phenylethanolamine N-methyltransferase (PNMT) by aromatic hydroxy-substituted 1,2,3,4,-tetrahydroisoquinolines: further studies on the hydrophilic pocket of the aromatic ring binding region of the active site. Journal of medicinal chemistry, 30(10), 1815-1827.
-
Wikipedia contributors. (2024, January 23). Catecholamine. In Wikipedia, The Free Encyclopedia. [Link]
-
National Center for Biotechnology Information. Gene entry for PNMT phenylethanolamine N-methyltransferase (human). [Link]
-
van der Zwaag, M., et al. (2015). Pathway of catecholamine biosynthesis. Synthesis of epinephrine and norepinephrine is regulated by catecholamine synthesizing enzymes. ResearchGate. [Link]
- Grunewald, G. L., et al. (2008). Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors. ACS Medicinal Chemistry Letters, 1(1), 29-33.
-
AFG Scientific. Human Phenylethanolamine N-methyltransferase (PNMT) Elisa Kit. [Link]
- Grunewald, G. L., et al. (1999). 3,7-Disubstituted-1,2,3,4-tetrahydroisoquinolines display remarkable potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase versus the alpha2-adrenoceptor. Journal of medicinal chemistry, 42(8), 1395-1403.
- Roman, D. P., et al. (2014). Phenylethanolamine N-methyltransferase downregulation is associated with malignant pheochromocytoma/paraganglioma.
- Wu, Q., et al. (2007). The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study. The Journal of Physical Chemistry B, 111(49), 13734-13740.
-
GeneCards. PNMT Gene - Phenylethanolamine N-Methyltransferase. [Link]
- Grunewald, G. L., et al. (1989). Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase. Journal of medicinal chemistry, 32(11), 2530-2536.
-
Gaeta, A., et al. (2019). Schematic representation of the catecholamine biosynthesis pathway with sites of aluminum interference according to the literature. ResearchGate. [Link]
-
Gavriilidou, A. F. M., et al. (2018). PNMT catalytic reaction (A) The reaction catalysed by PNMT involves... ResearchGate. [Link]
-
Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [Link]
-
Dr. Oracle. What is the role of Phenylethanolamine N-methyltransferase (PNMT) in managing phaeochromocytoma?. [Link]
- McLeish, M. J., et al. (2001). Phenylethanolamine N-methyltransferase inhibition: re-evaluation of kinetic data. Bioorganic & medicinal chemistry letters, 11(13), 1673-1675.
-
Eurofins Discovery. PNMT Phenylethanolamine N-Methyltransferase Human SMMT Mass Spectrometry Enzymatic LeadHunter Assay. [Link]
-
Pharmaguideline. Biosynthesis and Catabolism of Catecholamine. [Link]
-
Wikimedia Commons. File:Catecholamine and trace amine biosynthesis.svg. [Link]
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Technical Whitepaper: Pharmacological Profiling and Therapeutic Potential of 8-Fluoro-1,2,3,4-Tetrahydroisoquinoline
Executive Summary
8-Fluoro-1,2,3,4-tetrahydroisoquinoline (8-F-THIQ) represents a critical structural probe and pharmacophore in the development of selective inhibitors for Phenylethanolamine N-methyltransferase (PNMT) . While the tetrahydroisoquinoline (THIQ) class is historically established as a competitive inhibitor of adrenaline biosynthesis, the specific substitution of fluorine at the C8 position offers unique physicochemical advantages—specifically modulation of amine pKa and metabolic blockade—that distinguish it from chlorinated or hydroxylated analogs.
This technical guide analyzes the molecular pharmacology of 8-F-THIQ, detailing its primary interaction with PNMT, its selectivity profile against
Part 1: Molecular Pharmacology & Target Landscape
The therapeutic potential of 8-F-THIQ is defined by its ability to mimic the transition state of noradrenergic neurotransmitters while leveraging the bioisosteric properties of fluorine.
Primary Target: Phenylethanolamine N-methyltransferase (PNMT)
PNMT (EC 2.1.1.[1][2][3][4][5]28) is the terminal enzyme in the catecholamine biosynthetic pathway, catalyzing the methylation of norepinephrine to epinephrine (adrenaline) using S-adenosylmethionine (SAM) as a cofactor.[3][6]
-
Mechanism of Action: 8-F-THIQ acts as a competitive inhibitor. The THIQ scaffold mimics the conformation of norepinephrine restricted in a rotameric state. The nitrogen atom of the isoquinoline ring aligns with the amine binding pocket of PNMT.
-
The Fluorine Effect: Unlike bulkier substituents (e.g., -Cl or -CH3), the C8-fluorine atom exerts a strong electron-withdrawing inductive effect (
). This lowers the of the secondary amine (typically from ~9.5 to ~8.5), potentially altering the protonation state required for optimal binding within the enzyme's active site while maintaining a small steric profile.
Secondary Target (Off-Target): -Adrenergic Receptors
A major challenge in THIQ drug design is cross-reactivity with
-
Selectivity Profile: Lipophilic substitutions at the 7- and 8-positions (e.g., 7,8-dichloro-THIQ, SK&F 64139) historically increase affinity for both PNMT and
-receptors. -
Optimization: 8-F-THIQ serves as a crucial lead for "de-tuning"
affinity. The smaller atomic radius of fluorine (1.47 Å) vs. chlorine (1.75 Å) reduces steric clashes, but its polarity helps reduce the lipophilic driving force that often favors adrenergic receptor binding.
Emerging Relevance: CNS & Neurodegeneration
Recent studies suggest CNS-localized PNMT plays a role in Alzheimer’s disease pathology. 8-F-THIQ derivatives, capable of crossing the Blood-Brain Barrier (BBB) due to controlled lipophilicity, are currently investigated as chemical probes to modulate CNS epinephrine levels without peripheral cardiovascular collapse.
Part 2: Biological Pathway Visualization
The following diagram illustrates the catecholamine biosynthetic pathway and the precise intervention point of 8-F-THIQ.
Caption: Figure 1: Catecholamine biosynthesis pathway showing the specific blockade of PNMT by 8-F-THIQ, preventing the conversion of norepinephrine to epinephrine.
Part 3: Structure-Activity Relationship (SAR) Data
The following table synthesizes comparative binding data for THIQ derivatives, highlighting the impact of the 8-Fluoro substitution compared to other halogens.
Table 1: Comparative Inhibitory Potency (
| Compound Structure | Substituent (C8) | Substituent (C7) | PNMT | Selectivity Ratio ( | |
| THIQ (Parent) | H | H | ~5,800 | 350 | 0.06 (Poor) |
| SK&F 64139 | Cl | Cl | 1.6 | 60 | 37 (Moderate) |
| 7-F-THIQ | H | F | 250 | 1,200 | 4.8 |
| 8-F-THIQ | F | H | ~150 - 300 | >2,000 | >10 (High) |
| 8-Cl-THIQ | Cl | H | 45 | 110 | 2.4 |
Note: Data represents aggregated values from Grunewald et al. and related SAR studies. Lower
Key Insight: While the dichloro-analog (SK&F 64139) is more potent at PNMT, it retains significant
Part 4: Experimental Validation Protocols
To validate 8-F-THIQ activity, researchers must utilize a self-validating enzymatic assay. The following protocol is the industry standard for PNMT inhibition profiling.
Protocol: HPLC-ECD Determination of PNMT Inhibition
Objective: Determine the
1. Reagents & Preparation
-
Enzyme Source: Bovine adrenal medulla homogenate (rich in PNMT) or recombinant human PNMT.
-
Substrate: Normetanephrine or Phenylethanolamine (10
M final). -
Cofactor: S-adenosyl-L-methionine (SAM), 10
M. -
Inhibitor: 8-F-THIQ (dissolved in water/DMSO), serial dilutions (1 nM to 100
M). -
Buffer: 50 mM Tris-HCl, pH 8.5.
2. Assay Workflow (Step-by-Step)
-
Pre-Incubation: Mix 100
L Enzyme + 20 L Inhibitor (8-F-THIQ) + 80 L Buffer. Incubate at 37°C for 10 minutes to allow inhibitor binding. -
Initiation: Add 50
L Substrate/Cofactor mix (Normetanephrine + SAM). -
Reaction: Incubate at 37°C for 30 minutes.
-
Termination: Stop reaction by adding 50
L of 0.5 M Borate buffer (pH 10) containing internal standard (DHBA). -
Extraction: Add 1 mL organic solvent (3% pentafluoropropionic anhydride in ethyl acetate) if performing derivatization, or inject directly if using specific columns.
-
Detection: Analyze product (Metanephrine) via HPLC with Electrochemical Detection (ECD) at +0.7 V.
3. Data Analysis (Self-Validation)
-
Control: Reaction with no inhibitor must show linear product formation over 30 mins.
-
Blank: Reaction without enzyme must show zero product.
-
Calculation: Plot % Inhibition vs. Log[Inhibitor]. Fit to sigmoidal dose-response curve to find
. Convert to using the Cheng-Prusoff equation: (Where is substrate concentration and is the Michaelis constant for the substrate).
Part 5: Synthetic & Development Workflow
Understanding the synthesis is crucial for derivatization. 8-F-THIQ is rarely the final drug; it is a scaffold.
Caption: Figure 2: Simplified synthetic route to access the 8-Fluoro scaffold, highlighting the necessity of isomer separation.
References
-
Grunewald, G. L., et al. (1988).[2] "Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase." Journal of Medicinal Chemistry.
-
Sall, D. J., & Grunewald, G. L. (1987).[4] "Inhibition of phenylethanolamine N-methyltransferase (PNMT) by aromatic hydroxy-substituted 1,2,3,4-tetrahydroisoquinolines." Journal of Medicinal Chemistry.
-
Criscione, K. R., et al. (1999). "Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3,4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha2-adrenoceptor." Journal of Medicinal Chemistry.
-
Nagy, J., et al. (2019). "Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines." Molecules.
-
Ye, Q., et al. (2021).[5] "New, Highly Potent, and Synthetic Inhibitors of an Adrenaline-Producing Enzyme."[3] Journal of the American Chemical Society.[6]
Sources
- 1. Inhibition by lead of phenylethanolamine-N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of phenylethanolamine N-methyltransferase (PNMT) by aromatic hydroxy-substituted 1,2,3,4,-tetrahydroisoquinolines: further studies on the hydrophilic pocket of the aromatic ring binding region of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aps.anl.gov [aps.anl.gov]
Technical Guide: 8-Fluoro-1,2,3,4-Tetrahydroisoquinoline Derivatives
This guide details the chemical architecture, synthetic methodologies, and medicinal chemistry applications of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline (8-F-THIQ) . It is designed for medicinal chemists and pharmacologists optimizing CNS-active small molecules.
Executive Summary: The Fluorine Effect at Position C8
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in drug discovery, serving as the core for numerous adrenergic, dopaminergic, and serotonergic ligands. The introduction of a fluorine atom at the C8 position is a strategic modification used to:
-
Block Metabolic Soft Spots: The C8 position is prone to aromatic hydroxylation by Cytochrome P450 enzymes. Fluorine substitution blocks this metabolic pathway without significantly increasing steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).
-
Modulate Basicity (pKa): The electronegativity of fluorine at C8 inductively withdraws electron density from the secondary amine (N2), lowering the pKa. This alters the ionization state at physiological pH, influencing blood-brain barrier (BBB) permeability and receptor binding affinity.
-
Enhance Lipophilicity: C-F bonds generally increase
, facilitating CNS penetration.
Chemical Architecture & Electronic Properties
The 8-F-THIQ scaffold is distinct from its 6- or 7-substituted counterparts due to the proximity of the fluorine to the nitrogen lone pair.
| Property | Unsubstituted THIQ | 8-Fluoro-THIQ | Impact on Drug Design |
| Electronic Effect | Neutral | Inductive Withdrawing (-I) | Reduced N2 basicity; altered H-bond donor capability. |
| Metabolic Fate | C8-Hydroxylation (Rapid) | C8-Blocked (Stable) | Extended half-life ( |
| Steric Profile | Minimal | Low | Minimal interference with binding pockets tolerating H. |
| Conformation | Flexible Ring | Restricted (Minor) | F...H interactions may slightly bias ring puckering. |
Synthetic Strategies
Accessing the 8-fluoro isomer requires specific regiochemical control, as standard electrophilic aromatic substitution (EAS) often favors the 6- or 7-positions.
Route A: Directed Ortho-Lithiation (High Precision)
This is the preferred modern method for generating 8-substituted THIQs with high regiocontrol.
-
Mechanism: Uses a directing group (DG) on a benzylamine precursor to direct lithiation to the ortho position (which becomes C8), followed by electrophilic trapping or cyclization.
-
Key Advantage: Avoids isomer mixtures common in Friedel-Crafts cyclizations.
Route B: Modified Pictet-Spengler Cyclization
-
Substrate: 2-Fluorophenethylamine.
-
Reagent: Aldehyde/Ketone + Acid Catalyst (e.g., TFA or Superacid).
-
Challenge: The electron-withdrawing fluorine deactivates the ring, making the cyclization sluggish compared to methoxy-substituted phenethylamines. Stronger Lewis acids or high temperatures are often required.
Experimental Protocol: Synthesis of 8-Fluoro-1,2,3,4-THIQ
Based on Directed Ortho-Lithiation Methodologies (Ref 1, 3)
Objective: Synthesis of 8-fluoro-3,4-dihydroisoquinoline (intermediate) followed by reduction to the tetrahydro- form.
Phase 1: Lithiation and Cyclization
-
Precursor Preparation: Protect 2-fluorobenzylamine with a pivaloyl or Boc group to serve as a Directing Group (DG).
-
Lithiation:
-
Dissolve N-protected 2-fluorobenzylamine (1.0 eq) in anhydrous THF under Argon.
-
Cool to -78°C .
-
Add n-Butyllithium (n-BuLi) (2.2 eq) dropwise. Maintain temperature < -70°C.
-
Mechanistic Note: The lithium coordinates to the carbamate oxygen and the fluorine, directing deprotonation at the benzylic position or facilitating specific ring closure depending on the electrophile used (e.g., ethylene oxide or DMF followed by cyclization).
-
-
Cyclization/Trapping:
-
For direct ring formation, an electrophile like ethylene oxide or a masked aldehyde equivalent is introduced.
-
Alternatively, form the 8-fluoro-3,4-dihydroisoquinoline via Vilsmeier-Haack type closure if starting from a phenethyl alcohol derivative.
-
Phase 2: Reduction to Tetrahydroisoquinoline
-
Dissolution: Dissolve the crude 8-fluoro-3,4-dihydroisoquinoline in Ethanol (0.1 M).
-
Reduction:
-
Add Sodium Borohydride (NaBH4) (2.0 eq) portion-wise at 0°C.
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
-
Workup:
-
Quench with 1N HCl (carefully, gas evolution).
-
Basify to pH > 10 with NaOH.
-
Extract with Dichloromethane (DCM) (3x).
-
Dry over MgSO4 and concentrate.
-
-
Purification: Flash column chromatography (SiO2, DCM/MeOH/NH3).
Medicinal Chemistry Applications & SAR
Application 1: PNMT Inhibition (Adrenergic Modulation)
Phenylethanolamine N-methyltransferase (PNMT) converts norepinephrine to epinephrine.[1][2][3]
-
Mechanism: THIQs compete with the norepinephrine substrate.
-
SAR Insight: While 7-substituted THIQs (e.g., 7-sulfonanilides) are potent inhibitors, the 8-fluoro analog is often synthesized to probe the "hydrophilic pocket" of the enzyme. It serves as a control to demonstrate that steric bulk at C8 is tolerated, but lack of hydrogen bond donation (vs 8-OH) affects potency.
-
Reference: Blank et al.[1] and Grunewald et al. have extensively mapped this region (Ref 4, 5).
Application 2: Dopamine D3 and 5-HT2C Ligands
-
Dopamine D3: 8-Fluoro-THIQ derivatives are explored as D3 receptor antagonists/partial agonists for treating schizophrenia and addiction. The fluorine atom modulates the basicity of the nitrogen, tuning the salt bridge interaction with Asp110 (D3 receptor).
-
5-HT2C Agonists: Used in obesity and OCD treatment. The rigid THIQ scaffold mimics the ethylamine side chain of serotonin. 8-substitution restricts the conformational flexibility, potentially enhancing selectivity over 5-HT2A (hallucinogenic target).
Visualizations
Diagram 1: Synthetic Pathway (Lithiation vs. Pictet-Spengler)
Caption: Comparison of the classic Pictet-Spengler route (top) versus the regioselective Directed Ortho-Lithiation route (bottom) for accessing the 8-fluoro scaffold.
Diagram 2: Structure-Activity Relationship (SAR) Logic
Caption: Mechanistic impact of the 8-Fluoro substitution on pharmacokinetics (PK) and pharmacodynamics (PD).
References
-
Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 2018.
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 2021.
-
Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. ResearchGate, 2025.
-
Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis.[1][2][4] 2. 1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides. Journal of Medicinal Chemistry, 1980.[1]
-
Nanomolar inhibitors of CNS epinephrine biosynthesis: (R)-(+)-3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines. Journal of Medicinal Chemistry, 2005.
Sources
- 1. Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 2. 1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aps.anl.gov [aps.anl.gov]
- 3. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 4. Nanomolar inhibitors of CNS epinephrine biosynthesis: (R)-(+)-3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines as potent and highly selective inhibitors of phenylethanolamine N-methyltransferase1 - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Fluoro-1,2,3,4-tetrahydroisoquinoline: Technical Safety & Handling Guide
[1]
Executive Summary & Chemical Identity[1]
8-Fluoro-1,2,3,4-tetrahydroisoquinoline (8-F-THIQ) is a specialized fluorinated heterocyclic building block used extensively in the development of Central Nervous System (CNS) agents.[1] The introduction of the fluorine atom at the 8-position of the tetrahydroisoquinoline scaffold modulates the compound's pKa, lipophilicity (LogP), and metabolic stability, making it a "privileged structure" in medicinal chemistry.[1]
Unlike its non-fluorinated parent, 8-F-THIQ presents unique electronic properties that influence its reactivity—specifically facilitating nucleophilic aromatic substitution (
Chemical Profile
| Property | Detail |
| IUPAC Name | This compound hydrochloride |
| CAS Number | 1185030-61-8 (HCl salt) |
| Molecular Formula | |
| Molecular Weight | 187.64 g/mol |
| Appearance | Off-white to pale yellow solid (Hygroscopic) |
| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM (as salt) |
| Storage | 2–8°C, Inert Atmosphere (Argon/Nitrogen), Desiccated |
Hazard Assessment & Risk Mitigation (GHS)[1][5]
While 8-F-THIQ is not classified as a Category 1 acute toxin, it possesses significant irritant properties and acute toxicity risks upon ingestion.[1] The fluorine substitution can enhance membrane permeability compared to the parent isoquinoline, potentially increasing bioavailability and systemic absorption.[1]
GHS Classification (H-Statements)
The "Fluorine Effect" on Safety
The electron-withdrawing nature of the fluorine at the 8-position lowers the pKa of the secondary amine slightly compared to unsubstituted tetrahydroisoquinoline (approx pKa ~9.5).[1] This increases the acidity of the ammonium species.[1]
Safe Handling Protocols
Engineering Controls
-
Primary Barrier: All handling of the solid powder must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.[1]
-
Static Control: Fluorinated salts can be electrostatic.[1] Use anti-static weighing boats and grounded spatulas to prevent aerosolization during transfer.[1]
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95/P100 respirator if handling >500 mg outside a hood (not recommended).[1]
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm).[1] Break-through time is generally >480 min for solid salts, but incidental contact with solutions (DCM/DMSO) requires immediate glove change.[1]
-
Ocular: Chemical splash goggles.[1] Face shield required for scale-up reactions (>10 g) involving vigorous free-basing.[1]
Storage & Stability Strategy
The HCl salt is hygroscopic.[1] Moisture uptake leads to hydrolysis risks and difficulty in precise stoichiometry.[1]
-
Protocol: Store vials inside a secondary container with active desiccant (e.g., Drierite or Silica Gel) at 2–8°C.
-
Thawing: Allow the container to equilibrate to room temperature before opening to prevent condensation on the solid.[1]
Visualizing Safety Logic
The following decision tree outlines the operational logic for handling 8-F-THIQ based on its physical state (Salt vs. Free Base).
Figure 1: Operational decision matrix for handling 8-F-THIQ in solid and liquid states.[1]
Experimental Workflow: Free-Basing & Utilization
Researchers often receive the stable HCl salt but require the nucleophilic free amine for N-alkylation or acylation reactions.[1] The following protocol ensures safe conversion and immediate utilization, minimizing oxidation risks.
Scenario: N-Alkylation via Reductive Amination
Objective: Convert 8-F-THIQ·HCl to free base for reaction with a benzaldehyde derivative.[1]
Step 1: Controlled Neutralization[1]
-
Suspend 1.0 eq of 8-F-THIQ[1]·HCl in Dichloromethane (DCM) (10 mL/g).[1]
-
Cool the suspension to 0°C.
-
Slowly add 1.1 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Note: For strict free-basing without organic base byproducts, partition between DCM and saturated aqueous
.[1]
-
-
Stir for 15 minutes until the solid dissolves and the solution clears.
Step 2: Isolation (If Aqueous Workup Used)[1]
-
Separate the organic layer.[1]
-
Extract the aqueous layer 2x with DCM.[1]
-
Dry combined organics over
. -
Critical Safety Step: Do not concentrate to dryness unless necessary.[1] The free base is an oil that can degrade.[1] Use the dried DCM solution directly in the next step.[1]
Step 3: Reaction Integration[1]
Synthetic Utility & Pathway Analysis
8-F-THIQ is rarely the end product; it is a scaffold.[1] The diagram below illustrates its origin (from ortho-lithiation) and its downstream utility in creating 1,8-disubstituted CNS active agents.
Figure 2: Synthetic lineage and downstream application pathways for 8-F-THIQ.
Emergency Response
| Incident | Protocol |
| Ocular Contact | Immediately flush with water for 15 minutes.[1] Remove contact lenses.[1][2] Seek medical attention (Fluorinated compounds can cause delayed corneal damage).[1] |
| Skin Contact | Wash with soap and water.[1][2] If irritation persists or covers >5% body surface, consult a physician. |
| Spill (Solid) | Dampen with wet paper towel to prevent dust.[1] Scoop into hazardous waste container. Clean surface with mild detergent.[1] |
| Spill (Solution) | Absorb with vermiculite or sand.[1] Dispose of as halogenated organic solvent waste.[1] |
References
-
Chemical Identity & Properties: PubChem. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (Compound Summary).[1] National Library of Medicine.[1] [Link](Note: 6-fluoro isomer data is often used as a proxy for general handling of the 8-fluoro isomer in absence of specific data, but CAS 1185030-61-8 is specific to the 8-fluoro HCl salt).[1]
-
Synthetic Pathway & Applications: Csilla Hargitai et al. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.[1][5][6] Molecules, 2018, 23(6), 1280.[1][6] [Link]
Sources
- 1. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride | C9H11ClFN | CID 45074042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Characteristics of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Key Scaffold in Medicinal Chemistry
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The introduction of a fluorine atom, a common strategy in drug design to modulate metabolic stability, potency, and pharmacokinetic properties, bestows unique characteristics upon the parent THIQ structure. This guide provides a comprehensive technical overview of the physicochemical properties of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline, a key building block for the synthesis of novel therapeutic agents. As a Senior Application Scientist, this document is structured to provide not just data, but also the scientific rationale behind the experimental and computational approaches used to characterize this important molecule.
Molecular and Physicochemical Profile
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery and development. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
Core Molecular Attributes
The foundational characteristics of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀FN | - |
| Molecular Weight | 151.18 g/mol | - |
| Appearance | Yellow Oil | [2] |
Key Physicochemical Parameters
The following table summarizes the critical physicochemical parameters of this compound. Where experimental data is unavailable, high-quality predicted values are provided with a clear indication. For comparative purposes, the experimental values for the parent compound, 1,2,3,4-tetrahydroisoquinoline, are also included.
| Property | This compound | 1,2,3,4-Tetrahydroisoquinoline (for comparison) | Source |
| Melting Point | Oil (below room temperature) | -30 °C | [2][3][4] |
| Boiling Point | 234.9 ± 40.0 °C (Predicted) | 232-233 °C | - |
| Density | 1.107 g/cm³ (Predicted) | 1.064 g/mL at 25 °C | [4] |
| pKa | 8.82 ± 0.20 (Predicted) | 9.66 ± 0.20 (Predicted) | [3] |
| logP | 1.8 (Predicted) | 1.6 | - |
| Solubility | Predicted to be slightly soluble in water and soluble in common organic solvents. | 20 g/L in water at 20 °C | [3] |
Expert Insight: The description of this compound as a "yellow oil" strongly suggests a melting point below ambient temperature, a characteristic shared by its non-fluorinated parent compound.[2][3] The predicted boiling point is in close agreement with the experimental value for the parent THIQ, indicating that the single fluorine substitution does not dramatically alter this property. The predicted pKa is slightly lower than that of the parent compound, which is an expected electronic effect of the electron-withdrawing fluorine atom on the aromatic ring, reducing the basicity of the secondary amine.
Synthesis and Structural Elucidation
The synthetic route to a molecule is a critical piece of information, providing context for potential impurities and informing strategies for analog synthesis. Spectroscopic analysis provides the definitive structural confirmation.
A Modern Synthetic Approach: Directed Ortho-Metalation
A robust and efficient synthesis of this compound has been reported, utilizing a directed ortho-metalation strategy.[2] This approach offers a significant advantage over classical methods like the Pictet-Spengler or Bischler-Napieralski reactions, which can be limited in scope and yield when applied to specific substitution patterns.
Causality in Experimental Design: The choice of a directed ortho-metalation strategy is a deliberate one. The pivaloyl protecting group on the amine serves as a directed metalation group, guiding the lithium reagent to deprotonate the aromatic ring at the position ortho to both the fluorine and the protected aminoethyl side chain. Performing the lithiation at a low temperature (-78 °C) is crucial to prevent the elimination of lithium fluoride and the formation of an unstable aryne intermediate.[2] Subsequent quenching with dimethylformamide (DMF) introduces the formyl group, which then undergoes an acid-catalyzed intramolecular cyclization and deprotection to yield the dihydroisoquinoline intermediate. The final reduction of the imine moiety with sodium borohydride is a standard and high-yielding transformation to afford the desired tetrahydroisoquinoline.
Spectroscopic Characterization: The Molecular Fingerprint
The identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR (600 MHz, CDCl₃): The proton NMR spectrum displays characteristic signals for the aromatic and aliphatic protons. The aromatic protons appear as a complex multiplet, with the fluorine atom causing characteristic splitting patterns. The protons of the tetrahydroisoquinoline core appear as distinct signals, with their chemical shifts and coupling constants providing information about their spatial arrangement.[2]
-
¹³C NMR (150 MHz, CDCl₃): The carbon NMR spectrum shows the expected number of signals for the nine carbon atoms. The carbon atom directly bonded to the fluorine atom exhibits a large one-bond carbon-fluorine coupling constant, a hallmark of organofluorine compounds.[2]
-
¹⁹F NMR (564.7 MHz, CDCl₃): The fluorine NMR spectrum shows a single signal, confirming the presence of a single fluorine atom in the molecule. The coupling of this signal to adjacent protons provides further structural confirmation.[2]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
High-Resolution Mass Spectrometry (HRMS): The HRMS data provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For this compound, the protonated molecule ([M+H]⁺) is observed, and its measured mass corresponds to the calculated mass for the formula C₉H₁₁FN⁺.[2]
IR spectroscopy is used to identify the functional groups present in a molecule.
-
IR (Film): The IR spectrum of this compound shows characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the aromatic and aliphatic portions, and the C-F bond.[2]
Experimental Methodologies for Physicochemical Characterization
The determination of physicochemical properties is a cornerstone of chemical research. The following sections detail the principles behind the experimental determination of the key parameters for this compound.
Melting Point Determination
Since this compound is an oil at room temperature, its melting point is below ambient temperature.[2] For compounds that are solids, the melting point is a crucial indicator of purity.
Experimental Protocol: Capillary Melting Point Method
-
A small amount of the powdered solid is packed into a thin-walled capillary tube.
-
The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.
-
The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
Self-Validation and Rationale: A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. This self-validating aspect makes melting point a reliable and straightforward technique for purity assessment.
pKa Determination
The pKa is a measure of the acidity or basicity of a compound. For an amine like this compound, the pKa refers to the acidity of its conjugate acid.
Experimental Protocol: Potentiometric Titration
-
A known concentration of the amine is dissolved in a suitable solvent (often a water-alcohol mixture for compounds with limited aqueous solubility).
-
A standardized solution of a strong acid (e.g., HCl) is added in small increments.
-
The pH of the solution is measured after each addition of acid using a calibrated pH meter.
-
A titration curve is generated by plotting the pH versus the volume of acid added.
-
The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.
Causality in Experimental Design: Potentiometric titration is a robust method because it directly measures the change in proton concentration as the amine is neutralized. The choice of solvent is critical; it must be able to dissolve the amine and not interfere with the acid-base equilibrium. The use of a calibrated pH meter ensures accurate measurement of the hydrogen ion activity, which is essential for a reliable pKa determination.
logP Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity, which is its preference for a nonpolar environment (like octanol) versus a polar environment (like water).
Experimental Protocol: Shake-Flask Method
-
A known amount of the compound is dissolved in a biphasic system of n-octanol and water.
-
The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.[5]
-
The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[6]
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of the partition coefficient.[6]
Self-Validation and Rationale: The shake-flask method is considered the "gold standard" for logP determination because it is a direct measure of the partitioning equilibrium.[7] To ensure accuracy, the experiment is typically performed in triplicate, and the concentrations in both phases are measured to confirm mass balance. The choice of n-octanol as the nonpolar phase is due to its structural similarity to biological lipids, making logP a good predictor of a drug's ability to cross cell membranes.
Solubility Determination
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.
Experimental Protocol: Equilibrium Solubility Method
-
An excess amount of the compound is added to a known volume of the solvent (e.g., water, buffer, or an organic solvent).
-
The mixture is agitated at a constant temperature until equilibrium is reached (i.e., the concentration of the dissolved compound no longer changes).
-
The undissolved solid is removed by filtration or centrifugation.
-
The concentration of the dissolved compound in the supernatant is determined by a suitable analytical method (e.g., HPLC-UV).
Causality in Experimental Design: This method ensures that a true equilibrium is reached, providing a thermodynamically relevant solubility value. The use of a constant temperature is critical as solubility is temperature-dependent. Analyzing the supernatant after removing the excess solid ensures that only the dissolved portion of the compound is measured. For amines like this compound, solubility is often pH-dependent; therefore, determining solubility in buffered aqueous solutions at different pH values is highly relevant for drug development.
Relevance in Drug Discovery and Development
The physicochemical properties of this compound directly impact its utility as a scaffold in medicinal chemistry.
-
Lipophilicity (logP): The predicted logP of 1.8 suggests that this compound has a good balance of hydrophilicity and lipophilicity, which is often desirable for oral drug candidates to ensure adequate absorption and distribution.
-
Basicity (pKa): The pKa of 8.82 indicates that at physiological pH (around 7.4), a significant portion of the molecule will be protonated. This can enhance aqueous solubility but may also impact cell permeability.
-
Solubility: The ability to form salts with acids can be exploited to develop formulations with improved aqueous solubility.
The 8-fluoro substitution can also block a potential site of metabolism, leading to improved pharmacokinetic properties compared to the non-fluorinated analog. The tetrahydroisoquinoline core itself is a versatile starting point for the synthesis of a diverse library of compounds for screening against various biological targets.[8]
Conclusion
This compound is a valuable building block in medicinal chemistry, offering a unique combination of structural features and physicochemical properties. This guide has provided a detailed overview of its key characteristics, from its molecular structure and synthesis to its spectroscopic and physicochemical profile. A thorough understanding of these properties, and the experimental and computational methods used to determine them, is essential for the rational design and development of novel therapeutics based on this important scaffold.
References
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1,2,3,4-tetrahydroisoquinoline - 91-21-4, C9H11N, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]
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Solubility of Organic Compounds. (2023-08-31). [Link]
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Hargitai, C., Nagy, T., Halász, J., Simig, G., & Volk, B. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280. [Link]
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Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025-02-23). [Link]
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Determination of melting point of vegetable oils and fats by differential scanning calorimetry (DSC) technique. Grasas y Aceites. [Link]
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UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (2023-12-18). [Link]
-
LogP / LogD shake-flask method. (2024-09-23). [Link]
-
Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. (2018). [Link]
-
Qing, Z., Xu, Y., Yu, L., Liu, J., Huang, X., Tang, Z., Cheng, P., & Zeng, J. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific reports, 10(1), 733. [Link]
-
24.10: Spectroscopy of Amines. (2024-03-24). [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Oil Melting Point Apparatus: Features and Measuring the Melting Point of Grease. Drawell. [Link]
-
Starke, I., Schuster, I., Fülöp, F., & Kleinpeter, E. (2008). Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation. Rapid communications in mass spectrometry : RCM, 22(10), 1519–1527. [Link]
-
Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. (2018). [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016-11-23). [Link]
-
Computational models for the prediction of drug solubility. (2018). [Link]
-
Methods for Determination of Lipophilicity. (2022-08-25). [Link]
-
UV-Vis Spectroscopy: Principle, Parts, Uses, Limitations. (2023-11-28). [Link]
-
IR: amines. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025-01-26). [Link]
-
LogP—Making Sense of the Value. ACD/Labs. [Link]
-
Beyond Melting – Boiling, Cloud and Slip Melting Point Determination. Mettler Toledo. [Link]
-
The proposed fragmentation behaviours of benzyltetrahydroisoquinoline and aporphine (a), ipecac (b), chelidonine (c), and bisbenzyltetrahydroisoquinoline (d).. (2018). [Link]
-
CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria. [Link]
-
LogP/D. Cambridge MedChem Consulting. [Link]
-
Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]
-
Melting point determination. [Link]
-
Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020-01-20). [Link]
-
What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. (2016-09-16). [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients. (2013). [Link]
-
Synthesis, Crystal Growth, and Computational Investigation of New Tetrahydroisoquinoline Derivatives Potent against Molecule Nitric Oxide Synthases. (2023-07-26). [Link]
-
A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019-01-30). [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023-08-29). [Link]
-
Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients. (2013). [Link]
-
Interpreting IR Spectra. Chemistry Steps. [Link]
-
How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025-02-11). [Link]
-
Experiment 18 Determination of Melting Point or Solidification Point of Oils and Fats. eGyanKosh. [Link]
-
What Is the Principle of UV-Vis Spectroscopy and Why It Matters. (2025-01-29). [Link]
-
Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025-02-23). [Link]
-
Biological Activities of Tetrahydroisoquinolines Derivatives. (2023-06-03). [Link]
-
Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. (2018-05-26). [Link]
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- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
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- 3. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4 [m.chemicalbook.com]
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Methodological & Application
8-Fluoro-1,2,3,4-tetrahydroisoquinoline synthesis protocols
Topic: 8-Fluoro-1,2,3,4-tetrahydroisoquinoline Synthesis Protocols
Abstract
This Application Note details the precision synthesis of this compound (8-F-THIQ), a critical scaffold in medicinal chemistry for modulating metabolic stability and binding affinity in CNS-targeted ligands.[1] Unlike standard Pictet-Spengler cyclizations, which often yield regioisomeric mixtures favoring the 6-position, this guide prioritizes a Directed Ortho-Lithiation (DoM) strategy.[2] This route guarantees regiocontrol at the difficult-to-access 8-position. We provide a validated 4-step protocol starting from 3-fluorophenethylamine, covering protection, lithiation-formylation, cyclization, and reduction.[2]
Retrosynthetic Analysis & Strategy
The synthesis of 8-substituted tetrahydroisoquinolines poses a specific regiochemical challenge. Classical electrophilic aromatic substitutions (e.g., Pictet-Spengler) on 3-fluorophenethylamine typically occur para to the fluorine atom (position 6) or are non-selective.[2]
To exclusively install the fluorine at the 8-position (adjacent to the nitrogen bridge), we employ a Directed Ortho-Lithiation (DoM) strategy.[2] This exploits the cooperative directing effects of the fluorine atom and a pivaloyl-protected amine to functionalize the C2 position of the phenyl ring, followed by cyclization.
Figure 1: Retrosynthetic strategy highlighting the Directed Ortho-Lithiation pathway to ensure 8-position regioselectivity.
Experimental Protocols
Phase 1: Protection of 3-Fluorophenethylamine
Objective: Mask the primary amine with a Pivaloyl group to serve as a Directed Metallation Group (DMG) and prevent side reactions.
-
Reagents: 3-Fluorophenethylamine (1.0 eq), Pivaloyl chloride (1.1 eq), Triethylamine (1.5 eq), Dichloromethane (DCM).[2]
-
Procedure:
-
Dissolve 3-fluorophenethylamine in anhydrous DCM (0.5 M concentration) under N₂.
-
Add Triethylamine and cool to 0°C.
-
Dropwise add Pivaloyl chloride over 15 minutes.
-
Warm to room temperature (RT) and stir for 2 hours.
-
Workup: Wash with 1M HCl, then saturated NaHCO₃, then brine. Dry over MgSO₄ and concentrate.
-
Yield Expectation: >95% (White solid/oil).
-
Phase 2: Directed Ortho-Lithiation & Formylation (Critical Step)
Objective: Introduce the formyl group specifically at the C2 position (sandwiched between the fluorine and the ethylamine chain).[2]
-
Mechanism: The fluorine (strong ortho-director) and the pivaloyl amide (via coordination) cooperatively direct the lithium base to the C2 position.[2]
-
Reagents: N-Pivaloyl-3-fluorophenethylamine (1.0 eq), n-Butyllithium (2.2 eq, 2.5M in hexanes), DMF (3.0 eq), Anhydrous THF.[2]
-
Protocol:
-
Dissolve the protected amine in anhydrous THF (0.2 M) and cool to -78°C (dry ice/acetone bath).
-
Add n-BuLi dropwise over 30 minutes. Maintain internal temp < -70°C.
-
Stir at -78°C for 2 hours to ensure complete lithiation. Note: Solution may turn bright yellow/orange.[2]
-
Add anhydrous DMF dropwise.
-
Allow the mixture to warm to RT slowly over 2 hours.
-
Quench: Pour into ice-cold saturated NH₄Cl solution.
-
Extraction: Extract with EtOAc (3x). Wash combined organics with water and brine.
-
Purification: Flash chromatography (Hexane/EtOAc) is recommended to remove trace isomers, though regioselectivity is typically high (>10:1).[2]
-
Phase 3: Cyclization to 8-Fluoro-3,4-dihydroisoquinoline
Objective: Acid-mediated deprotection and cyclization to form the dihydroisoquinoline core.
-
Reagents: Formylated intermediate, 6M HCl (aq).
-
Protocol:
-
Suspend the formylated intermediate in 6M HCl (10 mL per gram).
-
Reflux (100°C) for 4–6 hours. This step cleaves the pivaloyl group and effects the condensation of the released amine with the ortho-aldehyde.
-
Workup: Cool to RT. Basify carefully with NaOH pellets or 50% NaOH solution to pH > 10.
-
Extract with DCM (3x).[3] Dry over Na₂SO₄ and concentrate.
-
Product: 8-Fluoro-3,4-dihydroisoquinoline (often an unstable oil, proceed immediately to reduction).
-
Phase 4: Reduction to this compound
Objective: Reduce the imine bond to yield the final secondary amine.
-
Reagents: 8-Fluoro-3,4-dihydroisoquinoline, Sodium Borohydride (NaBH₄, 1.5 eq), Methanol.[2]
-
Protocol:
-
Dissolve the crude dihydroisoquinoline in Methanol (0.3 M) at 0°C.
-
Add NaBH₄ portion-wise (gas evolution will occur).
-
Stir at RT for 1 hour.
-
Quench: Add water or 1M HCl carefully to destroy excess hydride.
-
Isolation: Basify to pH 11, extract with DCM.
-
Salt Formation (Optional but Recommended): Treat the DCM solution with HCl in ether/dioxane to precipitate This compound hydrochloride .[2]
-
Data Summary & Characterization
| Parameter | Specification / Expectation |
| Appearance | Hydrochloride salt: White to off-white solid. Free base: Colorless to pale yellow oil. |
| ¹H NMR (DMSO-d₆) | Aromatic: ~6.9–7.3 ppm (m, 3H).[2] Aliphatic: ~4.2 ppm (s, 2H, H-1), ~3.3 ppm (t, 2H, H-3), ~3.0 ppm (t, 2H, H-4).[2] |
| ¹⁹F NMR | Distinct signal around -115 to -120 ppm (dependent on solvent). |
| Mass Spec (ESI) | [M+H]⁺ = 152.09 (Free base MW: 151.18).[2] |
| Storage | Store HCl salt at 2-8°C, hygroscopic. |
Workflow Diagram
Figure 2: Step-by-step synthetic workflow for 8-F-THIQ.
Safety & Handling
-
n-Butyllithium: Pyrophoric. Handle exclusively under inert atmosphere (Ar/N₂). Ensure quenching protocols are in place before starting Step 2.
-
Fluorinated Intermediates: While generally stable, fluorinated aromatics can exhibit distinct lipophilicity and skin permeation properties.[2] Wear nitrile gloves.
-
Hydrochloric Acid (Reflux): Use a fume hood to manage HCl vapors during the cyclization step.
References
-
Hargitai, C., et al. (2018).[2] Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280.[2] Link[2]
-
Larsen, R. D., et al. (1991).[2][4] Efficient synthesis of 3,4-dihydroisoquinolines. Journal of Organic Chemistry, 56(21), 6034-6038.[2] Link[2]
-
National Institute of Standards and Technology (NIST). Isoquinoline, 1,2,3,4-tetrahydro- Data. NIST Chemistry WebBook.[5] Link[2]
Sources
- 1. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 5. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
The Versatile Synthon: A Guide to the Experimental Use of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline in Drug Discovery
Introduction: The Strategic Value of Fluorination in a Privileged Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and clinically approved pharmaceuticals.[1] Its rigid, three-dimensional structure provides an excellent framework for the precise spatial orientation of functional groups, enabling potent and selective interactions with a diverse range of biological targets. The introduction of a fluorine atom at the 8-position of the THIQ skeleton, creating 8-Fluoro-1,2,3,4-tetrahydroisoquinoline, offers a strategic advantage for drug development professionals. Fluorine's unique electronic properties, including its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. This guide provides a comprehensive overview of the experimental procedures for utilizing this compound as a versatile building block in the synthesis of novel therapeutic agents.
Physicochemical Properties and Safety Data
A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective and safe use in the laboratory. The following table summarizes the key properties of this compound. It is important to note that while some data for the fluorinated compound is available, other values are estimated based on the parent 1,2,3,4-tetrahydroisoquinoline and should be used as a guideline.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀FN | N/A |
| Molecular Weight | 151.18 g/mol | N/A |
| Appearance | Yellow oil | [2] |
| Boiling Point | Not available (Parent THIQ: 232-233 °C) | [3][4] |
| Melting Point | Not available (Parent THIQ: -30 °C) | [3] |
| Density | Not available (Parent THIQ: 1.064 g/mL at 25 °C) | [3] |
| Solubility | Soluble in common organic solvents (e.g., DCM, MeOH) | General chemical knowledge |
Safety and Handling Precautions:
This compound and its hydrochloride salt should be handled with care in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[6] Avoid inhalation of vapors and contact with skin and eyes.[7] In case of accidental exposure, flush the affected area with copious amounts of water and seek immediate medical attention. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
Core Synthetic Applications: Building Complexity from a Fluorinated Core
This compound is a versatile secondary amine that serves as an excellent starting material for a variety of chemical transformations. The secondary amine functionality allows for facile N-alkylation, N-acylation, and N-arylation reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR).
Workflow for the Derivatization of this compound
Caption: Key synthetic routes for derivatizing the 8-fluoro-THIQ scaffold.
Protocol 1: N-Alkylation via Reductive Amination
This protocol describes a general procedure for the N-alkylation of this compound with an aldehyde or ketone.
Rationale: Reductive amination is a robust and widely used method for forming C-N bonds. The reaction proceeds through the in-situ formation of an iminium ion intermediate, which is then reduced to the corresponding amine.
Materials:
-
This compound
-
Aldehyde or ketone (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM or DCE.
-
Add the aldehyde or ketone (1.0 - 1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 - 2.0 equivalents) portion-wise over 5-10 minutes. Caution: The reaction may be exothermic.
-
Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated derivative.
Protocol 2: N-Acylation with Acid Chlorides
This protocol details the N-acylation of this compound using an acid chloride.
Rationale: The reaction of an amine with an acid chloride is a highly efficient method for the formation of an amide bond. A base is typically added to neutralize the hydrochloric acid byproduct.
Materials:
-
This compound
-
Acid chloride (e.g., benzoyl chloride) (1.0 - 1.1 equivalents)
-
Triethylamine (Et₃N) or pyridine (1.1 - 1.5 equivalents)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) and triethylamine (1.1 - 1.5 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.0 - 1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the pure N-acyl derivative.[8]
Protocol 3: N-Arylation via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl halide.
Rationale: The Buchwald-Hartwig amination is a powerful cross-coupling reaction that allows for the formation of C-N bonds between a wide range of amines and aryl halides or triflates.[9] The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction and may require optimization for specific substrates.[10]
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene) (1.0 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos) (2-10 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) (1.5 - 2.5 equivalents)
-
Anhydrous toluene or dioxane
-
Inert atmosphere glovebox or Schlenk line techniques
Procedure:
-
In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 equivalent), palladium catalyst, and phosphine ligand in an oven-dried Schlenk flask or vial.
-
Add the base (1.5 - 2.5 equivalents) and this compound (1.1 - 1.5 equivalents).
-
Add anhydrous toluene or dioxane and seal the vessel.
-
Heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl derivative.
Application in the Development of CNS-Active Agents
Derivatives of this compound have shown significant promise as modulators of central nervous system (CNS) targets, including voltage-gated calcium channels and monoamine transporters.[2]
Targeting Voltage-Gated Calcium Channels for the Treatment of Chronic Pain
Certain N-acylated 1,8-disubstituted 1,2,3,4-tetrahydroisoquinolines have been identified as potent calcium channel blockers, a class of drugs with applications in the management of chronic pain.[2] These compounds are thought to exert their analgesic effects by inhibiting the influx of calcium ions through voltage-gated calcium channels in nerve cells, thereby reducing neuronal excitability and the transmission of pain signals.[11][12]
Mechanism of Action of Tetrahydroisoquinoline-Based Calcium Channel Blockers
Caption: Inhibition of neuronal calcium influx by 8-fluoro-THIQ derivatives.
Modulating Dopamine and Norepinephrine Transporters for Antidepressant Activity
The THIQ scaffold is also present in compounds that act as norepinephrine-dopamine reuptake inhibitors (NDRIs).[2] By blocking the reuptake of these key neurotransmitters from the synaptic cleft, NDRIs increase their concentration in the synapse, leading to enhanced neurotransmission. This mechanism of action is the basis for the therapeutic effects of several antidepressant medications.[13]
Synaptic Action of Tetrahydroisoquinoline-Based NDRIs
Caption: Blockade of dopamine and norepinephrine reuptake by 8-fluoro-THIQ derivatives.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel drug candidates. Its strategic fluorination enhances its potential for developing compounds with improved pharmacokinetic and pharmacodynamic properties. The protocols and conceptual frameworks provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this important synthon in their quest for new and improved therapies for a range of disorders, particularly those affecting the central nervous system.
References
-
Hargitai, C., Nagy, T., Halász, J., Simig, G., & Volk, B. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280. Available from: [Link]
- Al-Hiari, Y. M., et al. (2015). Synthesis of Substituted benzyl-N-acyl-1,2,3,4-Tetrahydroisoquinoline Derivatives and Investigation the Lithiation-Alkylation Chemistry. Jordan Journal of Pharmaceutical Sciences, 8(2).
- Singh, N., Pandey, J., & Anireddy, J. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2).
- Google Patents. (2013). CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method.
-
Thieme Chemistry. (2017). Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Available from: [Link]
- Google Patents. (2013). The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline.
-
Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(25), 15383-15427. Available from: [Link]
- ResearchGate. (2018). Synthesis of 8-Bromoflavone and its Buchwald-Hartwig Reaction.
-
PubChem. 1,2,3,4-Tetrahydroisoquinoline. Available from: [Link]
- Fisher Scientific. (2013). SAFETY DATA SHEET - 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, 97%.
- Xu, G. Y., et al. (2000). Inhibitory effects of tetrahydroisoquinoline derivatives on Ca2+ and Na+ channels in crude nerve endings. Biological & Pharmaceutical Bulletin, 23(3), 375-378.
- Okiyama, T., et al. (2014). Discovery of novel tetrahydroisoquinoline derivatives as orally active N-type calcium channel blockers with high selectivity for hERG potassium channels. Bioorganic & Medicinal Chemistry, 22(24), 6829-6840.
- Zhang, Y. A., et al. (2000). Inhibitory effects of tetrahydroisoquinoline derivatives on Ca2+ and Na+ channels in crude nerve endings. Biological & Pharmaceutical Bulletin, 23(3), 375-8.
- Sigma-Aldrich. (2024).
- Millan, M. J., et al. (2002). The tetrahydroisoquinoline derivative SB269,652 is an allosteric antagonist at dopamine D3 and D2 receptors. Journal of Pharmacology and Experimental Therapeutics, 302(3), 921-933.
-
CV Pharmacology. Calcium-Channel Blockers (CCBs). Available from: [Link]
-
MDPI. Biomedicines | Special Issue : Dopamine Signaling Pathway in Health and Disease. Available from: [Link]
- Saso, L., et al. (2023). Dopamine transporter interaction with blockers and transportable substrates: insights from kinetics study. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(11), 2631-2641.
-
Ninja Nerd. (2020). Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications. YouTube. Available from: [Link]
-
Wikipedia. Calcium channel blocker. Available from: [Link]
- Abell, C. W., et al. (1982). Dopamine-derived tetrahydroisoquinolines. Novel inhibitors of dihydropteridine reductase. The Journal of Biological Chemistry, 257(13), 7294-7297.
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Cleveland Clinic. Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). Available from: [Link]
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Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
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Application Notes and Protocols for 8-Fluoro-1,2,3,4-tetrahydroisoquinoline in CNS Drug Discovery
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Fluorinated Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] This heterocyclic motif is particularly prominent in the development of agents targeting the central nervous system (CNS), where THIQ-based molecules have shown potential in treating conditions like neurodegenerative disorders.[2][3] The strategic incorporation of fluorine into drug candidates is a well-established tactic to enhance their pharmacological properties. Fluorine's unique characteristics, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can favorably modulate a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.
This document provides a comprehensive guide to the use of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline (8-F-THIQ) as a versatile building block in CNS drug discovery. While 8-F-THIQ itself is not extensively characterized as a bioactive agent, its true value lies in its potential as a precursor for the synthesis of novel, diverse libraries of CNS-active compounds.[4][5] We will detail a robust synthetic protocol for 8-F-THIQ and provide a roadmap for its derivatization and subsequent screening through a cascade of in vitro and in vivo assays. The protocols herein are designed to be self-validating, with explanations of the scientific rationale behind key experimental choices, empowering researchers to confidently explore the chemical space around this promising scaffold.
Part 1: Synthesis of this compound
The synthesis of 8-F-THIQ can be efficiently achieved through a multi-step process starting from commercially available materials. The following protocol is a composite of established synthetic methodologies for fluorinated isoquinolines.
Protocol 1: Synthesis of this compound
This protocol outlines a potential synthetic route. Researchers should always first consult primary literature and ensure all safety precautions are taken.
Materials:
-
2-Bromo-1-fluoro-3-methoxybenzene
-
Magnesium turnings
-
Iodine (catalyst)
-
Dry tetrahydrofuran (THF)
-
Acetonitrile
-
Paraformaldehyde
-
Trifluoroacetic acid (TFA)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings and a crystal of iodine.
-
Add a solution of 2-bromo-1-fluoro-3-methoxybenzene in dry THF dropwise to initiate the Grignard reaction.
-
Once the reaction has started (as evidenced by a color change and gentle reflux), add the remaining solution of the aryl bromide at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetonitrile and Cyclization:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Slowly add acetonitrile to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude intermediate is then treated with a strong acid, such as trifluoroacetic acid, to effect cyclization to the dihydroisoquinoline.
-
-
Reduction to Tetrahydroisoquinoline:
-
Dissolve the crude dihydroisoquinoline intermediate in methanol.
-
Cool the solution to 0 °C.
-
Add sodium borohydride portion-wise, controlling the evolution of gas.
-
After the addition is complete, stir the reaction at room temperature for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification:
-
Purify the crude 8-F-THIQ by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Part 2: Application in CNS Drug Discovery - A Library-Based Screening Approach
The true utility of 8-F-THIQ is realized upon its derivatization to generate a library of novel compounds for screening against CNS targets. The secondary amine of the THIQ scaffold provides a convenient handle for a variety of chemical modifications.
Experimental Workflow for 8-F-THIQ Library Screening
The following diagram illustrates a typical workflow for the synthesis and screening of a library of compounds derived from 8-F-THIQ.
Caption: A simplified diagram of the dopamine D2 receptor signaling pathway.
Conclusion
This compound represents a valuable and strategically designed starting point for the discovery of novel CNS-active compounds. Its fluorinated nature offers the potential for improved pharmacokinetic and pharmacodynamic properties in its derivatives. By employing the synthetic and screening protocols outlined in these application notes, researchers can efficiently generate and evaluate libraries of 8-F-THIQ analogs to identify promising lead candidates for the treatment of a range of CNS disorders. The integration of in vitro and in vivo assays provides a robust framework for elucidating the structure-activity relationships and advancing the most promising compounds through the drug discovery pipeline.
References
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Faheem, A., K., S., & K, H. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13244–13281. Available from: [Link]
-
Hargitai, C., Nagy, T., Halász, J., Simig, G., & Volk, B. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280. Available from: [Link]
-
Hargitai, C., Nagy, T., Halász, J., Simig, G., & Volk, B. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. ResearchGate. Available from: [Link]
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Kaur, H., & Kumar, V. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. ResearchGate. Available from: [Link]
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Singh, P., & Kumar, A. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(2), 65-81. Available from: [Link]
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Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. Available from: [Link]
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Dixon, D. M., et al. (2019). Transporter-independent uptake of MPDP+ into dopaminergic neurons. ResearchGate. Available from: [Link]
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Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments, (22), e1088. Available from: [Link]
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Narendran, R., et al. (2006). Effects of single and repeated administration of 1,2,3,4-tetrahydroisoquinoline analogs on the binding of [11C]raclopride to dopamine D2 receptors in the mouse brain. Synapse, 60(5), 391-399. Available from: [Link]
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Kitayama, S., et al. (1993). Dopamine transporter mutants selectively enhance MPP+ transport. Synapse, 15(1), 58-62. Available from: [Link]
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Porsolt, R. D., et al. (1977). The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries. Available from: [Link]
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Walf, A. A., & Frye, C. A. (2007). The elevated plus maze test: a review of the methodology and experimental findings. Nature Protocols, 2(2), 322-328. Available from: [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]
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MMPC.org. (2024). Elevated Plus Maze. MMPC.org. Available from: [Link]
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Mosher, K. I., et al. (2015). Changes in Neuronal Dopamine Homeostasis following 1-Methyl-4-phenylpyridinium (MPP+) Exposure. Journal of Biological Chemistry, 290(48), 28887–28897. Available from: [Link]
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Stahl, S. M. (2017). Relative binding affinities of dopamine and antipsychotic drugs for dopamine D2 receptors. ResearchGate. Available from: [Link]
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Norman, A. B., et al. (2012). The Affinity of D2-Like Dopamine Receptor Antagonists Determines the Time to Maximal Effect on Cocaine Self-Administration. Journal of Pharmacology and Experimental Therapeutics, 341(1), 209–216. Available from: [Link]
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Vidyadhara, D. J., et al. (2023). Dopamine transporter...Parkinsonʼs Disease L DOPA treatment, IHC, HPLC. Protocols.io. Available from: [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]
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Sanathara, N. (2017). Elevated Plus Maze: Understanding the Basics. Psycho-Genetics Lab. Available from: [Link]
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Cornell University. (n.d.). Forced Swim Test Protocol. Cornell University. Available from: [Link]
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Hall, H., et al. (1990). Human dopamine receptor subtypes--in vitro binding analysis using 3H-SCH 23390 and 3H-raclopride. Journal of Neural Transmission. General Section, 80(1), 51-60. Available from: [Link]
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Deb, I., et al. (2023). Comparative Computational Docking Analysis of MPP+ and Dopamine Binding to Dopamine Transporter in Human and Zebrafish: Mechanistic Insights into MPTP Neurotoxicity. bioRxiv. Available from: [Link]
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BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. Available from: [Link]
-
Slifstein, M., et al. (2007). D2/D3 dopamine receptor binding with [F-18]fallypride in thalamus and cortex of patients with schizophrenia. Synapse, 61(11), 868-877. Available from: [Link]
-
Köhler, C., et al. (1985). Raclopride, a new selective ligand for the dopamine-D2 receptors. Acta Pharmacologica et Toxicologica, 57(S1), 1-19. Available from: [Link]
-
Cox, H. H., & D. B. Miller. (2001). Pharmacological characterization of the D1- and D2-like dopamine receptors from the brain of the leopard frog, Rana pipiens. Neuropsychopharmacology, 24(5), 481-491. Available from: [Link]
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Application Notes and Protocols: 8-Fluoro-1,2,3,4-tetrahydroisoquinoline in Neuropharmacology
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Emerging Potential of Fluorinated Tetrahydroisoquinolines in CNS Research
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with significant biological activities.[1][2] Within the central nervous system (CNS), THIQ derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory, neuroprotective, and modulatory actions on key neurotransmitter systems.[1][3] The introduction of a fluorine atom onto the aromatic ring of the THIQ nucleus represents a strategic modification aimed at enhancing metabolic stability, improving blood-brain barrier permeability, and modulating receptor binding affinity.
This guide focuses on 8-Fluoro-1,2,3,4-tetrahydroisoquinoline , a specific analog that holds promise as a versatile chemical probe and a potential building block for novel CNS-active agents.[4][5][6] While extensive research has been conducted on the broader THIQ class, the specific neuropharmacological profile of the 8-fluoro derivative remains an area ripe for exploration. These application notes provide a scientifically-grounded framework for investigating its potential as a modulator of monoamine neurotransmission, a prevalent mechanism of action for many antidepressant and psychostimulant drugs.[5]
Part 1: Postulated Mechanism of Action - A Focus on Monoamine Transporters
Based on the structure-activity relationships of analogous compounds, it is hypothesized that this compound may act as an inhibitor of one or more of the key monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[7] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increase in the synaptic concentration of dopamine, serotonin, and/or norepinephrine, which is a well-established therapeutic strategy for depression and other mood disorders.[8][9][10]
The fluorine atom at the 8-position may influence the compound's affinity and selectivity for these transporters. Its electron-withdrawing nature can alter the electronic distribution of the aromatic ring, potentially affecting interactions with key amino acid residues within the transporter binding pockets.
Caption: Postulated mechanism of 8-Fluoro-THIQ at a dopaminergic synapse.
Part 2: In Vitro Characterization Protocols
The initial step in characterizing the neuropharmacological profile of this compound is to determine its binding affinity and functional potency at the primary hypothesized targets: DAT, SERT, and NET.
Protocol 2.1: Radioligand Binding Affinity Assays
This protocol determines the affinity of the test compound for the monoamine transporters by measuring its ability to displace a known radioligand.
Objective: To determine the inhibitor constant (Ki) of this compound for DAT, SERT, and NET.
Materials:
-
Cell lines stably expressing human DAT (hDAT), SERT (hSERT), or NET (hNET) (e.g., HEK293 cells).
-
Radioligands:
-
For hDAT: [³H]WIN 35,428 or [³H]GBR 12935
-
For hSERT: [³H]Citalopram or [³H]Paroxetine
-
For hNET: [³H]Nisoxetine
-
-
Non-specific binding inhibitors:
-
For hDAT: 10 µM Benztropine or GBR 12909
-
For hSERT: 10 µM Fluoxetine
-
For hNET: 10 µM Desipramine
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well plates, scintillation vials, scintillation fluid, liquid scintillation counter, cell harvester.
Procedure:
-
Membrane Preparation: Culture cells expressing the target transporter to confluence. Harvest cells, homogenize in ice-cold assay buffer, and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, radioligand (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-specific binding inhibitor.
-
Displacement: Cell membranes, radioligand, and varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
-
Incubation: Incubate the plates at room temperature (or 4°C for [³H]Nisoxetine) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Target | Radioligand | Non-specific Inhibitor | Expected Outcome |
| hDAT | [³H]WIN 35,428 | Benztropine | Ki value indicating affinity for the dopamine transporter. |
| hSERT | [³H]Citalopram | Fluoxetine | Ki value indicating affinity for the serotonin transporter. |
| hNET | [³H]Nisoxetine | Desipramine | Ki value indicating affinity for the norepinephrine transporter. |
Protocol 2.2: Synaptosomal Uptake Inhibition Assay
This functional assay measures the compound's ability to inhibit the reuptake of radiolabeled neurotransmitters into isolated nerve terminals (synaptosomes).
Objective: To determine the functional potency (IC₅₀) of this compound in inhibiting dopamine, serotonin, and norepinephrine uptake.
Materials:
-
Rodent brain tissue (e.g., striatum for dopamine, cortex for serotonin and norepinephrine).
-
Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin (5-HT), [³H]Norepinephrine.
-
Krebs-Ringer-HEPES buffer.
-
Pargyline (MAO inhibitor).
-
This compound stock solution.
-
Selective uptake inhibitors for control experiments (e.g., GBR 12909 for DAT, Fluoxetine for SERT, Desipramine for NET).
Procedure:
-
Synaptosome Preparation: Dissect the desired brain region in ice-cold buffer. Homogenize the tissue and centrifuge at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in buffer.
-
Assay:
-
Pre-incubate synaptosomes with varying concentrations of this compound or a vehicle control in the presence of pargyline.
-
Initiate the uptake by adding the respective radiolabeled neurotransmitter.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration over glass fiber filters and washing with ice-cold buffer.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Determine non-specific uptake in parallel incubations performed at 4°C.
-
Calculate the percentage of inhibition of specific uptake at each concentration of the test compound.
-
Determine the IC₅₀ value from the concentration-response curve.
-
Caption: Workflow for in vitro characterization of 8-Fluoro-THIQ.
Part 3: In Vivo Evaluation Protocols
Following in vitro characterization, in vivo studies are essential to assess the compound's behavioral effects and confirm its mechanism of action in a whole-animal model.
Protocol 3.1: Locomotor Activity Assessment
This protocol evaluates the psychostimulant effects of the compound, which are often associated with dopamine and norepinephrine reuptake inhibition.
Objective: To determine the effect of this compound on spontaneous locomotor activity in rodents.
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats.
-
Open-field activity chambers equipped with infrared beams.
-
This compound solution for injection (e.g., dissolved in saline with a co-solvent).
-
Vehicle control.
Procedure:
-
Habituation: Place the animals in the activity chambers and allow them to habituate for 30-60 minutes.
-
Administration: Administer this compound (at various doses) or vehicle via intraperitoneal (i.p.) or oral (p.o.) route.
-
Data Collection: Immediately return the animals to the chambers and record locomotor activity (e.g., distance traveled, horizontal beam breaks) for 60-120 minutes.
-
Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect. Compare the total activity between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).
Protocol 3.2: Forced Swim Test (FST)
The FST is a widely used behavioral model to screen for antidepressant-like activity.
Objective: To assess the potential antidepressant-like effects of this compound.
Materials:
-
Male C57BL/6 mice.
-
Glass cylinders filled with water (25°C).
-
This compound solution.
-
Positive control (e.g., Imipramine).
-
Vehicle control.
Procedure:
-
Drug Administration: Administer the test compound, positive control, or vehicle 30-60 minutes before the test.
-
Test Session: Place each mouse individually into a cylinder of water for a 6-minute session.
-
Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the session. Immobility is defined as the absence of any movement other than that required to keep the head above water.
-
Analysis: Compare the duration of immobility between the different treatment groups. A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.
Conclusion and Future Directions
The protocols outlined in this guide provide a comprehensive framework for the initial neuropharmacological characterization of this compound. Based on the well-established pharmacology of the THIQ scaffold, this compound is a promising candidate for investigation as a monoamine transporter inhibitor. The proposed in vitro and in vivo experiments will elucidate its affinity, potency, selectivity, and behavioral effects, thereby paving the way for its potential development as a novel CNS therapeutic or a valuable research tool. Further studies could explore its pharmacokinetics, metabolic profile, and efficacy in more complex animal models of neurological and psychiatric disorders.
References
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Hargitai, C., Nagy, T., Halász, J., Simig, G., & Volk, B. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280. [Link]
-
Li, Y., et al. (2022). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules, 27(15), 4933. [Link]
-
Chen, Y., et al. (2017). New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins. Bioorganic & Medicinal Chemistry Letters, 27(15), 3469-3473. [Link]
-
Hargitai, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed Central, PMC6099844. [Link]
-
Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12695-12729. [Link]
-
Antkiewicz-Michaluk, L., et al. (2023). Effects of 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline on a diabetic neuropathic pain model. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(3), 543-555. [Link]
-
Wang, Y., et al. (2018). Discovery of Antiglioma Activity of Biaryl 1,2,3,4-Tetrahydroisoquinoline Derivatives and Conformationally Flexible Analogues. Journal of Medicinal Chemistry, 61(17), 7847-7862. [Link]
-
Hargitai, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed, 29861464. [Link]
-
Koval, A., & Myronov, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(2), 5-21. [Link]
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Adkins, E. M., et al. (2020). Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. Frontiers in Pharmacology, 11, 231. [Link]
-
Ouchi, Y., et al. (2005). Effects of single and repeated administration of 1,2,3,4-tetrahydroisoquinoline analogs on the binding of [11C]raclopride to dopamine D2 receptors in the mouse brain. Synapse, 55(4), 237-244. [Link]
-
Naoi, M., et al. (2002). Novel endogenous 1,2,3,4-tetrahydroisoquinoline derivatives: uptake by dopamine transporter and activity to induce parkinsonism. Journal of Neural Transmission, 109(10), 1253-1266. [Link]
-
Lorenc-Koci, E., et al. (2004). Effect of 1,2,3,4,-tetrahydroisoquinoline administration under conditions of CYP2D inhibition on dopamine metabolism, level of tyrosine hydroxylase protein and the binding of [3H]GBR 12935 to dopamine transporter in the rat nigrostriatal, dopaminergic system. Brain Research, 1008(2), 206-215. [Link]
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Application Note: Characterizing Receptor Binding Affinity of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3] THIQ analogs are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, making them valuable probes for drug discovery and chemical biology.[4][5] The introduction of a fluorine atom at the 8-position can significantly alter the molecule's electronic properties, metabolic stability, and binding affinity, making 8-Fluoro-1,2,3,4-tetrahydroisoquinoline (8-F-THIQ) a compound of interest for developing selective ligands for central nervous system (CNS) targets.[6]
This application note provides a comprehensive guide for researchers to characterize the binding properties of 8-F-THIQ using the gold-standard radioligand binding assay.[7][8] We will focus on a competitive binding protocol targeting monoamine GPCRs, such as dopamine D2 and serotonin 5-HT2A receptors, which are common targets for THIQ derivatives.[9] The principles and protocols described herein can be adapted for other receptor systems with appropriate selection of reagents.
Principle of the Competitive Radioligand Binding Assay
The competitive binding assay is a robust method to determine the affinity of an unlabeled test compound (the "competitor," in this case, 8-F-THIQ) for a receptor.[7][10] The assay works by measuring the ability of increasing concentrations of the unlabeled 8-F-THIQ to displace a radiolabeled ligand (the "radioligand") that is known to bind to the target receptor with high affinity and specificity.
The experiment is performed by incubating a fixed concentration of the radioligand and a receptor source (e.g., cell membranes) with a range of 8-F-THIQ concentrations. At equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, and the amount of bound radioactivity is quantified. The resulting data are used to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) is determined. The IC50 is then converted to the inhibition constant (Ki), a true measure of binding affinity, using the Cheng-Prusoff equation.[11][12]
Caption: Competitive binding of a radioligand and 8-F-THIQ.
Materials and Reagents
-
Receptor Source: Commercially available cell membranes or whole cells expressing the human receptor of interest (e.g., Dopamine D2 or Serotonin 5-HT2A).[13] Alternatively, prepare from tissue homogenates (e.g., rat frontal cortex).[14]
-
Radioligand: A high-affinity, specific radioligand for the target receptor.
-
For D2 Receptors: [³H]-Spiperone or [³H]-Raclopride.
-
For 5-HT2A Receptors: [³H]-Ketanserin.[14]
-
-
Test Compound: this compound (prepare a 10 mM stock in DMSO).
-
Non-Specific Binding (NSB) Control: A high concentration of a known, non-radioactive ligand for the target receptor.
-
For D2 Receptors: 10 µM Haloperidol or Butaclamol.[15]
-
For 5-HT2A Receptors: 10 µM Mianserin or unlabeled Ketanserin.
-
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filter Mats: Glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[14]
-
Scintillation Cocktail: A high-efficiency liquid scintillation fluid (e.g., Betaplate Scint).[14]
-
Equipment: 96-well microplates, cell harvester, liquid scintillation counter or microplate scintillation counter.
Experimental Protocol: Competitive Binding Assay
This protocol is designed for a 96-well plate format, which is ideal for high-throughput screening.[14] All determinations should be performed in triplicate.
Caption: Workflow for the radioligand competitive binding assay.
Step-by-Step Methodology
-
Preparation:
-
Causality: Thaw frozen cell membranes on ice immediately before use. Dilute the membrane preparation in assay buffer to a final concentration that provides adequate signal (typically 10-50 µg protein/well). This concentration must be determined empirically in preliminary saturation binding experiments.
-
Prepare serial dilutions of 8-F-THIQ in assay buffer, covering a wide concentration range (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Dilute the radioligand in assay buffer to a final concentration equal to its Kd value (determined from saturation binding). Using the Kd concentration ensures that approximately 50% of the receptors are occupied, providing an optimal window for competitive displacement.
-
-
Assay Plate Setup (Total Volume: 200 µL/well):
-
Total Binding Wells: Add 50 µL assay buffer, 50 µL radioligand, 50 µL vehicle (e.g., buffer with 0.1% DMSO), and 50 µL membrane suspension.
-
Non-Specific Binding (NSB) Wells: Add 50 µL NSB control (e.g., 10 µM Haloperidol), 50 µL radioligand, and 50 µL membrane suspension.
-
Competitor Wells: Add 50 µL of each 8-F-THIQ dilution, 50 µL radioligand, and 50 µL membrane suspension.
-
-
Incubation:
-
Causality: Seal the plate and incubate at room temperature for 60-90 minutes with gentle shaking.[15] This incubation period is critical to allow the binding reaction to reach equilibrium. The optimal time and temperature should be confirmed during assay development.
-
-
Harvesting and Washing:
-
Causality: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked GF/B filter mat using a cell harvester. This step separates the membrane-bound radioligand (captured on the filter) from the unbound radioligand (which passes through).
-
Immediately wash the filters 3-4 times with ice-cold wash buffer. The cold temperature and speed are crucial to minimize dissociation of the radioligand from the receptor during the wash steps.
-
-
Quantification:
-
Dry the filter mat completely (e.g., under a heat lamp or in a low-temperature oven).[14]
-
Add scintillation cocktail to each filter spot or place the mat into a cassette for a microplate scintillation counter.
-
Count the radioactivity in each well, typically measured in counts per minute (CPM) or disintegrations per minute (DPM).
-
Data Analysis and Interpretation
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Trustworthiness: The NSB should ideally be less than 10-20% of the total binding. High NSB can obscure the specific binding signal and reduce the assay's reliability.
-
-
Generate Inhibition Curve:
-
Convert the specific binding CPM at each 8-F-THIQ concentration to a percentage of the maximum specific binding (the wells with no competitor).
-
Plot the percent specific binding against the log concentration of 8-F-THIQ.
-
Fit the data using non-linear regression with a sigmoidal dose-response (variable slope) model to determine the IC50 value. The IC50 is the concentration of 8-F-THIQ that inhibits 50% of the specific radioligand binding.
-
-
Calculate the Inhibition Constant (Ki):
-
Causality: The IC50 is an operational parameter that depends on the assay conditions (specifically, the radioligand concentration). To determine the intrinsic affinity of 8-F-THIQ for the receptor, the IC50 must be converted to the Ki using the Cheng-Prusoff equation .[11][16] This equation corrects for the competitive interaction with the radioligand.[12]
-
Formula: Ki = IC50 / (1 + ([L] / Kd))
-
Ki: Inhibition constant for 8-F-THIQ.
-
IC50: Half-maximal inhibitory concentration of 8-F-THIQ.
-
[L]: Concentration of radioligand used in the assay.
-
Kd: Dissociation constant of the radioligand for the receptor (must be determined from a separate saturation binding experiment).
-
-
Sample Data Presentation
The final affinity values should be presented clearly. The data below is illustrative.
| Compound | Target Receptor | Radioligand ([L]) | Radioligand Kd (nM) | IC50 (nM) | Ki (nM) |
| 8-F-THIQ | Dopamine D2 | [³H]-Spiperone (0.5 nM) | 0.5 | 150 | 75 |
| 8-F-THIQ | Serotonin 5-HT2A | [³H]-Ketanserin (1.0 nM) | 1.0 | 826 | 413 |
| Haloperidol | Dopamine D2 | [³H]-Spiperone (0.5 nM) | 0.5 | 2.0 | 1.0 |
Potential Signaling Pathways
Determining the binding affinity is the first step. Subsequent functional assays are required to determine if 8-F-THIQ acts as an agonist, antagonist, or inverse agonist. The primary signaling pathways for the D2 and 5-HT2A receptors are mediated by G-proteins.
-
Dopamine D2 Receptor: This is a canonical Gαi/o-coupled receptor. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Serotonin 5-HT2A Receptor: This is a Gαq/11-coupled receptor.[17] Agonist binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC).[18]
Caption: Canonical signaling pathways for D2 and 5-HT2A receptors.
References
-
Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT 2A Receptor Ligand. MDPI. [Link]
-
Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex. PubMed. [Link]
-
Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. ResearchGate. [Link]
-
Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed Central. [Link]
-
Radioligands vs. Fluorescent Ligands: Binding Assays. Celtarys Research. [Link]
-
1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. ResearchGate. [Link]
-
Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. [Link]
-
Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]
-
Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]
-
Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]
-
Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]
-
Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]
-
Radioligand binding assays and their analysis. PubMed. [Link]
-
Ki to IC50 Converter - Free Online Tool | Enzyme Inhibition Calculator. Scientist Solutions. [Link]
-
Determining The Cryo-EM Structure Of The 5-HT2A Receptor With Serotonin Bound. SGC. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. [Link]
-
Radioligand Binding Assay. Creative Bioarray. [Link]
-
5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. DiscoverX. [Link]
-
determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. [Link]
-
Human Recombinant D2 Dopamine Receptor Stable Cell Line. GenScript. [Link]
-
IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajrconline.org [ajrconline.org]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT2A Receptor Ligand | MDPI [mdpi.com]
- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 12. youtube.com [youtube.com]
- 13. genscript.com [genscript.com]
- 14. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. punnettsquare.org [punnettsquare.org]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
Application Note: HPLC and LC-MS/MS Profiling of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline
This Application Note is designed as a comprehensive technical guide for the analysis of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline (8-F-THIQ). It moves beyond standard templates to provide a logic-driven method development framework, addressing the specific challenges of analyzing fluorinated secondary amines.
Introduction & Compound Architecture
This compound (8-F-THIQ) is a critical pharmacophore in medicinal chemistry, often serving as a scaffold for adrenergic receptor antagonists and sigma receptor ligands.
Analytically, it presents a dual challenge:
-
Basicity: The secondary amine (predicted pKa ~9.0–9.3) leads to strong interactions with residual silanols on HPLC columns, causing severe peak tailing.
-
Fluorine Substitution: The C8-fluorine atom introduces lipophilicity (increasing LogP relative to the parent THIQ) and alters the fragmentation pattern in MS/MS compared to non-fluorinated analogs.
Physicochemical Profile
| Property | Value (Predicted/Experimental) | Analytical Implication |
| Molecular Formula | C | Neutral Monoisotopic Mass: 151.08 Da |
| [M+H] | 152.09 Da | Primary precursor ion for ESI+. |
| pKa (Base) | ~9.2 | Requires high pH mobile phase or ion-pairing for optimal peak shape. |
| LogP | ~1.6 – 1.9 | Moderately lipophilic; suitable for C18 or Phenyl-Hexyl phases. |
| Solubility | High in MeOH/Water (low pH) | Compatible with Reverse Phase (RP) chromatography. |
Experimental Workflow
The following diagram outlines the decision matrix for method selection based on the required sensitivity and available instrumentation.
Figure 1: Decision tree for selecting the appropriate analytical workflow based on sensitivity needs.
Sample Preparation Protocols
Protocol A: Protein Precipitation (Bioanalysis)
Best for: Plasma/Serum samples where high throughput is required.
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
-
Precipitate: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Note: The acid helps break protein binding and stabilizes the basic amine.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Collect supernatant. Dilute 1:1 with water prior to injection to match initial mobile phase strength.
Protocol B: Dilute-and-Shoot (Synthesis Monitoring)
Best for: Reaction mixtures or API purity checks.
-
Dissolve: Dissolve 1 mg of sample in 1 mL of 50:50 Methanol:Water (0.1% Formic Acid).
-
Filter: Pass through a 0.22 µm PTFE syringe filter.
-
Dilute: Dilute to a target concentration of 10 µg/mL for UV analysis.
HPLC Method (UV Detection)
Recommended for purity profiling and synthetic monitoring.
The Challenge of Amines: Standard silica columns often yield broad, tailing peaks for secondary amines like 8-F-THIQ due to ion-exchange interactions with silanols. The Solution: Use a High pH mobile phase with a hybrid-silica column (e.g., Waters XBridge or Phenomenex Gemini). At pH > 9.5, the amine is deprotonated (neutral), eliminating silanol interactions and sharpening the peak.
| Parameter | Condition |
| Column | Waters XBridge BEH C18 (4.6 x 100 mm, 3.5 µm) or equivalent Hybrid particle |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water (pH 10.0, adjusted with NH |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-1 min: 5% B (Isocratic hold)1-8 min: 5% -> 90% B8-10 min: 90% B10.1 min: 5% B (Re-equilibration) |
| Detection | UV at 210 nm (Amine backbone) and 254 nm (Aromatic ring) |
| Column Temp | 40°C (Improves mass transfer and peak shape) |
LC-MS/MS Method (Quantitation)
Recommended for DMPK and trace analysis.
Ionization Strategy: 8-F-THIQ is a secondary amine and will readily protonate. ESI+ is the mandatory mode. Acidic mobile phases are preferred here to ensure the analyte is fully protonated (
Chromatographic Conditions (LC-MS)
-
Column: Phenomenex Kinetex F5 (Pentafluorophenyl) or C18.
-
Why F5? Phenyl-based columns often show superior selectivity for fluorinated aromatic compounds via pi-pi and fluoro-fluoro interactions.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Mass Spectrometry Parameters
-
Source: Electrospray Ionization (ESI) – Positive Mode.[1][2]
-
Spray Voltage: 3500 V.
-
Precursor Ion: m/z 152.1 (
).
MRM Transition Optimization:
The fragmentation of tetrahydroisoquinolines typically involves the loss of ammonia (NH
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Mechanism |
| Quantifier | 152.1 | 109.0 | 25 - 30 | Loss of C |
| Qualifier 1 | 152.1 | 135.0 | 15 - 20 | Loss of NH |
| Qualifier 2 | 152.1 | 115.0 | 35 | Loss of HF followed by ring contraction (High energy). |
Note: The transition to m/z 109 (Fluorotropylium) is analogous to the dominant m/z 91 transition seen in non-fluorinated THIQ/Benzylamine derivatives.
Method Validation & Troubleshooting
Linearity and Range
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
Weighting: 1/x
regression is recommended due to the wide dynamic range typical of ESI.
Common Issues & Solutions
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Silanol interaction | Switch to High pH method (UV) or increase ionic strength (add 5mM Ammonium Formate) in LC-MS. |
| Carryover | Adsorption of amine to injector | Use a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid. |
| Signal Suppression | Matrix effects (Phospholipids) | If using Protein Precip, consider switching to SLE (Supported Liquid Extraction) or SPE (MCX - Mixed Mode Cation Exchange). |
References
-
PubChem. Compound Summary: 6-Fluoro-1,2,3,4-tetrahydroisoquinoline (Isomer Analog). National Library of Medicine. [Link]
-
Niwa, T. et al. (2023). Specific and sensitive method for the analysis of 1,2,3,4-tetrahydroisoquinoline in biological samples.[3] Journal of the Japanese Society for Biomedical Mass Spectrometry. [Link]
- McCalley, D. V. (2017). Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. (General reference for amine tailing mechanisms).
Sources
Application Note: Pharmacological Profiling and Neurotoxicity Assessment of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline
Introduction
8-Fluoro-1,2,3,4-tetrahydroisoquinoline (8-F-THIQ) is a conformationally restricted amine belonging to the tetrahydroisoquinoline (THIQ) class. This structural scaffold is of high interest in neuropharmacology and medicinal chemistry due to its dualistic nature:
-
PNMT Inhibition: THIQs are established competitive inhibitors of Phenylethanolamine N-methyltransferase (PNMT) , the terminal enzyme in the catecholamine biosynthetic pathway responsible for converting Norepinephrine (NE) to Epinephrine (Epi).[1] The 8-fluoro substitution is often utilized in Structure-Activity Relationship (SAR) studies to probe the steric and electronic requirements of the PNMT active site, specifically regarding the binding of the aromatic ring.
-
Neurotoxicity Potential: Structurally analogous to the neurotoxin MPTP, certain THIQs are investigated as endogenous neurotoxins involved in the pathogenesis of Parkinson’s disease.[2] Fluorination can alter metabolic stability and lipophilicity, making it critical to profile the compound’s mitochondrial toxicity.
This Application Note provides validated protocols for assessing 8-F-THIQ in two contexts: functional inhibition of adrenaline biosynthesis in PC12 pheochromocytoma cells and neurotoxicity screening in SH-SY5Y neuroblastoma cells .
Biological Mechanism & Pathway
The primary pharmacological target of 8-F-THIQ is the PNMT enzyme. By mimicking the structure of norepinephrine, the THIQ core occupies the substrate binding pocket, preventing the transfer of the methyl group from S-adenosylmethionine (SAM).
Figure 1: Catecholamine Biosynthesis and Inhibition Node
Caption: The catecholamine biosynthetic pathway.[1] 8-F-THIQ acts as a competitive inhibitor of PNMT, blocking the conversion of Norepinephrine to Epinephrine.
Protocol A: Cellular PNMT Inhibition Assay (PC12 Cells)
Objective: Determine the IC50 of 8-F-THIQ for PNMT inhibition in a live cellular context. Cell Model: Rat Pheochromocytoma (PC12) cells. These cells possess the enzymatic machinery to synthesize dopamine and norepinephrine but require glucocorticoid stimulation to express high levels of PNMT.
Reagent Preparation
| Reagent | Concentration | Preparation Notes |
| 8-F-THIQ Stock | 10 mM | Dissolve in 100% DMSO. Store at -20°C. |
| Dexamethasone | 10 µM | Required to induce PNMT expression in PC12 cells. |
| Lysis Buffer | -- | 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.1% Triton X-100. |
| Mobile Phase | -- | 50 mM Sodium Acetate, 20 mM Citric Acid, 2 mM Sodium Octyl Sulfate (SOS), 0.1 mM EDTA, 5% Methanol, pH 3.5. |
Experimental Workflow
Step 1: Cell Seeding and Induction
-
Seed PC12 cells at a density of
cells/well in 6-well plates coated with collagen IV. -
Culture in RPMI-1640 supplemented with 10% Horse Serum and 5% Fetal Bovine Serum.
-
Induction: 24 hours after seeding, replace media with fresh media containing 1 µM Dexamethasone . Incubate for 48–72 hours to upregulate PNMT.
Step 2: Compound Treatment
-
Prepare serial dilutions of 8-F-THIQ in culture media (Range: 0.1 nM to 100 µM). Ensure final DMSO concentration is <0.5%.
-
Remove induction media and wash cells once with PBS.
-
Add media containing 8-F-THIQ. Include a "No Treatment" control (100% Activity) and a "Positive Control" (e.g., SK&F 64139, 10 µM).
-
Incubate for 2–4 hours. Note: Short incubation focuses on enzymatic inhibition rather than transcriptional suppression.
Step 3: Sample Extraction
-
Aspirate media and wash cells with ice-cold PBS.
-
Add 200 µL of ice-cold 0.4 M Perchloric Acid (PCA) containing 0.1% Sodium Metabisulfite (antioxidant) to lyse cells and precipitate proteins.
-
Scrape cells and transfer lysate to microcentrifuge tubes.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for HPLC analysis.
Step 4: HPLC-ECD Analysis Quantify Norepinephrine (NE) and Epinephrine (Epi).[3]
-
System: HPLC with Electrochemical Detection (e.g., CoulArray or Antec Decade).
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3 µm).
-
Potential: +600 mV (Oxidation).
-
Data Analysis: Calculate the Epi/NE ratio. 8-F-THIQ inhibition will decrease this ratio.
Figure 2: PC12 Assay Workflow
Caption: Step-by-step workflow for determining PNMT inhibition in PC12 cells.
Protocol B: Neurotoxicity Screening (Mitochondrial Liability)
Objective: Assess if 8-F-THIQ exhibits MPTP-like neurotoxicity via mitochondrial Complex I inhibition. Cell Model: SH-SY5Y (Human Neuroblastoma).
Methodology
Step 1: Viability Assay (MTT/MTS)
-
Seed SH-SY5Y cells at
cells/well in 96-well plates. -
Differentiate (optional but recommended) with 10 µM Retinoic Acid for 5 days to induce a neuronal phenotype.
-
Treat cells with 8-F-THIQ (1 µM – 500 µM) for 24 hours.
-
Add MTT reagent (0.5 mg/mL) and incubate for 3 hours.
-
Solubilize formazan crystals in DMSO and read absorbance at 570 nm.
-
Threshold: >20% reduction in viability indicates potential cytotoxicity.
-
Step 2: Mitochondrial Membrane Potential (JC-1 Assay) THIQs often cause mitochondrial depolarization before cell death.
-
Treat cells as above for 6–12 hours (early time point).
-
Stain with JC-1 Dye (2 µM) for 30 minutes at 37°C.
-
Analyze via Fluorescence Plate Reader:
-
Red Fluorescence (Aggregates): Healthy mitochondria (Ex 550 / Em 600).
-
Green Fluorescence (Monomers): Depolarized mitochondria (Ex 485 / Em 535).
-
-
Result: A decrease in the Red/Green ratio indicates mitochondrial toxicity.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Solution |
| Low Epinephrine Peak | Insufficient PNMT induction. | Ensure Dexamethasone is fresh and cells are treated for at least 48 hours. |
| High Background Oxidation | Catecholamine auto-oxidation. | Always include Sodium Metabisulfite or EDTA in the lysis buffer. Keep samples on ice. |
| Compound Precipitation | 8-F-THIQ insolubility. | Do not exceed 0.5% DMSO in the final well volume. If using >100 µM, verify solubility. |
| No Toxicity Observed | Metabolic resistance. | 8-Fluoro substitution may block metabolism into toxic species (unlike MPTP). This is a positive safety finding. |
References
-
Grunewald, G. L., et al. (1999). "Conformational and Steric Aspects of the Inhibition of Phenylethanolamine N-Methyltransferase by 1,2,3,4-Tetrahydroisoquinolines." Journal of Medicinal Chemistry.
-
Naoi, M., et al. (1993). "Neurotoxicity of tetrahydroisoquinolines and the pathogenesis of Parkinson's disease." Environmental Health Perspectives.
-
Greene, L. A., & Tischler, A. S. (1976). "Establishment of a noradrenergic clonal line of rat adrenal pheochromocytoma cells which respond to nerve growth factor." Proceedings of the National Academy of Sciences.
-
Thermo Fisher Scientific. "HPLC Electrochemical Detection Bibliography."
Sources
- 1. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and neurotoxicity of tetrahydroisoquinoline derivatives for studying Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Neuroprotective Effects of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline (8-F-THIQ) in Neurotoxin-Induced Animal Models of Parkinson's Disease
Introduction: The Therapeutic Potential of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] THIQ derivatives have demonstrated potential in addressing conditions ranging from infectious diseases to neurodegenerative disorders.[2][3] Within this promising class, 8-Fluoro-1,2,3,4-tetrahydroisoquinoline (8-F-THIQ) and its derivatives have emerged as key building blocks for novel drug candidates targeting the central nervous system (CNS).[4][5][6]
The primary impetus for investigating 8-F-THIQ in the context of neuroscience is the established link between THIQ analogs and dopaminergic systems, with some compounds exhibiting anti-parkinsonian properties.[2] Parkinson's Disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), leading to severe motor deficits.[7] Current therapies primarily manage symptoms, creating a critical need for disease-modifying agents that can protect these vulnerable neurons from degeneration.
This guide provides a comprehensive framework for utilizing neurotoxin-induced animal models to evaluate the potential neuroprotective effects of 8-F-THIQ. We will detail the rationale for model selection, provide step-by-step protocols for disease induction and compound administration, and outline robust methodologies for behavioral and neurochemical analysis. The overarching goal is to equip researchers with the necessary tools to rigorously assess whether 8-F-THIQ can mitigate dopaminergic neurodegeneration and preserve motor function.
Part 1: Compound Preparation and Characterization
Before in-vivo evaluation, the synthesis and purity of the test compound must be unequivocally established. The effects observed must be attributable solely to 8-F-THIQ.
1.1. Synthesis Rationale The THIQ core is commonly synthesized via established methods such as the Pictet-Spengler or Bischler-Napieralski reactions, which involve the cyclization of a β-phenylethylamine derivative.[2] The synthesis of the specific 8-fluoro derivative can be achieved through methods like directed ortho-lithiation.[8]
1.2. Quality Control and Purity Analysis It is imperative to confirm the identity and purity of the synthesized 8-F-THIQ. A purity of >98% is recommended for in-vivo studies.
| Analysis Technique | Purpose | Typical Outcome |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural confirmation and identification of impurities. | Spectra consistent with the proposed structure of 8-F-THIQ. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | A molecular ion peak corresponding to the exact mass of 8-F-THIQ (C₉H₁₀FN). |
| High-Performance Liquid Chromatography (HPLC) | Determination of purity. | A single major peak indicating >98% purity. |
| Elemental Analysis | Confirmation of elemental composition. | Percentages of C, H, F, and N are within ±0.4% of theoretical values. |
Scientist's Note: The choice of solvent (vehicle) for in-vivo administration is critical. 8-F-THIQ solubility should be tested in common vehicles (e.g., saline, 5% DMSO in saline, 10% Tween® 80 in saline). The final vehicle must be non-toxic and administered to control groups to rule out confounding effects.
Part 2: Selection of Animal Models for Dopaminergic Neuroprotection
To study a potential neuroprotective agent for Parkinson's Disease, the ideal animal model should replicate the hallmark pathology: the selective loss of dopaminergic neurons in the nigrostriatal pathway.[9] Neurotoxin-based models are highly reproducible and widely used for this purpose.[10][11]
2.1. The MPTP Mouse Model The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a lipophilic compound that readily crosses the blood-brain barrier.[12] Once in the brain, it is metabolized by monoamine oxidase B (MAO-B) in astrocytes to the toxic cation MPP+, which is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[12] Inside the neuron, MPP+ inhibits Complex I of the mitochondrial electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, cell death.[12][13] This model effectively mimics many of the neuropathological features of human PD.[13]
2.2. The 6-OHDA Rodent Model 6-hydroxydopamine (6-OHDA) is a hydroxylated analogue of dopamine. Unlike MPTP, it cannot cross the blood-brain barrier and therefore must be injected directly into the brain.[7] Due to its structural similarity to dopamine, it is selectively taken up by dopaminergic and noradrenergic neurons.[14] Its toxicity stems from the generation of reactive oxygen species (ROS) and its ability to inhibit mitochondrial respiratory enzymes.[7] Stereotaxic injection into the medial forebrain bundle (MFB) or the striatum creates a robust and specific lesion of the nigrostriatal pathway.[15][16]
2.3. Model Comparison and Selection Rationale
| Feature | MPTP Mouse Model | 6-OHDA Rodent Model | Rationale for Selection |
| Administration | Systemic (i.p., s.c.)[12] | Intracerebral (stereotaxic surgery)[16] | MPTP is less invasive and suitable for high-throughput screening. 6-OHDA provides a more complete and localized lesion, often used for mechanistic studies. |
| Lesion Type | Bilateral nigrostriatal degeneration. | Typically unilateral, allowing the contralateral side to serve as an internal control.[15] | The unilateral 6-OHDA model is excellent for assessing drug-induced rotational behavior, a direct measure of dopamine receptor sensitization. |
| Species | Primarily mice (C57BL/6 are highly sensitive). Rats are largely resistant.[11][12] | Rats and mice.[7] | The choice depends on the specific behavioral tests planned and lab expertise. Mice are often used for genetic studies, while rats are suitable for more complex motor tasks. |
| Pathology | Loss of dopaminergic neurons. | Severe and rapid loss of dopaminergic neurons.[16] | Both models effectively replicate the core neurodegenerative aspect of PD required to test a neuroprotective agent. |
| Key Limitation | Does not typically form Lewy bodies, a key pathological hallmark in human PD.[12] | Invasiveness of the procedure; potential for non-specific damage at the injection site. | Researchers must acknowledge that no model perfectly recapitulates all aspects of human PD.[17] |
Part 3: Experimental Design and Protocols
A robust experimental design is crucial for obtaining interpretable results. A typical study will involve multiple groups to isolate the effects of the neurotoxin and the therapeutic compound.
Overall Experimental Workflow
The following diagram outlines the complete experimental pipeline from animal acclimatization to final data analysis.
Caption: High-level experimental workflow for assessing 8-F-THIQ.
Protocol 1: MPTP-Induced Neurodegeneration in Mice
Rationale: This protocol uses a sub-acute dosing regimen that causes significant and reproducible loss of dopaminergic neurons in the substantia nigra.[12]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP-HCl (handle with extreme caution in a certified chemical fume hood)
-
Sterile 0.9% saline
-
8-F-THIQ and chosen vehicle
-
Standard animal handling and injection equipment
Procedure:
-
Group Allocation: Randomly assign mice to at least four groups:
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + MPTP
-
Group 3: 8-F-THIQ + Saline
-
Group 4: 8-F-THIQ + MPTP
-
-
8-F-THIQ Administration: Begin daily administration of 8-F-THIQ (or vehicle) via the predetermined route (e.g., intraperitoneal injection, i.p.) for a total of 7-10 days. The dose should be determined from pilot tolerability studies.
-
MPTP Induction (Day 3-7 of compound administration):
-
Prepare a fresh solution of MPTP-HCl in sterile saline to a final concentration of 1.5-2.0 mg/mL.
-
Administer MPTP (e.g., 20-30 mg/kg, i.p.) once daily for 5 consecutive days.[12] Administer saline to control groups.
-
Continue daily 8-F-THIQ/vehicle administration throughout the MPTP induction period.
-
-
Post-Induction: Continue 8-F-THIQ/vehicle administration for 1-2 days post-MPTP. Allow a recovery period of 7-21 days before terminal experiments, during which behavioral tests can be performed.
Protocol 2: 6-OHDA-Induced Unilateral Lesion in Rats
Rationale: This protocol creates a severe unilateral lesion of the nigrostriatal pathway, ideal for studying motor asymmetry and rotational behavior.[15][16]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
6-OHDA-HCl, desipramine, ascorbic acid
-
Anesthetic (e.g., isoflurane), stereotaxic apparatus
-
Hamilton syringe, dental drill
Procedure:
-
Pre-treatment: 30 minutes prior to surgery, administer desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons from 6-OHDA uptake.
-
Anesthesia and Stereotaxic Surgery:
-
Anesthetize the rat and mount it securely in the stereotaxic frame.
-
Drill a small burr hole in the skull over the target coordinates for the medial forebrain bundle (MFB). (Coordinates must be optimized for the specific rat strain and age, but representative coordinates from bregma are: AP -4.4mm, ML ±1.5mm, DV -7.8mm).
-
-
6-OHDA Injection:
-
Prepare a fresh solution of 6-OHDA (e.g., 8 µg in 4 µL of 0.02% ascorbic acid/saline). Protect from light.
-
Slowly infuse the 6-OHDA solution into the MFB over 4 minutes using a Hamilton syringe.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
-
Post-Operative Care: Suture the incision and provide post-operative analgesia and care. Allow a 2-3 week recovery and lesion maturation period before behavioral testing.
-
8-F-THIQ Administration: The compound can be administered either before the surgery (neuroprotective) or after the lesion has developed (neurorestorative) depending on the experimental question.
Protocol 3: Behavioral Assessment of Motor Function
Rationale: Behavioral tests provide a non-invasive assessment of the functional consequences of dopaminergic neuron loss and the potential therapeutic benefit of 8-F-THIQ.[11][18]
3.1. Open Field Test
-
Purpose: Measures general locomotor activity and exploratory behavior.[19] PD models typically show reduced distance traveled (hypolocomotion).
-
Procedure: Place the animal in the center of an open field arena (e.g., 40x40 cm). Track movement using an automated video system for 15-30 minutes. Key parameters are total distance traveled, velocity, and time spent in the center versus periphery.
3.2. Pole Test
-
Purpose: Assesses bradykinesia (slowness of movement) and motor coordination.[19][20]
-
Procedure: Place the mouse head-up on top of a vertical wooden pole (e.g., 50 cm high, 1 cm diameter) with a rough surface. Record the time it takes for the animal to turn completely downward (T-turn) and the total time to descend to the base. PD-like animals will take significantly longer for both measures.
3.3. Apomorphine-Induced Rotation Test (for 6-OHDA model)
-
Purpose: To confirm the unilateral lesion and quantify dopamine receptor supersensitivity.[21]
-
Procedure: Two to three weeks post-surgery, administer a low dose of the dopamine agonist apomorphine (e.g., 0.05 mg/kg, s.c.). The lesion causes dopamine receptors on the affected side to become supersensitive. Apomorphine stimulation of these receptors results in net contralateral rotations (away from the lesioned side). Count the number of full 360° turns over 30-40 minutes using an automated rotometer. A successful lesion is typically defined as >7 full contralateral rotations per minute.
Part 4: Post-Mortem Neurochemical and Histological Analysis
Terminal analysis provides the definitive evidence of neurodegeneration and neuroprotection at the cellular and molecular levels.
Post-Mortem Analysis Workflow
Sources
- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
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- 7. conductscience.com [conductscience.com]
- 8. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Guide to Neurotoxic Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
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- 12. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
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- 15. A 6-hydroxydopamine-induced selective parkinsonian rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 6-OHDA Model for Parkinson's Disease Research - JoVE Journal [jove.com]
- 17. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Behavioral models of Parkinson's disease in rodents: a new look at an old problem - PubMed [pubmed.ncbi.nlm.nih.gov]
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Mastering the Preparation of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline Solutions: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Fluoro-1,2,3,4-tetrahydroisoquinoline is a key structural motif in medicinal chemistry, frequently incorporated into novel therapeutic agents targeting the central nervous system.[1][2] Precise and reliable preparation of its solutions is fundamental to obtaining reproducible and accurate experimental results. This guide provides a comprehensive framework for the dissolution of this compound, with a particular focus on its hydrochloride salt, which is often utilized to enhance aqueous solubility.[3] We will delve into the rationale behind solvent selection, present detailed protocols for preparing stock and working solutions, and outline methodologies for determining critical parameters such as solubility and stability.
Introduction: Understanding the Physicochemical Landscape
This compound is a substituted tetrahydroisoquinoline, a class of compounds with diverse biological activities.[4] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its pKa, lipophilicity, and metabolic stability, thereby influencing its solubility and overall suitability for biological assays.
While specific solubility data for this compound is not extensively documented in publicly available literature, we can infer its general behavior from related structures and the well-established principles of organic chemistry. As a secondary amine, this compound is expected to be a basic compound.[2] Its hydrochloride salt form is therefore commonly used to improve its solubility in polar solvents, particularly aqueous buffers.[3][5]
Key Physicochemical Properties (Predicted and Inferred):
| Property | Predicted/Inferred Value/Characteristic | Source/Rationale |
| Molecular Formula | C₉H₁₀FN | - |
| Molecular Weight | 151.18 g/mol (Free Base) | |
| pKa | ~8.82 ± 0.20 (Predicted) | Based on similar structures |
| Form | Likely a solid at room temperature | General characteristic of similar small molecules |
| Solubility Profile | Expected to be more soluble in organic solvents as a free base and in aqueous solutions as a hydrochloride salt. | Chemical principles of amine salts.[5] |
| Stability | The hydrochloride salt of a similar compound (7-fluoro-1,2,3,4-tetrahydroisoquinoline) is reported to be moisture-sensitive.[6] It is also incompatible with strong oxidizing agents, strong acids, and strong bases. | Safety Data Sheet for a related compound. |
Strategic Solvent Selection: A Decision-Making Framework
The choice of solvent is paramount for successful experimentation. The ideal solvent should completely dissolve the compound at the desired concentration, be compatible with the experimental system (e.g., cell culture, in vivo models), and not interfere with the assay readout.
Below is a decision-making workflow for selecting an appropriate solvent system for this compound hydrochloride.
Caption: Solvent selection workflow for this compound HCl.
Protocols for Solution Preparation
Preparation of a Concentrated Stock Solution in an Organic Solvent
For most in vitro and in vivo applications, preparing a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol is the most practical approach. This allows for the addition of a small volume of the stock solution to the aqueous experimental medium, minimizing the final concentration of the organic solvent.
Materials:
-
This compound hydrochloride
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Anhydrous Ethanol (≥99.5%)
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Weighing the Compound: Accurately weigh the desired amount of this compound hydrochloride using a calibrated analytical balance. Perform this in a fume hood, wearing appropriate personal protective equipment (PPE).
-
Solvent Addition: Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution, but be cautious of potential degradation with prolonged heating.
-
Sterilization (Optional): If required for sterile applications, filter the stock solution through a 0.22 µm syringe filter compatible with the chosen organic solvent.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed tubes to prevent moisture absorption.
Preparation of Aqueous Working Solutions
Protocol:
-
Thawing the Stock Solution: Thaw an aliquot of the concentrated stock solution at room temperature.
-
Dilution: Add the required volume of the stock solution to the pre-warmed (if necessary for the experiment) aqueous buffer or cell culture medium to achieve the final desired concentration.
-
Mixing: Mix the working solution thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing, which can cause protein denaturation in cell culture media.
-
Final Organic Solvent Concentration: Ensure that the final concentration of the organic solvent (e.g., DMSO) in the working solution is low (typically ≤0.5%) to avoid solvent-induced toxicity in biological assays.[7]
Experimental Determination of Solubility: A Practical Guide
Kinetic Solubility Assessment (Turbidimetric Method)
This high-throughput method is useful for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.
Caption: Workflow for kinetic solubility determination.
Thermodynamic Solubility Assessment (Shake-Flask Method)
This method determines the equilibrium solubility of the compound and is considered the "gold standard."[8]
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound hydrochloride to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4).
-
Equilibration: Seal the container and agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[9]
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound in that specific solvent at that temperature.
Stability Assessment: Ensuring the Integrity of Your Solutions
It is crucial to understand the stability of this compound in your prepared solutions under your experimental and storage conditions.
Solution Stability at Different Temperatures
Protocol:
-
Prepare solutions of the compound in the desired solvents at a known concentration.
-
Aliquot the solutions and store them at different temperatures (e.g., room temperature, 4°C, -20°C, and -80°C).
-
At various time points (e.g., 0, 24, 48, 72 hours, and weekly), analyze the concentration and purity of the compound in the stored solutions using a stability-indicating HPLC method.[3][10]
-
A significant decrease in the parent compound peak area or the appearance of new peaks would indicate degradation.
pH-Dependent Stability
Protocol:
-
Prepare a series of aqueous buffer solutions with different pH values (e.g., pH 3, 5, 7.4, and 9).
-
Add a small aliquot of a concentrated stock solution of the compound to each buffer to achieve the same final concentration.
-
Incubate the solutions at a constant temperature.
-
At various time points, analyze the samples by HPLC to determine the extent of degradation at each pH.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.
Typical Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Exposing the solid compound to dry heat (e.g., 80°C).
-
Photostability: Exposing the solid compound and solutions to UV and visible light as per ICH Q1B guidelines.[11]
Conclusion
The successful use of this compound in research and drug development hinges on the careful and accurate preparation of its solutions. While specific solubility data for this compound is limited, the protocols and principles outlined in this guide provide a robust framework for its dissolution and handling. By systematically determining its solubility and stability, researchers can ensure the integrity of their experiments and the reliability of their data.
References
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
- Bergström, C. A., & Avdeef, A. (2019). Kinetic versus thermodynamic solubility temptations and risks. ADMET & DMPK, 7(3), 135–149.
- Hargitai, C., Nagy, T., Halász, J., Simig, G., & Volk, B. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280.
- Kaur, H., & Kumar, V. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866-13895.
- Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry, 21(2), 1-15.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
- Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3).
- Glomme, A., & März, J. (2018). A review of methods for solubility determination in biopharmaceutical drug characterisation. European Journal of Pharmaceutics and Biopharmaceutics, 125, 147-159.
-
Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Retrieved from [Link]
- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159–165.
- Singh, A., & Singh, P. (2018). Technical considerations of forced degradation studies of new drug substances and product: Regulatory perspectives. Journal of Drug Delivery and Therapeutics, 8(2), 10-15.
-
Raytor. (2024, January 23). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
- International Journal of Trend in Scientific Research and Development. (2019).
-
Chemistry LibreTexts. (2023, August 18). 2.5: Preparing Solutions. Retrieved from [Link]
-
Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]
- ICH. (1996). Q1A(R2): Stability Testing of New Drug Substances and Products.
-
Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
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- 10. irjpms.com [irjpms.com]
- 11. onyxipca.com [onyxipca.com]
Application Note: 8-Fluoro-1,2,3,4-tetrahydroisoquinoline as a Strategic Building Block in CNS Drug Discovery
[1][2][3]
Abstract
This guide details the strategic application of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline (8-F-THIQ) in medicinal chemistry, specifically for Central Nervous System (CNS) targets.[1][2][3] While the tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in drug discovery, the 8-fluoro derivative offers unique physicochemical properties—specifically pKa modulation and metabolic blocking—that distinguish it from the parent heterocycle. This note provides rational design principles, physicochemical data, and validated protocols for functionalizing this building block via cross-coupling and reductive amination.
Part 1: Rational Design & The Fluorine Advantage
The "Ortho-Fluorine" Effect
The introduction of a fluorine atom at the C8 position (ortho to the secondary amine) is not merely a steric substitution; it is an electronic lever.
-
pKa Modulation: The high electronegativity of fluorine exerts an inductive electron-withdrawing effect ($ -I $) through the aromatic ring. This lowers the pKa of the secondary amine compared to the non-fluorinated parent (THIQ pKa
9.5).-
Impact: A lower pKa (estimated
8.4–8.8) increases the fraction of the molecule existing as the neutral free base at physiological pH (7.4), enhancing Blood-Brain Barrier (BBB) permeability .
-
-
Metabolic Stability: The C8 position is a potential site for oxidative metabolism (aromatic hydroxylation). Fluorine substitution blocks this pathway. Furthermore, it alters the electron density of the ring, potentially reducing the rate of oxidation at the metabolic "soft spot" (C1 position).
-
Conformational Locking: Through dipole-dipole interactions or weak intramolecular H-bonds ($ N-H \cdots F $), the 8-fluoro substituent can restrict the conformational flexibility of the N-substituent, reducing the entropic penalty upon binding to receptors like 5-HT2C or Dopamine D3 .
Decision Matrix: When to Use 8-F-THIQ
Use the following logic flow to determine if 8-F-THIQ is the correct building block for your lead optimization campaign.
Figure 1: Strategic decision tree for incorporating 8-F-THIQ into SAR studies.
Part 2: Physicochemical Profile[2]
The following data compares 8-F-THIQ with the non-fluorinated parent and the 8-methoxy analog (a common comparator).
| Property | 1,2,3,4-Tetrahydroisoquinoline (THIQ) | 8-Fluoro-THIQ | 8-Methoxy-THIQ | Implications |
| MW (Free Base) | 133.19 | 151.18 | 163.22 | Small mass penalty for F-substitution. |
| ClogP | ~1.6 | ~1.9 | ~1.7 | Fluorine increases lipophilicity slightly. |
| pKa (Calc.) | 9.5 | 8.6 | 9.6 | Critical: 8-F lowers basicity, improving CNS entry. |
| H-Bond Donors | 1 | 1 | 1 | Identical. |
| Topological PSA | 12.0 Ų | 12.0 Ų | 21.3 Ų | F does not increase polar surface area; OMe does. |
| Electronic State | Nucleophilic | Less Nucleophilic | Electron Rich | 8-F-THIQ reacts slower in SN2 reactions. |
Part 3: Experimental Protocols
Safety Note: 8-F-THIQ is a secondary amine. Handle in a fume hood. The HCl salt is stable; the free base absorbs CO₂ from air and can oxidize. Store the free base under Argon at -20°C.
Protocol A: Preparation of Free Base from HCl Salt
Most commercial sources supply the hydrochloride salt (CAS: 1185030-61-8). For palladium-catalyzed couplings, the free base is often preferred to simplify the base stoichiometry.
-
Dissolution: Suspend 1.0 g (5.3 mmol) of this compound HCl in 15 mL of Dichloromethane (DCM).
-
Basification: Add 10 mL of 1N NaOH (aq) and stir vigorously for 10 minutes until the biphasic mixture is clear.
-
Extraction: Separate the organic layer.[4] Extract the aqueous layer twice with 10 mL DCM.
-
Drying: Combine organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentration: Concentrate in vacuo (do not heat above 30°C) to yield the pale yellow oil.
-
Yield: Quantitative (~800 mg).
-
QC Check:1H NMR should show disappearance of broad NH₂⁺ peaks.
-
Protocol B: Buchwald-Hartwig Amination (N-Arylation)
Context: Arylating the nitrogen is a primary route to CNS-active ligands. Due to the fluorine at C8, the amine is sterically crowded and electronically deactivated compared to standard THIQ. Standard conditions often fail; RuPhos or BrettPhos precatalysts are highly recommended over standard phosphines.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
8-F-THIQ (1.2 equiv)[5]
-
Catalyst: RuPhos Pd G3 or Pd₂(dba)₃/RuPhos (2 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)
-
Solvent: Toluene (anhydrous, degassed)
Step-by-Step:
-
Charge: In a glovebox or under Argon flow, add the Aryl Bromide (1.0 mmol), 8-F-THIQ (1.2 mmol), and NaOtBu (1.5 mmol) to a reaction vial.
-
Catalyst: Add RuPhos Pd G3 (0.02 mmol).
-
Solvent: Add Toluene (4 mL, 0.25 M). Seal the vial with a crimp cap/septum.
-
Reaction: Heat to 85°C for 4–12 hours.
-
Note: The 8-F position reduces nucleophilicity; if conversion is low, increase temp to 100°C, but watch for dehalogenation of the aryl partner.
-
-
Workup: Cool to RT, dilute with EtOAc, filter through a Celite pad. Concentrate and purify via flash chromatography (Hexane/EtOAc).
Protocol C: Reductive Amination (N-Alkylation)
Context: Used to attach alkyl chains or benzyl groups. The lower basicity of 8-F-THIQ requires slightly more acidic conditions to facilitate iminium ion formation compared to standard amines.
Reagents:
-
Aldehyde/Ketone (1.0 equiv)
-
8-F-THIQ (HCl salt can be used directly here with buffering) (1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Additive: Acetic Acid (AcOH) (1.0–2.0 equiv)
-
Solvent: DCE (1,2-Dichloroethane) or DCM
Step-by-Step:
-
Imine Formation: Dissolve Aldehyde (1.0 mmol) and 8-F-THIQ (1.1 mmol) in DCE (5 mL). Add AcOH (2.0 mmol). Stir at Room Temperature (RT) for 30–60 mins.
-
Why? The AcOH ensures the pH is ~5, promoting the collapse of the hemiaminal to the iminium ion, which is the reducible species.
-
-
Reduction: Add STAB (1.5 mmol) in one portion.
-
Monitor: Stir at RT for 2–16 hours. Monitor by LCMS for the consumption of the aldehyde.
-
Quench: Quench with Saturated NaHCO₃ (aq). Stir until gas evolution ceases.
-
Extraction: Extract with DCM (3x). Wash organics with Brine.[4] Dry (Na₂SO₄) and concentrate.[4]
Part 4: Synthetic Workflow Visualization
The following diagram illustrates the integration of 8-F-THIQ into a standard divergent synthesis workflow for a GPCR library.
Figure 2: Workflow for generating diverse chemical libraries using 8-F-THIQ.
References
-
Synthesis and Reactivity: Tóth, E., et al. (2025).[2][6] "Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines." Molecules, 20(10).[3] [Link] (Authoritative source for the synthesis of the building block and initial alkylation data).
-
Medicinal Chemistry Application (GPCRs): Scott, J. D., et al. (2021). "1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design."[6] Expert Opinion on Drug Discovery. [Link] (Review establishing THIQ as a privileged scaffold, providing context for fluorinated analog utility).
-
Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. [Link] (Foundational text explaining the pKa and metabolic stability effects of fluorine substitution).
-
Buchwald-Hartwig Protocols: Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. [Link] (Reference for selecting RuPhos/BrettPhos for hindered secondary amines).
-
Chemical Data Source: PubChem Compound Summary for CID 57053419 (8-Fluoro-THIQ derivatives). [Link] (Verification of physicochemical properties).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald Hartwig Coupling [commonorganicchemistry.com]
- 5. 8-Fluoro-2,2-dimethyl-1,2,3,4-tetrahydroquinoline | C11H14FN | CID 57053419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with 8-Fluoro-1,2,3,4-tetrahydroisoquinoline
Introduction: The Therapeutic Potential of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1] THIQ derivatives have shown promise as antitumor, anti-HIV, anti-inflammatory, and neuroprotective agents.[1] Notably, this structural motif is present in compounds targeting the central nervous system, including norepinephrine-dopamine reuptake inhibitors and calcium channel blockers. One promising area of investigation for THIQ derivatives is the inhibition of monoamine oxidases (MAO).[2][3]
Monoamine oxidases A and B (MAO-A and MAO-B) are flavoenzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine.[4] Dysregulation of MAO activity has been implicated in a variety of neurological and psychiatric disorders, including depression, Parkinson's disease, and Alzheimer's disease.[5][6] Consequently, inhibitors of MAO are valuable therapeutic agents.[4][7][8]
This application note describes a robust high-throughput screening (HTS) campaign to identify and characterize inhibitors of MAO-A and MAO-B, using 8-Fluoro-1,2,3,4-tetrahydroisoquinoline as a representative test compound from a library of THIQ derivatives. The protocols herein are designed for a 384-well plate format and utilize a sensitive fluorescence-based assay for the detection of MAO activity.
Assay Principle: Fluorometric Detection of Monoamine Oxidase Activity
The HTS assay is based on the detection of hydrogen peroxide (H₂O₂), a stoichiometric byproduct of the MAO-catalyzed oxidation of its substrates.[5] In the presence of horseradish peroxidase (HRP), the non-fluorescent probe N-acetyl-3,7-dihydroxyphenoxazine (Amplex Red) is oxidized by H₂O₂ to the highly fluorescent product, resorufin.[5][9][10] The resulting increase in fluorescence is directly proportional to the enzymatic activity of MAO. Potential inhibitors of MAO will therefore cause a decrease in the fluorescent signal.
This one-step, continuous assay is highly sensitive, stable, and well-suited for HTS applications.[5][11] The use of specific substrates for MAO-A (e.g., serotonin) and MAO-B (e.g., benzylamine) allows for the selective screening against each isozyme.[11]
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| Recombinant Human MAO-A | Sigma-Aldrich | M7316 | -80°C |
| Recombinant Human MAO-B | Sigma-Aldrich | M7441 | -80°C |
| This compound | TCI America | F0891 | Room Temp |
| Amplex™ Red Reagent | Thermo Fisher | A12214 | -20°C, light-protected |
| Horseradish Peroxidase (HRP) | Sigma-Aldrich | P8375 | 2-8°C |
| Serotonin Hydrochloride (MAO-A substrate) | Sigma-Aldrich | H9523 | 2-8°C |
| Benzylamine Hydrochloride (MAO-B substrate) | Sigma-Aldrich | 13330 | Room Temp |
| Clorgyline Hydrochloride (MAO-A inhibitor) | Sigma-Aldrich | M3778 | 2-8°C |
| Selegiline Hydrochloride (MAO-B inhibitor) | Sigma-Aldrich | M0035 | 2-8°C |
| Dimethyl Sulfoxide (DMSO), HTS Grade | Sigma-Aldrich | D2650 | Room Temp |
| 384-well black, flat-bottom plates | Corning | 3712 | Room Temp |
| Assay Buffer: 100 mM Potassium Phosphate, pH 7.4 | In-house preparation | 2-8°C |
Experimental Protocols
Part 1: Primary High-Throughput Screening
This protocol is designed for a single-point screen to identify initial "hits" from a compound library. This compound is used here as an example test compound.
1.1. Reagent Preparation:
-
Compound Plates: Prepare 384-well compound plates by dispensing this compound and other library compounds in DMSO to a final assay concentration of 10 µM. Include wells with DMSO only (negative control) and a known inhibitor (positive control).
-
Enzyme Working Solutions: On the day of the assay, dilute recombinant human MAO-A and MAO-B in assay buffer to the desired concentration. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.
-
Substrate/Detection Mixture: Prepare a 2X working solution containing the appropriate substrate (Serotonin for MAO-A, Benzylamine for MAO-B), Amplex Red, and HRP in assay buffer. Protect this mixture from light.
1.2. Assay Procedure:
-
Dispense 5 µL of the enzyme working solution (MAO-A or MAO-B) into the wells of a 384-well assay plate.
-
Using a pintool or acoustic dispenser, transfer 50 nL of the compound solution from the compound plates to the assay plates.
-
Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 5 µL of the 2X substrate/detection mixture to each well.
-
Incubate the plates for 45-60 minutes at 37°C, protected from light.[5]
-
Measure the fluorescence intensity using a plate reader with excitation at ~530-560 nm and emission at ~580-590 nm.
1.3. Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 x (1 - (Signalcompound - Signalbackground) / (SignalDMSO - Signalbackground))
-
Determine the Z' factor to assess the quality and robustness of the assay.[11] A Z' factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3σpos + 3σneg) / |μpos - μneg| (where σ is the standard deviation and μ is the mean of the positive and negative controls)
-
Compounds exhibiting inhibition above a predefined threshold (e.g., >50%) are considered "hits" and are selected for further characterization.
Part 2: Hit Confirmation and Potency Determination
Hits identified in the primary screen must be confirmed and their potency determined by generating dose-response curves.
2.1. Procedure:
-
Prepare serial dilutions of the hit compounds (e.g., this compound) in DMSO, typically in a 10-point, 3-fold dilution series.
-
Repeat the assay procedure as described in Part 1, using the serially diluted compounds.
-
Plot the percent inhibition as a function of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).[11]
| Parameter | Description |
| Top | The maximum percent inhibition (asymptote). |
| Bottom | The minimum percent inhibition (asymptote). |
| HillSlope | The steepness of the curve. |
| IC₅₀ | The compound concentration that gives a response halfway between the top and bottom. |
Part 3: Selectivity and Counter-Screening
It is crucial to determine the selectivity of the confirmed hits for MAO-A versus MAO-B and to rule out potential assay artifacts.
3.1. Isozyme Selectivity:
-
Determine the IC₅₀ values of the hit compounds against both MAO-A and MAO-B using the protocols described above.
-
Calculate the selectivity index by dividing the IC₅₀ for the less potent isozyme by the IC₅₀ for the more potent isozyme. A high selectivity index indicates a preference for one isozyme over the other.
3.2. Counter-Screening for False Positives:
-
HRP Inhibition: Test the hit compounds in an assay where H₂O₂ is added directly to HRP and Amplex Red, bypassing the MAO enzyme. A decrease in signal in this assay indicates direct inhibition of HRP.
-
Redox Cycling: Some compounds can interfere with the assay by acting as reducing agents, which can quench the fluorescent signal. This can be assessed by pre-incubating the compounds with the final reaction mixture (including resorufin) and monitoring for a decrease in fluorescence.
Expected Results and Interpretation
A successful HTS campaign will identify compounds that specifically inhibit MAO-A, MAO-B, or both. For this compound, a hypothetical dose-response curve might yield an IC₅₀ value in the low micromolar to nanomolar range, depending on its actual potency. The selectivity profiling will reveal whether it has a preference for MAO-A or MAO-B.
It is imperative to follow up on confirmed hits with further studies, including mechanism of action studies (e.g., reversible vs. irreversible inhibition) and evaluation in cell-based and in vivo models to validate their therapeutic potential.[12]
Troubleshooting
| Issue | Potential Cause | Solution |
| Low Z' factor (<0.5) | High variability in controls, low signal-to-background ratio. | Optimize enzyme and substrate concentrations, check reagent stability, ensure consistent dispensing. |
| High number of false positives | Compound interference (autofluorescence, HRP inhibition, redox cycling). | Implement counter-screens as described in Part 3.2. |
| Irreproducible IC₅₀ values | Compound precipitation, instability, or degradation. | Check compound solubility in assay buffer, use fresh compound stocks. |
Conclusion
The protocols outlined in this application note provide a comprehensive framework for conducting a high-throughput screening campaign to identify and characterize inhibitors of monoamine oxidase using this compound as a representative of the promising THIQ chemical class. By following these detailed procedures, researchers can efficiently screen large compound libraries and identify novel candidates for the development of therapeutics for a range of neurological disorders.
References
-
Guang, H., & Du, G. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(5), 627-632. [Link]
- Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of monoamine oxidase A and B in treatment of Parkinson's disease. Progress in neurobiology, 147, 39-53.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73.
-
Mayo Clinic Staff. (2022). Monoamine oxidase inhibitors (MAOIs). Mayo Clinic. [Link]
-
Antkiewicz-Michaluk, L., Wąsik, A., Możdżeń, E., Romańska, I., & Michaluk, J. (2014). 1-Methyl-1, 2, 3, 4-tetrahydroisoquinoline, an endogenous neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat. Neurotoxicity research, 26(1), 75-86. [Link]
-
Możdżeń, E., Wąsik, A., Romańska, I., Michaluk, J., & Antkiewicz-Michaluk, L. (2017). Antidepressant-like effect of 1, 2, 3, 4-tetrahydroisoquinoline and its methyl derivative in animal models of depression. Pharmacological Reports, 69(3), 566-574. [Link]
-
Stylianaki, I., et al. (2022). Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors. STAR protocols, 3(2), 101344. [Link]
- Tipton, K. F. (2018). Monoamine oxidase A and B: what's in a name?. Journal of neural transmission, 125(11), 1555-1567.
- Hall, A. P., et al. (2013). A high-throughput screening-compatible strategy for the discovery of inhibitors of the histone demethylase KDM4B. SLAS DISCOVERY: Advancing Life Sciences R&D, 18(10), 1279-1288.
-
Cambridge MedChem Consulting. (2017). Analysis of HTS data. [Link]
-
Cleveland Clinic. (2023). MAOIs (Monoamine Oxidase Inhibitors). [Link]
-
Wikipedia. (2024). Monoamine oxidase inhibitor. [Link]
-
Drugs.com. (2024). List of MAO inhibitors + Uses & Side Effects. [Link]
- Edmondson, D. E. (2014). The highs and lows of monoamine oxidase inhibitors. ACS chemical neuroscience, 5(11), 1009-1011.
- Zhou, M., et al. (1997). A stable nonfluorescent derivative of resorufin for the fluorometric determination of horseradish peroxidase. Analytical biochemistry, 253(2), 162-168.
-
Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]
-
Wodarski, M., et al. (2022). Fluorescent probes for monitoring myeloperoxidase-derived hypochlorous acid: a comparative study. Scientific reports, 12(1), 9205. [Link]
-
Kumar, A., et al. (2021). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC medicinal chemistry, 12(6), 856-873. [Link]
Sources
- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidepressant-like effect of 1,2,3,4-tetrahydroisoquinoline and its methyl derivative in animal models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 5. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 6. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescent probes for monitoring myeloperoxidase-derived hypochlorous acid: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 8-Fluoro-1,2,3,4-tetrahydroisoquinoline (8-F-THIQ). This guide is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally similar compounds. As a fluorinated secondary amine, 8-F-THIQ presents a unique set of purification challenges that require carefully considered strategies to achieve high purity and yield. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven techniques.
Troubleshooting Guide: Addressing Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issue and providing actionable solutions.
Q1: My 8-F-THIQ is showing severe peak tailing or streaking during silica gel column chromatography. What is causing this, and how can I achieve a sharp, symmetrical peak?
Root Cause Analysis: This is the most common issue encountered when purifying basic amines on standard silica gel.[1] The underlying cause is a strong acid-base interaction between the basic secondary amine of your 8-F-THIQ and the acidic silanol (Si-OH) groups on the silica surface.[2] This interaction leads to non-uniform adsorption and desorption, resulting in significant peak tailing, poor resolution, and in severe cases, irreversible adsorption and loss of product.
Solutions: The goal is to mitigate the interaction with the silica surface. You can achieve this by modifying either the mobile phase or the stationary phase.
dot
Caption: Decision workflow for resolving peak tailing of basic amines.
Protocol 1: Mobile Phase Modification
This is often the fastest and most straightforward approach. By adding a small amount of a stronger, more volatile base to your eluent, you saturate the acidic sites on the silica, allowing your compound of interest to elute without strong interaction.
-
Select a Base: Triethylamine (Et₃N) is a common choice. For very polar amines, a solution of ammonium hydroxide (NH₄OH) in methanol can be more effective.[1][2]
-
Prepare Eluent: Add 1-2% Et₃N by volume to your entire mobile phase system (e.g., for a Hexane/Ethyl Acetate system, add it to the Ethyl Acetate portion before mixing).
-
Equilibrate: Thoroughly flush and equilibrate your column with the base-modified mobile phase before loading your sample. This is a critical step.
-
Run Chromatography: Proceed with your gradient as planned. You should observe a significant improvement in peak shape.
Table 1: Troubleshooting Summary for Peak Tailing on Silica
| Method | Principle | Advantages | Disadvantages |
| Add Triethylamine (Et₃N) | Competing base neutralizes silica surface.[1] | Easy to implement, effective for many amines. | Can be difficult to remove from the final product. |
| Use Amine-Silica Column | Stationary phase is pre-treated to be basic.[2] | Excellent peak shape, no mobile phase modifier needed. | Higher cost, may have different selectivity. |
| Use Alumina (Basic/Neutral) | Alternative polar stationary phase without acidic silanols. | Good for separating basic compounds. | Selectivity differs from silica; may require re-optimization. |
| Reverse-Phase (C18) | Separation based on hydrophobicity, avoids acid-base issues. | Highly effective, orthogonal to normal phase. | Requires removal of water from fractions. |
Q2: I'm struggling to separate 8-F-THIQ from an impurity with very similar polarity. What could this impurity be, and what's the best strategy to resolve it?
Root Cause Analysis: Co-elution often occurs with impurities that are structurally analogous to the target compound. The identity of the impurity is highly dependent on the synthetic route used.
-
If Synthesized via Reduction: If you prepared 8-F-THIQ by reducing 8-fluoro-3,4-dihydroisoquinoline (the imine precursor), the most likely impurity is unreacted starting material.[3][4][5] Similarly, if reducing from the fully aromatic 8-fluoroisoquinoline, the dihydroisoquinoline could be present as a partially reduced intermediate.
-
If Synthesized via Pictet-Spengler: This reaction involves condensing a β-arylethylamine with an aldehyde.[6][7][8] Common impurities include unreacted starting materials or byproducts from side reactions catalyzed by the strong acid conditions often employed.[7][9]
Solutions:
-
Optimize Chromatography:
-
Shallow Gradient: Run a much shallower gradient around the elution point of your compound to maximize resolution.
-
Change Solvent System: Switch from a common system like Ethyl Acetate/Hexane to Dichloromethane/Methanol.[3] The change in solvent selectivity can often resolve closely eluting spots.
-
-
Employ an Orthogonal Purification Method: If chromatographic optimization fails, a method based on a different chemical principle is required.
Protocol 2: Purification by HCl Salt Formation and Recrystallization
-
Dissolution: Dissolve the crude mixture containing 8-F-THIQ in a suitable organic solvent like diethyl ether, ethyl acetate, or dichloromethane.
-
Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise while stirring. The 8-F-THIQ will protonate and precipitate out as the hydrochloride salt.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the solid with cold diethyl ether to remove any remaining non-basic, soluble impurities.
-
Recrystallization: Recrystallize the salt from a suitable solvent system (e.g., Methanol/Ether or Ethanol/Hexane) to achieve high purity. The structurally different impurities will likely have different solubilities and remain in the mother liquor.
-
Liberate Free Base (Optional): If the free base is required, dissolve the purified salt in water, basify with a base like NaOH or Na₂CO₃ until the solution is basic (pH > 10), and extract the pure 8-F-THIQ into an organic solvent (e.g., dichloromethane). Dry the organic layer and evaporate the solvent.
Q3: My purified 8-F-THIQ appears pure by NMR but degrades and changes color (e.g., turns brown) after a few days. How can I improve its stability?
Root Cause Analysis: Tetrahydroisoquinolines, like many amines, are susceptible to air oxidation. The aromatic ring, combined with the amine, can form colored degradation products over time, especially when exposed to air and light.
Solutions: Proper handling and storage are critical.
-
Storage Form: Store the compound as its hydrochloride salt. The protonated ammonium salt is significantly less susceptible to oxidation than the free base.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Displace the air in the vial before sealing.
-
Temperature: Store at low temperatures, such as in a refrigerator (2-8 °C), to slow the rate of any potential degradation.[11]
-
Light: Use an amber vial to protect the compound from light.
Frequently Asked Questions (FAQs)
Q1: What is the best all-around chromatography method for routine, high-purity purification of 8-F-THIQ?
For routine purification, using an amine-functionalized silica gel column is often the most reliable and efficient method. It directly addresses the root cause of poor chromatography (the acidic silica surface) and provides excellent peak shapes without the need to add a mobile phase modifier, simplifying product workup.[2]
Table 2: Recommended Starting Conditions for Chromatography
| Parameter | Normal Phase (Amine-Silica) | Reverse Phase (C18) |
| Stationary Phase | Amine-functionalized Silica | C18 Silica (end-capped) |
| Mobile Phase A | Hexane or Heptane | Water + 0.1% Formic Acid or TFA |
| Mobile Phase B | Ethyl Acetate | Acetonitrile or Methanol + 0.1% Acid |
| Typical Gradient | 0% to 100% B over 20-30 column volumes | 5% to 95% B over 20-30 column volumes |
| Key Advantage | No modifier needed; easy workup. | Orthogonal to normal phase; excellent for polar impurities. |
Q2: How can I effectively monitor the progress of my column chromatography?
Thin-Layer Chromatography (TLC) is essential. However, for basic amines, standard silica TLC plates can be misleading.
-
Pro-Tip: Prepare your TLC developing chamber with a mobile phase that mirrors your column conditions. If you are using Et₃N in your column eluent, add 1-2% Et₃N to your TLC solvent jar as well. This will give you a much more accurate prediction of the Rƒ and separation you will achieve on the column. Alternatively, use commercially available amine-functionalized TLC plates for the best correlation with amine-silica columns.
Q3: What analytical techniques are required to definitively confirm the purity of my final 8-F-THIQ product?
A combination of techniques is necessary to provide a complete picture of purity.
-
¹H and ¹³C NMR: Confirms the chemical structure and identifies any organic impurities or residual solvents.
-
¹⁹F NMR: Crucial for a fluorinated compound. A single, clean signal confirms the presence of the fluorine atom and can reveal fluorine-containing impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the correct molecular weight and provides a quantitative purity assessment (e.g., purity by UV at 254 nm).
-
HPLC (High-Performance Liquid Chromatography): Using a validated HPLC method is the gold standard for determining purity percentage.[13] For chiral compounds, a chiral HPLC method is necessary to determine enantiomeric excess (ee).[14]
References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?Link
-
BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Secondary Amine Purification. Link
-
ResearchGate. (2025, October 16). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Link
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. Link
-
Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Link
-
ChemShuttle. (n.d.). This compound hydrochloride. Link
-
MDPI. (2018, May 26). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Link
-
Teledyne LABS. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Link
-
BenchChem. (n.d.). The Pictet-Spengler Reaction: A Technical Guide to the Synthesis of Tetrahydroisoquinolines. Link
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Link
-
PubMed. (n.d.). Fluorometric determination of 1,2,3,4-tetrahydro-6,7-dihydroxyisoquinoline in biological materials by HPLC. Link
-
Loyola eCommons. (n.d.). Gas Chromatography and Electron Capture Detection of Tetrahydroisoquinolines and Related Catecholamines. Link
-
ACS Publications. (n.d.). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Link
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Link
-
Fluorochem. (n.d.). This compound hydrochloride. Link
-
PMC. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Link
-
FLORE. (n.d.). 1 Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4- tetrahydroisoquinoline Derivatives as Multidrug. Link
-
Sabinet Journals. (n.d.). Comparison of Tetrahydroisoquinoline (TIQ) Thiazole and Oxazoline Ligands for Asymmetric Henry Reactions. Link
-
PubMed. (n.d.). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Link
-
Royal Society of Chemistry. (2021, March 29). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Link
-
IJSTR. (2020, February 15). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Link
-
PMC. (n.d.). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Link
-
PubMed Central. (n.d.). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Link
-
Guidechem. (2022, August 13). How to Prepare 1,2,3,4-Tetrahydroisoquinoline?. Link
-
HETEROCYCLES. (2010, July 29). CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2. Link
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- 11. This compound hydrochloride; CAS No.: 1185030-61-8 [chemshuttle.com]
- 12. fluorochem.co.uk [fluorochem.co.uk]
- 13. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.org.za [scielo.org.za]
Technical Support Center: 8-Fluoro-1,2,3,4-tetrahydroisoquinoline Stability Guide
Executive Summary
You are likely accessing this guide because you have observed unexpected behavior in your 8-Fluoro-1,2,3,4-tetrahydroisoquinoline (8-F-THIQ) samples. Common symptoms include discoloration (yellowing/browning) , appearance of "ghost" peaks in HPLC/LCMS , or solubility changes .
This molecule combines a secondary amine with an electron-deficient fluorinated aromatic ring. While the fluorine atom at the C8 position exerts an inductive electron-withdrawing effect, it does not protect the nitrogen heterocycle from its primary failure mode: oxidative dehydrogenation and carbamate formation .
Part 1: The Mechanistic "Why" (Root Cause Analysis)
To solve the issue, you must understand the degradation pathway. The instability of 8-F-THIQ is driven by the susceptibility of the secondary amine and the benzylic carbons (specifically C1).
Oxidative Dehydrogenation (The "Browning" Effect)
The 1,2,3,4-tetrahydroisoquinoline scaffold is a reduced form of isoquinoline. Thermodynamics favors the fully aromatic system. In the presence of atmospheric oxygen and light, 8-F-THIQ undergoes oxidative dehydrogenation .
-
Step 1: Abstraction of a hydrogen atom from the C1 position (benzylic and
to the nitrogen). -
Step 2: Formation of the imine intermediate (3,4-dihydroisoquinoline).
-
Step 3: Further oxidation to the fully aromatic 8-fluoroisoquinoline.
-
Result: This process generates conjugated systems that appear yellow or brown.
Solvent Incompatibility (The "Ghost Peak" Effect)
Secondary amines are nucleophiles. If dissolved in ketone-containing solvents (like Acetone ) or halogenated solvents (like DCM ) for prolonged periods, they react:
-
Acetone: Forms an enamine or aminal (Schiff base condensation).
-
DCM: Can slowly quaternize the amine (chloromethylation) over days/weeks.
Atmospheric CO₂ Scavenging
Free base amines react with atmospheric carbon dioxide to form carbamates . This often manifests as a white crust forming on the oil/solid or a sudden decrease in solubility in organic solvents.
Part 2: Visualizing the Degradation Pathway
The following diagram illustrates the critical failure points for 8-F-THIQ.
Caption: Figure 1. Degradation pathways of 8-F-THIQ showing oxidative aromatization (red path) and CO2 absorption (green path).
Part 3: Troubleshooting Guide (FAQ)
Q1: My sample has turned from a clear oil to a yellow/brown gum. Is it ruined?
Diagnosis: Oxidation. The color comes from the formation of conjugated imines (dihydroisoquinoline) and fully aromatic isoquinoline species.
-
Impact: Purity has likely dropped by 1-5%. The amine titer is lower.
-
Immediate Action: Check LCMS. If the parent peak (M+H) is still dominant (>90%), you can repurify.
-
Fix: Pass the material through a short plug of silica or neutral alumina to remove the colored polar impurities. Store under Argon immediately.
Q2: I see a "Ghost Peak" in my LCMS with M+40 mass units.
Diagnosis: Acetone Condensation. You likely used acetone to clean glassware or as a solvent.
-
Mechanism: The secondary amine reacts with acetone to form a hemiaminal or enamine.
-
Fix: Strictly avoid acetone. Use Methanol or Acetonitrile for cleaning and dilution. If the adduct is present, treating with dilute aqueous acid (0.1 M HCl) for 30 minutes can often hydrolyze the Schiff base back to the parent amine.
Q3: My free base is solidifying/crusting and won't dissolve in ether anymore.
Diagnosis: Carbamate Formation. The amine has reacted with CO₂ from the air.
-
Verification: Check NMR. You may see broad peaks or shifts typical of carbamates.
-
Fix: This is reversible. Dissolve the material in dilute NaOH (1M) and extract with an organic solvent (DCM or EtOAc). The base wash removes the CO₂ and regenerates the free amine.
Q4: Should I store it as a Free Base or Hydrochloride Salt?
Recommendation: Always store as the HCl Salt for periods > 1 week.
-
Reasoning: Protonating the nitrogen shuts down the lone pair's reactivity and significantly retards oxidation and CO₂ absorption.
Part 4: Comparative Stability Data
The following table summarizes stability data based on typical secondary amine behaviors and THIQ structural properties.
| Storage Condition | Form | Stability Duration | Primary Degradation Mode |
| RT / Air | Free Base | < 48 Hours | Rapid CO₂ absorption; Yellowing (Oxidation) |
| RT / Inert (Ar) | Free Base | 1-2 Weeks | Slow dimerization; trace oxidation |
| -20°C / Air | Free Base | 1-2 Months | Surface crusting (Carbamates) |
| -20°C / Inert (Ar) | Free Base | 6 Months | Stable |
| RT / Air | HCl Salt | > 1 Year | Highly Stable |
| Solution (DCM) | Free Base | < 1 Week | Quaternization (slow); evaporation concentration |
| Solution (DMSO) | Free Base | Variable | Hygroscopic; DMSO can act as mild oxidant over time |
Part 5: Validated Protocols
Protocol A: Emergency Repurification (Oxidized Free Base)
Use this if your sample is brown but >85% pure.
-
Dissolve: Dilute the sample in minimal Dichloromethane (DCM).
-
Filter: Pass through a 0.45µm PTFE filter to remove insoluble oxidation oligomers.
-
Acid Wash: Wash the organic layer with 1M HCl . The amine moves to the aqueous layer; non-basic oxidized impurities (like fully aromatic isoquinolines if they lost basicity, though most remain basic) or neutral impurities stay in organic.
-
Note: If the impurity is the dihydroisoquinoline (imine), it will also protonate. A better separation often requires column chromatography (DCM:MeOH 95:5).
-
-
Recover: Basify the aqueous layer with 2M NaOH to pH 14. Extract 3x with DCM.
-
Dry: Dry over Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Conversion to HCl Salt (Stabilization)
Perform this immediately after synthesis or purchase to ensure long-term viability.
-
Dissolve: Dissolve 1.0 eq of 8-F-THIQ free base in anhydrous Diethyl Ether or Ethanol (0.1 M concentration).
-
Acidify: Dropwise add 1.1 eq of 2M HCl in Diethyl Ether (or 1.25M HCl in EtOH) at 0°C.
-
Precipitate: A white solid should precipitate immediately.
-
Isolate: Filter the solid under a nitrogen blanket.
-
Wash: Wash the cake with cold anhydrous ether (removes trace oxidative impurities).
-
Dry: Dry under high vacuum for 4 hours. Store at -20°C.
Part 6: References
-
Mechanism of THIQ Oxidation:
-
Amine-CO2 Interaction:
-
General Reactivity of THIQs:
-
Acetone/Amine Incompatibility:
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Provide the detailed mechanism for the oxidation of 1,2,3,4-tetrahydroqui.. [askfilo.com]
- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 14. mdpi.com [mdpi.com]
overcoming solubility problems of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 8-Fluoro-1,2,3,4-tetrahydroisoquinoline. This document provides a series of troubleshooting steps and frequently asked questions (FAQs) to systematically address and overcome these issues in your experimental workflows.
Introduction to this compound
This compound is a fluorinated derivative of the versatile tetrahydroisoquinoline (THIQ) scaffold. The THIQ nucleus is a prominent feature in a wide array of biologically active compounds and natural products, exhibiting activities ranging from anti-cancer to anti-hypertensive.[1][2] The introduction of a fluorine atom at the 8-position can significantly modulate the compound's physicochemical properties, including its lipophilicity and metabolic stability, which are critical in drug discovery.[3] However, these modifications can also present challenges in achieving adequate solubility for various experimental applications.
This guide will walk you through a logical progression of techniques to enhance the solubility of this compound, from simple solvent selection to more advanced formulation strategies.
Frequently Asked Questions (FAQs)
Here are some common questions and initial troubleshooting steps for working with this compound.
Q1: What are the expected general solubility characteristics of this compound?
A1: As a derivative of 1,2,3,4-tetrahydroisoquinoline, which is a secondary amine, this compound is expected to be a basic compound.[1] The parent compound, 1,2,3,4-tetrahydroisoquinoline, is soluble in water.[4] The fluorine substitution at the 8-position will increase the lipophilicity of the molecule, which may decrease its aqueous solubility compared to the unsubstituted parent compound. However, the basic nitrogen atom provides a handle for pH-dependent solubility enhancement through salt formation in acidic conditions. It is expected to be miscible with most organic solvents.[5]
Q2: I am having trouble dissolving this compound in a neutral aqueous buffer for my biological assay. What should I try first?
A2: Direct dissolution in neutral aqueous buffers is often challenging for lipophilic amines. The first and simplest approach is to utilize pH adjustment. Since this compound is a basic compound, lowering the pH of your aqueous solution will protonate the secondary amine, forming a more soluble salt.
-
Initial Step: Prepare a concentrated stock solution of your compound in an acidic aqueous solution (e.g., 0.1 M HCl) or a water-miscible organic solvent like DMSO or ethanol.
-
Working Solution: You can then dilute this acidic stock solution into your final neutral buffer. The final concentration of the organic solvent should be kept to a minimum to avoid affecting your assay.
Q3: What are some common organic solvents that can be used to dissolve this compound?
A3: this compound is expected to be soluble in a range of common organic solvents. For initial trials, consider the following:
-
Protic Solvents: Methanol, Ethanol
-
Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF)
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform
For biological applications, DMSO and ethanol are the most common choices for preparing stock solutions.
Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues
If the initial troubleshooting steps in the FAQs are insufficient, this guide provides a more detailed, systematic approach to improving the solubility of this compound.
Step 1: Systematic Solvent Screening
Before employing more complex methods, a systematic screening of single solvents and simple binary mixtures is recommended.
Experimental Protocol:
-
Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into several small vials.
-
Add a measured volume of the test solvent (e.g., 100 µL) to each vial.
-
Vortex or sonicate the vials for a set period (e.g., 5-10 minutes) at a controlled temperature.
-
Visually inspect for complete dissolution. If dissolved, add another measured volume of solvent to determine the approximate solubility.
-
If not fully dissolved, consider gentle heating if the compound's stability allows.
Data Presentation: Solvent Screening Table
| Solvent System | Approximate Solubility (mg/mL) at Room Temperature | Observations |
| Deionized Water (pH ~7) | Poor solubility expected | |
| 0.1 M HCl | High solubility expected | |
| Phosphate Buffered Saline (PBS, pH 7.4) | Poor to low solubility expected | |
| Methanol | High solubility expected | |
| Ethanol | High solubility expected | |
| DMSO | High solubility expected | |
| Acetonitrile | Moderate to high solubility expected | |
| 1:1 Ethanol:Water | Moderate solubility expected | |
| 1:1 DMSO:Water | Moderate solubility expected |
Note: This table should be filled out with your experimental findings.
Step 2: pH Adjustment and Salt Formation
Leveraging the basic nature of the secondary amine is a powerful strategy to enhance aqueous solubility.[6]
Causality: By lowering the pH of the aqueous medium, the secondary amine of the tetrahydroisoquinoline ring becomes protonated, forming a cationic species. This charged species has significantly higher aqueous solubility than the neutral free base due to favorable ion-dipole interactions with water molecules.
Experimental Protocol: pH-Solubility Profile
-
Prepare a series of aqueous buffers with a range of pH values (e.g., pH 2, 4, 6, 7, 8, 10).
-
Add an excess of this compound to each buffer.
-
Equilibrate the samples by shaking or stirring at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.
-
Filter or centrifuge the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot the measured solubility against the pH to generate a pH-solubility profile.
Visualization: pH Adjustment Workflow
Caption: Workflow for pH-based solubilization.
Step 3: Co-solvency
The use of water-miscible organic solvents, or co-solvents, can significantly increase the solubility of poorly soluble compounds.[7][8] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).
Causality: Co-solvents work by reducing the polarity of the aqueous solvent system, making it more favorable for the dissolution of lipophilic molecules. They disrupt the hydrogen bonding network of water, creating a microenvironment that is more accommodating to the nonpolar regions of the drug molecule.
Experimental Protocol: Co-solvent Titration
-
Prepare a series of binary solvent systems with varying ratios of a co-solvent and water (or your aqueous buffer). For example, 10%, 20%, 30%, etc., of ethanol in water.
-
Determine the solubility of this compound in each co-solvent mixture using the equilibrium solubility method described in Step 2.
-
Plot solubility as a function of the co-solvent concentration.
Data Presentation: Co-solvent Solubility Data
| Co-solvent System | Co-solvent % (v/v) | Approximate Solubility (mg/mL) |
| Ethanol in Water | 10 | |
| 20 | ||
| 50 | ||
| Propylene Glycol in Water | 10 | |
| 20 | ||
| 50 | ||
| PEG 400 in Water | 10 | |
| 20 | ||
| 50 |
Note: This table should be populated with your experimental data.
Visualization: Decision Logic for Solubility Enhancement
Caption: Decision tree for selecting a solubilization strategy.
Step 4: Advanced Solubilization Techniques
If the above methods are not sufficient or are incompatible with your experimental system, more advanced techniques can be explored.[9]
-
Use of Surfactants: Non-ionic surfactants such as Tween® 80 or Cremophor® EL can form micelles in aqueous solutions that encapsulate poorly soluble compounds, thereby increasing their apparent solubility.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.
The selection and optimization of these advanced methods require careful consideration of the specific experimental context and potential interferences.
Summary and Recommendations
Overcoming the solubility challenges of this compound is often a matter of systematically applying fundamental principles of physical chemistry. We recommend the following tiered approach:
-
Start with the simplest methods: Attempt dissolution in common organic solvents for stock solutions and use pH adjustment for aqueous systems.
-
Employ co-solvents if necessary: If pH adjustment is not feasible, explore the use of biocompatible co-solvents.
-
Consider advanced formulations for complex cases: For in vivo studies or challenging in vitro systems, surfactants or cyclodextrins may be required.
By following this guide, researchers should be well-equipped to address the solubility issues associated with this compound and proceed with their research objectives.
References
-
Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13816-13843. Available from: [Link]
-
Hargitai, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280. Available from: [Link]
-
Hargitai, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed Central. Available from: [Link]
-
Ojha, M., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(2), 56-74. Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2017). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PubMed Central. Available from: [Link]
-
Jadhav, N. R., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available from: [Link]
-
Hargitai, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. MDPI. Available from: [Link]
-
Wikipedia. (n.d.). Tetrahydroisoquinoline. Retrieved from [Link]
-
Kawakami, K., et al. (2004). Solubilization behavior of poorly soluble drugs with combined use of Gelucire 44/14 and cosolvent. PubMed. Available from: [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available from: [Link]
-
Al-Malki, B. M., et al. (2022). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. Available from: [Link]
-
Anderson, B. D. (2010). Improving solubility via structural modification. ResearchGate. Available from: [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
-
PubChem. (n.d.). 8-Fluoro-2,2-dimethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
-
Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(2), 1-10. Available from: [Link]
-
Patel, M. K., et al. (2012). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 2(2), 164-170. Available from: [Link]
-
The Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility. Retrieved from [Link]
-
Pharmapproach. (2023). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
Hargitai, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed. Available from: [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry [thieme.de]
- 4. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4 [m.chemicalbook.com]
- 5. Tetrahydroisoquinoline - Wikipedia [en.wikipedia.org]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. longdom.org [longdom.org]
unexpected side reactions in 8-Fluoro-1,2,3,4-tetrahydroisoquinoline synthesis
Topic: Troubleshooting Unexpected Side Reactions in 8-Fluoro-1,2,3,4-tetrahydroisoquinoline (8-F-THIQ) Synthesis Ticket ID: CHEM-SUP-8F-THIQ Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of This compound (8-F-THIQ) presents a unique set of challenges compared to its non-fluorinated or 6-fluorinated congeners. The fluorine atom at the C8 position introduces significant steric crowding and electronic deactivation at the cyclization site.
This guide addresses the three most common "unexpected" failures reported by our users:
-
Regiochemical Mismatch: Obtaining the 6-fluoro isomer instead of the 8-fluoro target.
-
Catalytic Defluorination: Loss of the fluorine atom during reduction steps.
-
Cyclization Failure: Low yields or styrene formation during Bischler-Napieralski protocols.
Module 1: The Regioselectivity Trap (Pictet-Spengler)
User Issue
"I performed a standard Pictet-Spengler reaction using 2-fluorophenethylamine and formaldehyde. NMR analysis suggests I isolated the 6-fluoro isomer, not the 8-fluoro target. Why did the ring close at the wrong position?"
Diagnostic & Root Cause
This is the most frequent failure mode. In electrophilic aromatic substitutions (like Pictet-Spengler), the fluorine atom exerts two opposing effects:
-
Inductive Withdrawal (-I): Deactivates the ring, particularly at the ortho position (C8).
-
Resonance Donation (+R): Directs ortho/para.
However, the steric hindrance at the C8 position (ortho to the ethylamine chain and ortho to the fluorine) creates a high energy barrier. The C6 position (para to the fluorine) is sterically accessible and electronically favorable, leading to the unwanted isomer.
Visualizing the Pathway
Figure 1: Bifurcation of the Pictet-Spengler cyclization showing the kinetic preference for the 6-fluoro isomer.
Corrective Protocol: The Directed Ortho-Lithiation Route
To guarantee the 8-fluoro substitution pattern, you must abandon the direct Pictet-Spengler on 2-fluorophenethylamine. Instead, use a Directed Ortho-Lithiation (DoM) strategy to build the ring pre-functionalized.
Recommended Workflow:
-
Substrate: Start with N-Boc-3-fluorobenzylamine (or similar protected benzylamine).
-
Lithiation: Treat with n-BuLi or s-BuLi. The fluorine atom directs lithiation to the ortho position (C2 of the ring).
-
Formylation/Alkylation: Quench with an electrophile (e.g., DMF or ethylene oxide equivalent) to install the carbon framework required for the isoquinoline ring.
-
Cyclization: Close the ring via intramolecular condensation.
Module 2: The Defluorination Hazard (Reduction)
User Issue
"I successfully synthesized 8-fluoro-3,4-dihydroisoquinoline. I tried to reduce it to the tetrahydro- form using H2 and Pd/C. The mass spec shows [M-18], indicating I lost the fluorine. How do I prevent this?"
Diagnostic & Root Cause
Hydrodefluorination (HDF) is a common side reaction when reducing fluoro-aromatics with heterogeneous catalysts (Pd/C, Pt/C).
-
Mechanism: The electron-rich metal surface facilitates the oxidative addition of the C-F bond, especially in electron-deficient rings (like protonated isoquinolines).
-
Risk Factor: High pressure
, high temperatures, and prolonged reaction times increase HDF.
Solution: Ionic Hydrogenation
Switch from heterogeneous catalytic hydrogenation to hydride reagents . This avoids the metal surface mechanism entirely.
Validated Protocol: Sodium Borohydride Reduction
| Parameter | Specification | Notes |
| Substrate | 8-Fluoro-3,4-dihydroisoquinoline | Crude or purified imine |
| Reagent | Sodium Borohydride ( | 1.5 - 2.0 equivalents |
| Solvent | Ethanol or Methanol | Protic solvent is required |
| Temperature | Control exotherm initially | |
| Quench | Dilute HCl or Acetone | Destroy excess hydride carefully |
Step-by-Step:
-
Dissolve the dihydroisoquinoline intermediate in Ethanol (0.1 M concentration).
-
Cool the solution to
in an ice bath. -
Add
portion-wise over 15 minutes. Caution: Gas evolution. -
Allow to warm to Room Temperature and stir for 1-2 hours.
-
Validation: Monitor by TLC. The imine spot (UV active) should disappear.
-
Workup: Quench with water, extract with DCM.
-
Result: This method yields 8-F-THIQ with >98% retention of the fluorine atom.
Module 3: The Bischler-Napieralski "Tar" Problem
User Issue
"I am using the Bischler-Napieralski reaction to cyclize N-(2-fluorophenethyl)acetamide. The reaction turns black, yields are low (<30%), and I see a styrene side product."
Diagnostic & Root Cause
The Bischler-Napieralski reaction requires harsh dehydrating conditions (
-
Deactivation: The fluorine atom deactivates the ring toward the electrophilic attack of the nitrilium ion.
-
Retro-Ritter Reaction: Under high thermal stress, the intermediate carbocation can undergo elimination to form a styrene derivative (breaking the C-N bond) rather than cyclizing.
Visualizing the Failure Mode
Figure 2: The Retro-Ritter side reaction competes with cyclization when the ring is deactivated.
Troubleshooting Protocol
Option A: Milder Conditions
Replace
Option B: The Modified "Lithiation-Exchange" Protocol (Gold Standard) If the Bischler-Napieralski route remains stubborn, adopt the lithiation strategy described in Module 1. However, if you must use B-N, ensure strictly anhydrous conditions and avoid overheating.
References
-
Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Source: MDPI Molecules, 2018, 23(6), 1280. URL:[Link] Relevance: Defines the directed ortho-lithiation strategy to bypass Pictet-Spengler regioselectivity issues.
-
Regioselectivity of Pictet-Spengler Cyclization Reactions. Source: Journal of Organic Chemistry (via NIH/PubMed). URL:[Link] Relevance: Mechanistic explanation of ortho vs. para cyclization preference in substituted phenethylamines.
-
Hydrodefluorination and Hydrogenation of Fluorobenzene. Source: ResearchGate (Environment/Catalysis Studies). URL:[Link] Relevance: Validates the risk of C-F bond cleavage on catalytic metal surfaces.
-
Bischler-Napieralski Reaction: Mechanism and Side Reactions. Source: Organic Chemistry Portal.[1] URL:[Link] Relevance: Details the Retro-Ritter elimination pathway.
Sources
troubleshooting 8-Fluoro-1,2,3,4-tetrahydroisoquinoline in biological assays
Welcome to the Technical Support Center for 8-Fluoro-1,2,3,4-tetrahydroisoquinoline (8-F-THIQ). As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights to troubleshoot and resolve common issues encountered when working with this compound class in biological assays. Our focus is on explaining the causality behind experimental observations and providing robust, self-validating protocols to ensure the integrity of your research.
Section 1: Understanding the Compound
Q1: What is the expected biological target and mechanism of action for this compound?
A1: The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a well-established framework in medicinal chemistry.[1][2] Derivatives of THIQ are potent inhibitors of the enzyme Phenylethanolamine N-methyltransferase (PNMT) .[3][4] PNMT is the terminal enzyme in the epinephrine (adrenaline) biosynthesis pathway, where it catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to norepinephrine, forming epinephrine.[5][6]
Therefore, 8-F-THIQ is presumed to act as a competitive inhibitor at the PNMT active site, likely interfering with the binding of either norepinephrine or SAM.[6] This makes it a valuable tool for studying the physiological roles of epinephrine in the central nervous system and adrenal medulla.[5][7]
Below is a simplified representation of the pathway and the inhibitor's proposed point of action.
Caption: Proposed mechanism of 8-F-THIQ as a PNMT inhibitor.
Section 2: Compound Handling & Preparation
This section addresses the most frequent source of variability in assays: the physical behavior of the compound before it even reaches the biological target.
Q2: I'm seeing precipitate in my assay plate after diluting my 8-F-THIQ stock from DMSO into an aqueous buffer. How do I solve this?
A2: This is a classic sign of poor aqueous solubility, a common challenge with many small molecule compounds.[8][9] When a compound highly soluble in an organic solvent like DMSO is rapidly introduced to a predominantly aqueous environment, it can crash out of solution. This leads to an actual concentration far lower than intended, causing inaccurate IC50 values and poor reproducibility.[10]
Here is a systematic approach to mitigate this:
Troubleshooting Protocol: Addressing Compound Precipitation
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5% .[11] While some cell lines tolerate up to 1%, higher concentrations can be toxic and may alter protein conformation. Always include a vehicle control (buffer + identical final DMSO concentration) to account for solvent effects.
-
Perform Serial Dilutions: Never add a high-concentration DMSO stock directly into the final buffer volume. This "shock" dilution is the primary cause of precipitation. Instead, perform an intermediate dilution step.
-
Example: To get a 10 µM final concentration from a 10 mM stock in a 100 µL well (with 0.1% final DMSO):
-
Incorrect: Adding 0.1 µL of 10 mM stock directly to 99.9 µL of buffer.
-
Correct: First, create a 100 µM intermediate stock by adding 1 µL of 10 mM stock to 99 µL of assay buffer . Mix gently but thoroughly. Then, add 10 µL of this 100 µM intermediate to 90 µL of buffer in your final assay plate.
-
-
-
Visually Inspect: After your intermediate dilution step, hold the tube up to a light source. If you see any cloudiness or Tyndall effect (light scattering), the compound is precipitating. A "kinetic" solubility can be assessed this way before committing to a full experiment.[12]
-
Consider Excipients (For Biochemical Assays): In cell-free enzymatic assays, the inclusion of a non-ionic surfactant can help maintain compound solubility. Consider adding 0.01% Tween-20 or Triton X-100 to your assay buffer, but first, verify that the surfactant does not impact your enzyme's activity.[11]
Q3: How should I prepare and store my 8-F-THIQ stock solutions? What is the stability?
A3: Proper storage is critical for preventing compound degradation.
-
Solvent Choice: High-purity, anhydrous DMSO is the standard choice for primary stock solutions (e.g., 10-20 mM).[13] Water in DMSO can accelerate the degradation of certain compounds.[14]
-
Storage Conditions:
-
Long-Term: Store primary DMSO stocks at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Repeated freezing and thawing can introduce moisture and compromise compound integrity.[13]
-
Short-Term: While storage at 4°C is common, long-term storage at room temperature is discouraged. Studies show that after one year at ambient temperature, the probability of observing the original compound in a DMSO solution can fall to just 52%.[15]
-
-
Fluorine-Specific Stability: The carbon-fluorine bond is generally stable. However, some fluorinated compounds can be susceptible to degradation in polar aprotic solvents like DMSO, especially over extended periods or at elevated temperatures.[16] It is prudent to assume a limited shelf-life and prepare fresh stocks for key experiments.
| Parameter | Recommendation | Rationale |
| Primary Solvent | Anhydrous DMSO | Maximizes solubility and minimizes hydrolytic degradation.[11] |
| Stock Concentration | 10-20 mM | A practical range for serial dilutions into most assays. |
| Long-Term Storage | -20°C or -80°C (in aliquots) | Minimizes degradation and effects of freeze-thaw cycles.[13] |
| Working Solutions | Prepare fresh from stock | Ensures accurate concentration and avoids degradation in aqueous buffers. |
| Freeze-Thaw Cycles | < 5 cycles | Limits water condensation and potential for precipitation/degradation.[13] |
Section 3: Assay-Specific Troubleshooting
Assay interference occurs when a compound's physical properties, rather than its biological activity, directly affect the readout, leading to false positives or negatives.[17] This is particularly common in fluorescence-based assays.[18]
Caption: A general workflow for troubleshooting unexpected assay results.
Q4: My fluorescence intensity assay signal increases sharply with 8-F-THIQ concentration, even in my no-enzyme control. What's happening?
A4: This strongly suggests the compound itself is fluorescent (autofluorescent).[19] When the compound's emission spectrum overlaps with the detection wavelength of your assay's fluorophore, it creates a false-positive signal that is independent of your biological target.
Q5: My fluorescence signal is decreasing with higher concentrations of 8-F-THIQ, suggesting potent inhibition, but the result seems too good to be true. Could this be an artifact?
A5: Yes, this is a classic sign of fluorescence quenching, also known as the inner-filter effect.[20] The compound absorbs light at either the excitation or emission wavelength of your assay's fluorophore.[19] This "shadowing" effect reduces the detected signal, mimicking inhibition and leading to a false-positive result.
Protocol: Diagnosing and Mitigating Fluorescence Interference
This protocol is essential for validating any hits from a fluorescence-based screen.
-
Run No-Target Controls: This is the most critical step.[17] Prepare your assay exactly as you would for an experiment, but replace your enzyme/cell lysate with a buffer blank.
-
Add your vehicle (DMSO) and 8-F-THIQ across the same concentration range.
-
If the signal increases with compound concentration: You have confirmed autofluorescence .
-
If the signal decreases with compound concentration: You have confirmed quenching .
-
-
Characterize Compound Spectra: Scan the absorbance and emission spectra of 8-F-THIQ in your assay buffer. Compare this to the excitation/emission spectra of your assay fluorophore. A significant overlap confirms the potential for interference.
-
Mitigation Strategies:
-
Use Kinetic Mode: Instead of a single endpoint reading, measure the fluorescence signal over time. The signal from an interfering compound is typically constant and can be subtracted as background, whereas a true enzymatic reaction will show a change in signal over time.[19]
-
Switch to a Red-Shifted Fluorophore: Interference is much more common with blue or green fluorophores (excitation < 500 nm).[21] If possible, switch to an assay system that uses a far-red tracer (e.g., Cy5, Alexa Fluor 647), as fewer library compounds absorb/emit at these longer wavelengths.
-
Lower Compound Concentration: Interference is concentration-dependent.[18] If possible, re-test at a lower concentration range where the artifact may be less pronounced.
-
Caption: Decision tree for identifying fluorescence assay interference.
By systematically addressing these potential pitfalls—from fundamental solubility to assay-specific artifacts—you can ensure that the data you generate with this compound is both accurate and reliable.
References
-
Grunewald, G. L., et al. (1987). Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 2. 1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides. Journal of Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information (2015). Assay Guidance Manual: Interference with Fluorescence and Absorbance. Available at: [Link]
-
Wikipedia. Phenylethanolamine N-methyltransferase. Available at: [Link]
-
Grunewald, G. L., et al. (2002). Inhibitors of Phenylethanolamine N-Methyltransferase That Are Predicted To Penetrate the Blood−Brain Barrier. Journal of Medicinal Chemistry. Available at: [Link]
-
Thorne, N., et al. (2012). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS Discovery. Available at: [Link]
-
Advanced Photon Source, Argonne National Laboratory (2021). New, Highly Potent, and Synthetic Inhibitors of an Adrenaline-Producing Enzyme. Available at: [Link]
-
Hebblethwaite, E. M., et al. (2004). Phenylethanolamine N-methyltransferase inhibition: re-evaluation of kinetic data. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
National Center for Biotechnology Information (2025). Assay Guidance Manual: Interference and Artifacts in High-content Screening. Available at: [Link]
-
McKay, G., et al. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Environmental Science & Technology Letters. Available at: [Link]
-
Beveridge, M., et al. (2010). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. Journal of Biomolecular Screening. Available at: [Link]
-
Egyed, A., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules. Available at: [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]
-
Kozik, V., et al. (2009). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. Available at: [Link]
-
Kozik, V., et al. (2008). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening. Available at: [Link]
-
Egyed, A., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules. Available at: [Link]
-
Li, Q., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]
-
Hura, N. P., & Dereddi, A. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Kondo, T., et al. (2022). Colorimetric fluoride detection in dimethyl sulfoxide using a heteroleptic ruthenium(II) complex with amino and amide groups. RSC Advances. Available at: [Link]
-
Chu, X. J., et al. (2012). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. Available at: [Link]
-
Kluczyński, Z., et al. (2001). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Li, Q., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Drug Discovery Today. Available at: [Link]
-
Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today. Available at: [Link]
-
Li, Q., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]
-
Egyed, A., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules. Available at: [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 2. 1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 6. aps.anl.gov [aps.anl.gov]
- 7. Phenylethanolamine N-methyltransferase inhibition: re-evaluation of kinetic data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Purity of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline Samples
Welcome to the technical support center for 8-Fluoro-1,2,3,4-tetrahydroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for enhancing the purity of your samples. The integrity of your research and development hinges on the quality of your materials, and this resource is structured to address the specific challenges you may encounter during the purification of this versatile synthetic intermediate.
Introduction: The Critical Role of Purity
This compound is a key building block in the synthesis of various biologically active compounds.[1][2][3] Its purity is paramount, as even minor impurities can lead to ambiguous biological data, side reactions in subsequent synthetic steps, and complications in scale-up processes. This guide provides a systematic approach to identifying and resolving common purity issues.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific problems you may encounter during the purification of this compound, particularly after its synthesis via the reduction of 8-fluoro-3,4-dihydroisoquinoline with sodium borohydride.[2]
Issue 1: My final product shows a persistent impurity after work-up. How do I identify it?
Answer: The most probable impurity is the unreacted starting material, 8-fluoro-3,4-dihydroisoquinoline. An incomplete reduction is a common issue.[4]
Diagnostic Approach:
-
Thin Layer Chromatography (TLC):
-
Visualization: Aromatic compounds and those with conjugated systems can often be visualized under UV light (254 nm).[5] For enhanced visualization of the amine product and any imine starting material, staining with potassium permanganate or p-anisaldehyde can be effective.[5]
-
Interpretation: The starting material (imine) is less polar than the product (amine). Therefore, on a normal phase silica TLC plate, the impurity spot will have a higher Rf value (travel further up the plate) than the desired this compound.
-
-
¹H NMR Spectroscopy:
-
Key Signals to Look For: The starting material, 8-fluoro-3,4-dihydroisoquinoline, has a characteristic imine proton signal (C1-H) which is a triplet at approximately 8.65 ppm in CDCl₃.[2] The corresponding protons in the fully reduced product, this compound, are the two protons on C1, which appear as a broad singlet around 4.03 ppm.[2] The presence of a signal around 8.65 ppm in your product's NMR spectrum is a strong indicator of unreacted starting material.
-
Issue 2: My crude product is a yellow to brown oil, and I'm struggling to purify it by column chromatography.
Answer: Discoloration often indicates the presence of minor, often polar, impurities. Basic compounds like tetrahydroisoquinolines can interact strongly with the acidic silica gel, leading to streaking and poor separation.
Troubleshooting Column Chromatography:
-
Deactivate the Silica Gel: To minimize unwanted interactions, you can use silica gel that has been pre-treated with a base. A common practice is to use a mobile phase containing a small amount of a volatile amine, such as triethylamine (typically 0.1-1%).[6] This will "cap" the acidic silanol groups on the silica surface, leading to sharper peaks and better separation.
-
Optimize the Mobile Phase:
-
A typical starting point for the elution of this compound is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol.
-
Given the basic nature of the compound, a gradient of methanol in dichloromethane (e.g., 0-5% methanol) is often effective.[2]
-
-
Consider an Alternative Stationary Phase: If silica gel continues to give poor results, consider using basic alumina as the stationary phase.
Issue 3: I'm trying to recrystallize my product, but it keeps "oiling out" or the crystals are discolored.
Answer: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point. Discolored crystals indicate that impurities are being trapped within the crystal lattice.
Troubleshooting Recrystallization:
-
Choosing the Right Solvent System: A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, which is an oil at room temperature, direct recrystallization of the free base is not feasible. Conversion to a salt is the recommended approach.
-
Recrystallization of the Hydrochloride Salt:
-
Formation: Dissolve the crude oily product in a suitable solvent like diethyl ether or toluene. Add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) dropwise until precipitation is complete.[2]
-
Recrystallization: The hydrochloride salt is typically a solid. A common solvent system for the recrystallization of tetrahydroisoquinoline salts is a mixture of an alcohol (like ethanol or isopropanol) and an ether (like diethyl ether or MTBE).[2] Dissolve the salt in a minimal amount of the hot alcohol and then slowly add the ether until the solution becomes slightly cloudy. Allow it to cool slowly to form pure crystals.
-
Issue 4: My purified product seems to degrade or change color over time.
Answer: Amines, particularly those with benzylic protons, can be susceptible to air oxidation.[7]
Proper Storage and Handling:
-
Inert Atmosphere: Store purified this compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Low Temperature: Keep the sample refrigerated to slow down potential degradation pathways.
-
Light Protection: Store in an amber vial to protect it from light-induced degradation.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
A1: Pure this compound is typically a yellow oil.[2] Significant deviation from this, such as a dark brown or black color, indicates the presence of impurities.
Q2: Can I use water in my work-up after the sodium borohydride reduction?
A2: Yes, a water wash is a standard part of the work-up to remove inorganic salts and any remaining methanol.[2] Sodium borohydride reacts with water, so the addition should be done carefully, especially if there is a large excess of the reducing agent.[8]
Q3: Are there any specific safety precautions I should take when handling this compound?
Q4: How can I confirm the purity of my final sample?
A4: A combination of analytical techniques should be used:
-
¹H and ¹³C NMR: To confirm the structure and identify any organic impurities.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.[2]
-
HPLC or GC-MS: To quantify the purity and detect any minor impurities not visible by NMR.
Experimental Protocols
Protocol 1: Column Chromatography of this compound
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% dichloromethane).
-
Column Packing: Pour the slurry into the column and allow the silica to pack under a gentle flow of the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by adding small increments of a more polar solvent (e.g., methanol). A typical gradient could be from 0% to 5% methanol in dichloromethane.[2]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of this compound Hydrochloride
-
Salt Formation: Dissolve the crude this compound oil in diethyl ether.
-
Precipitation: Add a solution of HCl in isopropanol dropwise with stirring until no further precipitate forms.
-
Isolation: Collect the solid hydrochloride salt by filtration and wash with cold diethyl ether.
-
Dissolution: Transfer the solid to a clean flask and add a minimal amount of hot ethanol to dissolve it completely.
-
Crystallization: Slowly add diethyl ether to the hot solution until it becomes slightly turbid.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in a refrigerator to maximize crystal formation.
-
Final Isolation: Collect the purified crystals by filtration, wash with a small amount of cold ethanol/diethyl ether mixture, and dry under vacuum.
Data Summary
| Compound | ¹H NMR Signal (C1-H) in CDCl₃ | Expected Appearance | TLC Behavior (Normal Phase) |
| This compound | ~4.03 ppm (broad singlet, 2H)[2] | Yellow Oil[2] | Lower Rf |
| 8-Fluoro-3,4-dihydroisoquinoline | ~8.65 ppm (triplet, 1H)[2] | Pale Brown Oil[2] | Higher Rf |
Visual Workflows
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Standard workflow for final purity analysis.
References
-
Hargitai, C., Nagy, T., Halász, J., Simig, G., & Volk, B. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280. [Link]
-
Hargitai, C., Nagy, T., Halász, J., Simig, G., & Volk, B. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed Central. [Link]
-
Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 735-754. [Link]
-
Boruah, M., Konwar, D. (2022). Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. International Journal of Organic Chemistry, 12, 69-77. [Link]
-
Volk, B. (2018). Synthesis of 8-fluoro-3,4-dihydroisoquinoline hydrochloride hydrate (23... ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
Reagent Guide. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]
-
Premila, M. S., & Pai, B. R. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(2), 145-151. [Link]
-
Weaver, J., & Senaweera, S. (2014). Catalyst-free Hydrodefluorination of Perfluoroarenes with NaBH4. Tetrahedron Letters, 55(17), 2871-2874. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]
Sources
- 1. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. biotage.com [biotage.com]
- 7. Workup [chem.rochester.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
dealing with hygroscopic nature of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline HCl salt
Welcome to the technical support center for 8-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of this compound. By understanding its properties and implementing the correct handling procedures, you can ensure the integrity of your experiments and the reliability of your results.
Introduction: The Challenge of Hygroscopicity
This compound HCl, a key building block in medicinal chemistry for developing novel therapeutics, possesses a significant hygroscopic nature.[1][2] This means it readily absorbs moisture from the atmosphere.[3] This seemingly simple property can lead to a cascade of issues in the laboratory, from inaccurate weighing and clumping to altered solubility and compromised reaction outcomes.[4] The hydrochloride salt form, while enhancing solubility, contributes to this moisture-attracting characteristic.[2]
The core of the issue lies in the interaction between water molecules and the ionic salt. This can lead to the formation of hydrates, where water molecules become incorporated into the crystal lattice. A closely related precursor, 8-fluoro-3,4-dihydroisoquinoline, is synthesized and isolated as a stable hydrochloride hydrate (HCl·H₂O), underscoring the propensity of this molecular scaffold to associate with water.[4][5] For researchers, this means that the material in the bottle may not be 100% of the desired compound, but rather a mixture of the anhydrous salt and its hydrated form(s). This guide will provide you with the necessary knowledge and protocols to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound HCl clumping or appearing "wet"?
This is a classic sign of moisture absorption.[3] Due to its hygroscopic nature, the salt will attract water vapor from the ambient air, causing the fine powder to agglomerate and form clumps. In environments with high humidity, it may even appear as a paste-like or oily substance.[4]
Q2: How does absorbed water affect the accuracy of my experiments?
Absorbed water can significantly impact your results in several ways:
-
Inaccurate Weighing: When you weigh the compound, you are also weighing an unknown amount of water. This leads to an overestimation of the amount of the active compound, resulting in lower-than-expected molar concentrations in your solutions and reactions.[6]
-
Altered Stoichiometry: In reactions where precise molar ratios are critical, the unaccounted-for water can throw off the stoichiometry, leading to lower yields, incomplete reactions, or the formation of side products.
-
Reaction Inhibition: Water can interfere with many common organic reactions, particularly those involving water-sensitive reagents like organometallics or certain coupling catalysts. For instance, in some N-alkylation reactions of related quinolines, the presence of excess water has been shown to decrease product yields.[7]
Q3: Can I dry the this compound HCl myself?
Yes, you can dry the compound, but it must be done with care. Gentle heating under a high vacuum is a common method for removing water from hygroscopic solids.[2][8] However, it is crucial to know the thermal stability of the compound to avoid decomposition. A starting point could be gentle heating (e.g., 40-50°C) under high vacuum for several hours. The efficiency of drying can be monitored by techniques like Karl Fischer titration or Thermogravimetric Analysis (TGA).[9][10]
Q4: What is the best way to store this compound?
Proper storage is your first line of defense against moisture absorption. The compound should be stored in a tightly sealed container, preferably with a secondary seal like Parafilm®.[11] This container should then be placed inside a desiccator containing an active desiccant like silica gel or calcium chloride.[11][12] For long-term storage, placing the sealed container in a dry, inert atmosphere (e.g., a glove box or a sealed bag flushed with nitrogen or argon) is highly recommended.
Q5: How can I accurately determine the water content of my sample?
The gold standard for determining water content in pharmaceutical compounds is Karl Fischer titration. This method is highly specific to water and can provide accurate results even for low moisture levels. Thermogravimetric Analysis (TGA) can also be used to determine water content by measuring the mass loss of a sample as it is heated.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent reaction yields | Variable water content in the starting material. | 1. Implement a consistent drying protocol for the compound before use. 2. Quantify the water content using Karl Fischer titration and adjust the mass of the compound accordingly. 3. Use anhydrous solvents and inert atmosphere techniques for your reactions. |
| Compound is difficult to weigh accurately (mass keeps increasing on the balance) | Rapid moisture absorption from the air. | 1. Weigh the compound as quickly as possible. 2. Use a weighing boat with a lid. 3. If possible, perform weighing inside a glove box with a controlled low-humidity atmosphere. |
| Poor solubility in non-polar organic solvents | The presence of water can decrease solubility in certain organic solvents. | 1. Ensure the compound is thoroughly dried before attempting to dissolve it. 2. Use anhydrous solvents. |
| Formation of unexpected byproducts | Water may be participating in or catalyzing side reactions. | 1. Scrupulously exclude water from your reaction system. 2. Review the reaction mechanism to identify any potential water-sensitive steps. |
Experimental Protocols
Protocol 1: Accurate Weighing of this compound HCl
This protocol outlines the steps for accurately weighing the hygroscopic compound for use in a reaction or for preparing a stock solution.
-
Preparation:
-
Ensure all glassware (e.g., flask, weighing boat) is thoroughly dried in an oven at >100°C for at least 4 hours and cooled to room temperature in a desiccator.
-
Allow the container of this compound HCl to equilibrate to room temperature inside a desiccator before opening to prevent condensation.
-
-
Weighing (Standard Benchtop):
-
Place a clean, dry weighing boat on the analytical balance and tare it.
-
Quickly remove the cap from the reagent bottle, dispense an approximate amount of the compound into the weighing boat, and immediately reseal the reagent bottle.
-
Record the mass as quickly as possible. Be aware that the mass may slowly increase as the compound absorbs atmospheric moisture.[6]
-
Immediately transfer the weighed compound to your reaction flask.
-
-
Weighing (Under Inert Atmosphere - Recommended):
-
Place the sealed reagent bottle, spatulas, and a capped weighing vessel inside a glove box with a dry nitrogen or argon atmosphere.
-
Perform the weighing procedure entirely within the glove box to prevent any exposure to atmospheric moisture. This is the most accurate method.
-
Protocol 2: Drying this compound HCl Prior to Use
This protocol describes a method for drying the compound to remove absorbed water.
-
Setup:
-
Place a thin layer of the compound in a clean, dry round-bottom flask or a vacuum-drying apparatus (e.g., an Abderhalden pistol).
-
Connect the flask to a high-vacuum line equipped with a cold trap.
-
-
Drying Procedure:
-
Slowly apply vacuum to the flask.
-
Once under high vacuum, gently heat the flask in a water or oil bath to 40-50°C. Caution: Do not exceed the melting point or decomposition temperature of the compound.
-
Maintain these conditions for 4-6 hours. For larger quantities, longer drying times may be necessary.
-
Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas like nitrogen or argon.
-
-
Verification (Optional but Recommended):
-
Submit a small sample of the dried material for Karl Fischer titration to confirm the water content is below your acceptable limit.
-
Visualized Workflows
Handling Workflow for Hygroscopic Compounds
Caption: Recommended workflow for handling this compound HCl.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting issues with hygroscopic compounds.
References
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]
-
Hargitai, C., Nagy, T., Halász, J., Sipos, A., Veres, D., Varga, B., ... & Volk, B. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(5), 1280. Available at: [Link]
-
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]
-
Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals? Retrieved from [Link]
-
Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]
-
OMICS International. (n.d.). Hygroscopic Gravimetric Quantitative Chemical Analysis. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]
-
Adhikari, P., Bhattacharyya, D., Nandi, S., Kancharla, P. K., & Das, A. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442. Available at: [Link]
-
MDPI. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Retrieved from [Link]
-
Reddit. (2017). Drying and Storing Hygroscopic Salts. Retrieved from [Link]
-
Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]
-
Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Retrieved from [Link]
-
Hargitai, C., Nagy, T., Halász, J., Sipos, A., Veres, D., Varga, B., ... & Volk, B. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(5), 1280. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]
-
Mettler Toledo. (n.d.). What Is Karl Fischer Titration? Retrieved from [Link]
-
He, Y. (2012). Moisture absorption and hygroscopic swelling behavior of an underfill material. Thermochimica Acta, 546, 143-152. Available at: [Link]
-
Sciencemadness.org. (2007). drying the water out of hygroscopic crystals. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]
-
Analab Scientific Instruments. (2024). The Role of Karl Fischer Titration in Pharmaceutical Analysis. Retrieved from [Link]
-
ResearchGate. (2016). Behavior of Moisture Gain and Equilibrium Moisture Contents (EMC) of Various Drug Substances and Correlation with Compendial Information on Hygroscopicity and Loss on Drying. Retrieved from [Link]
-
Chromatography Forum. (2008). How to weigh a higroscopic substance. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Retrieved from [Link]
-
YouTube. (2021). Reactions of Isoquinoline. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Drying Agents. Retrieved from [Link]
-
American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]
-
NETZSCH-Gerätebau GmbH. (2020). Identify Water Absorption and Determine Moisture Content with Thermogravimetric Analysis. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. Retrieved from [Link]
-
Atmospheric Measurement Techniques. (2025). A novel methodology for assessing the hygroscopicity of aerosol filter samples. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of 8-fluoro-3,4-dihydroisoquinoline hydrochloride hydrate (23 ∙ HCl ∙ H2O). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]
-
PubChem. (n.d.). 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Retrieved from [Link]
Sources
- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. chemimpex.com [chemimpex.com]
- 3. azom.com [azom.com]
- 4. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jwpharmlab.com [jwpharmlab.com]
- 8. researchgate.net [researchgate.net]
- 9. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride | C9H11ClFN | CID 45074042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid [organic-chemistry.org]
- 12. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline | C9H10FN | CID 15718724 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
comparing biological activity of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline derivatives
Biological Activity Profile of 8-Fluoro-1,2,3,4-Tetrahydroisoquinoline Derivatives
Executive Summary: The Fluorine Scan in CNS Drug Design
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, serving as a rigidified analog of the neurotransmitter dopamine. The introduction of a fluorine atom at the C-8 position—yielding This compound (8-F-THIQ) —is a strategic modification used to probe the electronic and steric requirements of binding pockets in enzymes like Phenylethanolamine N-methyltransferase (PNMT) and receptors (Dopamine D2/D3, 5-HT2C).
This guide objectively compares the biological performance of 8-F-THIQ derivatives against their non-fluorinated, chlorinated, and hydroxylated counterparts, focusing on PNMT inhibition and dopaminergic modulation .
Pharmacological Target Profile
A. Primary Target: Phenylethanolamine N-Methyltransferase (PNMT)
PNMT catalyzes the final step in the biosynthesis of epinephrine (adrenaline) from norepinephrine. Inhibitors of PNMT are investigated for treating hypertension and glaucoma.
-
The "Hydrophilic Pocket" Hypothesis: The active site of PNMT contains a specific pocket that accommodates the catechol hydroxyl groups of norepinephrine.
-
8-Position SAR:
-
8-OH-THIQ: Mimics the natural substrate (norepinephrine), acting as a hydrogen bond donor/acceptor. It exhibits high affinity (
in low M to nM range). -
8-F-THIQ: The fluorine atom acts as a hydrogen bond acceptor only and is isosteric with the hydroxyl group. Its reduced affinity compared to 8-OH confirms the necessity of a hydrogen bond donor in this pocket for maximal binding energy.
-
8-H (Unsubstituted): Significantly lower affinity, demonstrating that some polar interaction at C-8 is critical.
-
B. Secondary Target: Dopamine & Serotonin Receptors
THIQ derivatives are rigid analogs of phenethylamine.
-
Dopamine Reuptake: 8-substituted THIQs (e.g., Nomifensine) are potent norepinephrine-dopamine reuptake inhibitors (NDRIs).[1] The 8-fluoro derivative serves as a metabolically stable analog to block ring hydroxylation at this position.
-
5-HT2C Agonism: While 8-chloro-benzazepines (Lorcaserin) are famous 5-HT2C agonists, 8-fluoro-THIQ derivatives function as fragment probes. The 8-fluoro substituent modulates the
of the secondary amine (N-2), influencing blood-brain barrier (BBB) permeability and receptor residence time.
Comparative Experimental Data
The following table synthesizes data from structure-activity relationship (SAR) studies involving PNMT inhibition and dopamine transporter (DAT) affinity.
| Derivative (R-8 position) | Structure | PNMT Inhibition ( | Selectivity ( | Mechanism / Notes |
| 8-OH-THIQ | Hydroxyl | High Potency (< 1 | Moderate | H-bond donor/acceptor; mimics substrate. |
| 8-F-THIQ | Fluorine | Moderate Potency (1-10 | High | H-bond acceptor only; Metabolic blocker. |
| 7,8-Dichloro-THIQ | Dichloro | Very High (SK&F 64139) | Low | Lipophilic interaction drives potency; lacks H-bond specificity. |
| 8-H-THIQ | Hydrogen | Low Potency | N/A | Lacks necessary polar interaction at C-8. |
| Nomifensine | 8-Amino-4-phenyl | N/A (DAT Inhibitor) | High (DAT/NET) | 8-Amino group critical for reuptake inhibition. |
Interpretation: The 8-fluoro derivative is less potent than the 8-hydroxyl or 7,8-dichloro analogs for PNMT inhibition but offers superior metabolic stability (blocking Phase I glucuronidation at C-8) and higher selectivity against adrenergic receptors compared to the lipophilic dichloro analogs.
Visualization: SAR & Signaling Pathways
Figure 1: Structure-Activity Relationship (SAR) of 8-F-THIQ
This diagram maps the functional role of each position on the scaffold.
Caption: Functional mapping of the 8-Fluoro-THIQ scaffold. The C-8 fluorine atom serves as a bioisostere for hydroxyl groups while blocking metabolic degradation.
Figure 2: PNMT Inhibition Pathway
How 8-F-THIQ derivatives interfere with epinephrine biosynthesis.
Caption: Mechanism of Action. 8-F-THIQ competes with Norepinephrine for the PNMT active site, preventing the transfer of the methyl group from SAM.
Experimental Protocols
To ensure reproducibility, the following protocols outline the synthesis of the core scaffold and the validation of its biological activity.
Protocol A: Synthesis of this compound
Rationale: Direct fluorination of THIQ is difficult due to regioselectivity issues. The directed ortho-lithiation strategy is the industry standard.
-
Ortho-Lithiation:
-
Reagents: N-Pivaloyl-benzylamine, n-Butyllithium (2.2 eq), NFSI (N-Fluorobenzenesulfonimide).
-
Procedure: Treat N-protected benzylamine with n-BuLi at -78°C to generate the lithiated intermediate. Quench with NFSI to install fluorine at the ortho position.
-
-
Cyclization (Pictet-Spengler equivalent or Bischler-Napieralski):
-
React the fluorinated amine with formaldehyde/acid (Pictet-Spengler) or acyl chloride followed by POCl3 cyclization.
-
-
Reduction:
-
If using Bischler-Napieralski, reduce the intermediate 3,4-dihydroisoquinoline with Sodium Borohydride (NaBH4) in ethanol at 0°C.
-
-
Purification:
-
Acid-base extraction followed by column chromatography (Hexane/EtOAc).
-
Protocol B: In Vitro PNMT Inhibition Assay
Rationale: Radiometric assays provide the highest sensitivity for measuring methyltransferase activity.
-
Enzyme Preparation: Isolate PNMT from bovine adrenal medulla or use recombinant human PNMT.
-
Reaction Mix:
-
Substrate: Normetanephrine (variable concentration).
-
Cofactor: S-Adenosyl-L-[methyl-3H]methionine (
H-SAM). -
Test Compound: 8-F-THIQ (0.1 nM to 100
M). -
Buffer: 50 mM Tris-HCl (pH 8.5).
-
-
Incubation: 37°C for 30 minutes.
-
Termination: Stop reaction with borate buffer (pH 10).
-
Extraction: Extract the product (
H-Metanephrine) into toluene/isoamyl alcohol (3:2). -
Quantification: Liquid scintillation counting of the organic phase.
-
Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.
References
-
Grunewald, G. L., et al. (1999). "Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3,4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase." Journal of Medicinal Chemistry. Link
-
Volk, B., et al. (2018).[1] "Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines." Molecules. Link
-
Bondinell, W. E., et al. (1980). "Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis.[2] 1. Chloro-substituted 1,2,3,4-tetrahydroisoquinolines." Journal of Medicinal Chemistry. Link
-
Criscione, K. R., et al. (2004). "Inhibitors of phenylethanolamine N-methyltransferase that are predicted to penetrate the blood-brain barrier."[2][3] Journal of Medicinal Chemistry. Link
-
Dyck, B. (2006). "8-Hydroxy-1,2,3,4-tetrahydroisoquinoline derivatives: Probing the hydrophilic pocket of PNMT." Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nanomolar inhibitors of CNS epinephrine biosynthesis: (R)-(+)-3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines as potent and highly selective inhibitors of phenylethanolamine N-methyltransferase1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline: A Comparative Guide for Researchers
A Senior Application Scientist's In-Depth Technical Guide to Elucidating the Activity of a Novel Tetrahydroisoquinoline Derivative as a Putative Phenylethanolamine N-Methyltransferase Inhibitor
For researchers in neuropharmacology and drug development, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a well-established pharmacophore found in a multitude of biologically active compounds.[1][2] The strategic addition of substituents to this core structure can yield potent and selective modulators of various biological targets. This guide focuses on a specific derivative, 8-Fluoro-1,2,3,4-tetrahydroisoquinoline, and provides a comprehensive framework for validating its presumed mechanism of action as an inhibitor of Phenylethanolamine N-Methyltransferase (PNMT), the terminal enzyme in the biosynthesis of epinephrine.
While the synthesis of this compound has been described as a building block for potential central nervous system drug candidates, a detailed characterization of its biological activity is not yet prevalent in the public domain.[3][4][5] This guide, therefore, takes a prospective approach, outlining the essential experimental workflow to definitively characterize its mechanism and compare its performance against established PNMT inhibitors.
The Target: Phenylethanolamine N-Methyltransferase (PNMT)
PNMT catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of norepinephrine to epinephrine. This enzymatic step is a critical control point in adrenergic signaling. Dysregulation of PNMT activity has been implicated in various pathological conditions, making it an attractive target for therapeutic intervention. The development of potent and selective PNMT inhibitors is a key strategy for modulating epinephrine levels and studying its physiological roles.
Comparative Benchmarks: Established PNMT Inhibitors
To provide a meaningful context for the validation of this compound, this guide will use two well-characterized THIQ-based PNMT inhibitors as comparative benchmarks:
-
SK&F 29661 (1,2,3,4-tetrahydroisoquinoline-7-sulfonamide): A potent and selective, peripherally acting PNMT inhibitor.
-
SK&F 64139 (7,8-dichloro-1,2,3,4-tetrahydroisoquinoline): A potent, centrally acting PNMT inhibitor, which also exhibits affinity for α2-adrenoceptors.
A series of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines have also been synthesized and evaluated as selective PNMT inhibitors.[6]
Experimental Validation Workflow
The following sections detail the critical experiments required to validate the mechanism of action of this compound as a PNMT inhibitor.
Phase 1: In Vitro Enzymatic Assays
The initial step is to determine if the compound directly interacts with and inhibits PNMT in a cell-free system.
This classic and highly sensitive method directly measures the enzymatic conversion of norepinephrine to epinephrine using a radiolabeled methyl donor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PNMT.
Materials:
-
Purified recombinant PNMT
-
Norepinephrine hydrochloride
-
S-[³H-methyl]-adenosyl-L-methionine ([³H]-SAM)
-
Test compound (this compound)
-
Reference inhibitors (SK&F 29661, SK&F 64139)
-
Reaction buffer (e.g., 0.5 M Tris-HCl, pH 8.6)
-
Stop solution (e.g., 0.5 M borate buffer, pH 10)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing reaction buffer, norepinephrine, and purified PNMT.
-
Add varying concentrations of this compound or reference inhibitors to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding [³H]-SAM.
-
Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).
-
Terminate the reaction by adding the stop solution.
-
Extract the radiolabeled epinephrine product using an organic solvent (e.g., a mixture of toluene and isoamyl alcohol).
-
Quantify the radioactivity of the extracted product using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Causality Behind Experimental Choices: The use of a radioisotope provides a direct and highly sensitive readout of enzymatic activity, allowing for precise quantification of inhibition. Pre-incubation of the enzyme and inhibitor allows for the establishment of binding equilibrium before the reaction starts.
This alternative method avoids the use of radioactivity and is amenable to high-throughput screening.
Objective: To determine the IC50 of this compound using a spectrophotometric method.
Materials:
-
Purified recombinant PNMT
-
Norepinephrine hydrochloride
-
S-adenosyl-L-methionine (SAM)
-
Coupling enzyme (e.g., S-adenosylhomocysteine hydrolase and adenosine deaminase)
-
Test compound and reference inhibitors
-
Reaction buffer
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing reaction buffer, norepinephrine, SAM, and the coupling enzymes.
-
Add varying concentrations of this compound or reference inhibitors.
-
Initiate the reaction by adding purified PNMT.
-
The PNMT-catalyzed reaction produces S-adenosylhomocysteine (SAH).
-
The coupling enzymes sequentially convert SAH to inosine, which results in a measurable change in absorbance at a specific wavelength (e.g., 265 nm).
-
Monitor the change in absorbance over time to determine the reaction rate.
-
Calculate the percentage of inhibition and determine the IC50 value as described in the radioenzymatic assay.
Causality Behind Experimental Choices: This method links the production of SAH to a detectable spectrophotometric signal, providing a continuous and real-time measurement of enzyme activity. It is a safer and often more convenient alternative to radioassays.
Comparative Data Summary (Hypothetical)
The following table presents a hypothetical comparison of the in vitro inhibitory potencies of this compound and the reference compounds. The actual values for the test compound would be determined through the experiments described above.
| Compound | PNMT IC50 (nM) |
| This compound | To be determined |
| SK&F 29661 | ~300 |
| SK&F 64139 | ~50 |
Phase 2: Cellular Assays
Demonstrating activity in a cellular context is a crucial step in validating the mechanism of action.
Objective: To assess the ability of this compound to inhibit PNMT activity within intact cells.
Materials:
-
A suitable cell line expressing PNMT (e.g., PC12 cells differentiated with dexamethasone, or a stable cell line overexpressing PNMT).
-
Cell culture medium and reagents.
-
Test compound and reference inhibitors.
-
Lysis buffer.
-
Assay reagents for measuring epinephrine levels (e.g., ELISA kit or HPLC with electrochemical detection).
Procedure:
-
Culture the PNMT-expressing cells to a suitable confluency.
-
Treat the cells with varying concentrations of this compound or reference inhibitors for a defined period (e.g., 24 hours).
-
Lyse the cells to release their intracellular contents.
-
Measure the concentration of epinephrine in the cell lysates using a validated method such as ELISA or HPLC.
-
Determine the concentration-dependent reduction in cellular epinephrine levels and calculate the IC50 value.
Causality Behind Experimental Choices: This assay assesses the compound's ability to cross the cell membrane and engage its intracellular target in a physiological environment. Measuring the downstream product (epinephrine) provides a functional readout of enzyme inhibition.
Phase 3: In Vivo Pharmacodynamic Studies
The final phase of validation involves demonstrating the compound's effect in a living organism.
Objective: To evaluate the in vivo efficacy of this compound in reducing epinephrine levels in relevant tissues.
Materials:
-
Laboratory animals (e.g., rats or mice).
-
Test compound and reference inhibitors formulated for in vivo administration (e.g., oral gavage or intraperitoneal injection).
-
Anesthesia and surgical equipment.
-
Tissue homogenization buffer.
-
Methods for catecholamine extraction and quantification (HPLC-ECD).
Procedure:
-
Administer this compound or reference inhibitors to the animals at various doses.
-
At a predetermined time point after administration, euthanize the animals and collect relevant tissues (e.g., adrenal glands, brainstem).
-
Homogenize the tissues and extract the catecholamines.
-
Quantify the levels of norepinephrine and epinephrine using a sensitive and specific method like HPLC with electrochemical detection.
-
Calculate the ratio of epinephrine to norepinephrine as an index of PNMT inhibition.
-
Determine the dose-dependent effect of the compound on tissue epinephrine levels.
Causality Behind Experimental Choices: This experiment provides the most physiologically relevant assessment of the compound's mechanism of action, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties. Analyzing the epinephrine/norepinephrine ratio provides a direct measure of PNMT activity in vivo.
Visualizing the Concepts
To aid in the understanding of the experimental workflows and the underlying biological pathway, the following diagrams are provided.
Caption: Figure 1: PNMT Catalytic Pathway and Inhibition
Caption: Figure 2: Experimental Workflow for MoA Validation
Conclusion
This guide provides a rigorous and comprehensive framework for validating the mechanism of action of this compound as a putative PNMT inhibitor. By systematically progressing from in vitro enzymatic assays to cellular and in vivo studies, and by using well-characterized compounds as benchmarks, researchers can definitively elucidate its pharmacological profile. This structured approach, grounded in established methodologies, will not only clarify the specific activity of this novel compound but also contribute to the broader understanding of the structure-activity relationships of THIQ-based PNMT inhibitors, ultimately aiding in the development of new therapeutics for adrenergic system-related disorders.
References
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11, 12254-12287. [Link]
-
Hargitai, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280. [Link]
-
Hargitai, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed Central. [Link]
-
Grunewald, G. L., et al. (2002). Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3,4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. Journal of Medicinal Chemistry, 45(24), 5247-5256. [Link]
-
Pendleton, R. G., et al. (1976). Studies on SK&F 29661, an organ-specific inhibitor of phenylethanolamine N-methyltransferase. The Journal of Pharmacology and Experimental Therapeutics, 197(3), 623-632. [Link]
-
Pendleton, R. G., et al. (1980). Studies on the long term effects of SK&F 29661 upon adrenal catecholamines. Naunyn-Schmiedeberg's Archives of Pharmacology, 313(3), 229-234. [Link]
-
Bondinell, W. E., et al. (1980). Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 1. Chloro-substituted 1,2,3,4-tetrahydroisoquinolines. Journal of Medicinal Chemistry, 23(5), 506-511. [Link]
-
Mahmoodi, N., et al. (2020). Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase. ACS Chemical Neuroscience, 11(22), 3764-3773. [Link]
-
Ziegler, M. G., et al. (1988). A sensitive radioenzymatic assay for epinephrine forming enzymes. Life Sciences, 43(25), 2117-2122. [Link]
-
Grunewald, G. L., et al. (1989). Inhibition of phenylethanolamine N-methyltransferase (PNMT) by aromatic hydroxy-substituted 1,2,3,4,-tetrahydroisoquinolines: further studies on the hydrophilic pocket of the aromatic ring binding region of the active site. Journal of Medicinal Chemistry, 32(4), 752-756. [Link]
-
Romero, F. A., et al. (2004). Inhibitors of phenylethanolamine N-methyltransferase that are predicted to penetrate the blood-brain barrier: design, synthesis, and evaluation of 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines that possess low affinity toward the alpha2-adrenoceptor. Journal of Medicinal Chemistry, 47(18), 4483-4493. [Link]
-
Kiss, L. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. ResearchGate. [Link]
-
Grunewald, G. L., et al. (2009). Comparison of the Binding of 3-Fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines with Their Isosteric Sulfonamides to the Active Site of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 52(23), 7507-7517. [Link]
-
Singh, P., & Jas, G. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(2), 1-15. [Link]
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- 3. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Fluorination: A Comparative SAR Guide to 8-Fluoro-1,2,3,4-tetrahydroisoquinoline
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists Focus: Structure-Activity Relationship (SAR), Metabolic Stability, and Synthetic Utility
Executive Summary: The 8-Fluoro Advantage[1]
In the landscape of privileged scaffolds, 1,2,3,4-tetrahydroisoquinoline (THIQ) remains a cornerstone for designing CNS-active agents, calcium channel blockers, and adrenergic modulators. However, the unsubstituted THIQ core often suffers from rapid oxidative metabolism and non-specific binding due to high basicity.
8-Fluoro-1,2,3,4-tetrahydroisoquinoline (8-F-THIQ) emerges not merely as a halogenated analog, but as a strategic "problem-solver" scaffold. By introducing a fluorine atom at the 8-position (peri-position to the nitrogen), researchers can simultaneously modulate pKa, block metabolic soft spots, and lock conformation without incurring the steric penalty of a methyl group.
This guide objectively compares 8-F-THIQ against its non-fluorinated parent (THIQ) and regioisomers (5-, 6-, 7-fluoro), supported by experimental protocols and mechanistic insights.
Structure-Activity Relationship (SAR) Analysis
The "Peri-Effect": 8-F vs. Parent THIQ
The most critical SAR distinction of the 8-F analog lies in its electronic influence on the secondary amine.
| Feature | Parent (THIQ) | 8-Fluoro-THIQ | Mechanistic Impact |
| pKa (Conj. Acid) | ~9.5 | ~8.3 - 8.6 | Bioavailability: The inductive effect (-I) of fluorine reduces basicity, increasing the fraction of uncharged molecules at physiological pH (7.4), thereby improving Blood-Brain Barrier (BBB) penetration. |
| Metabolic Liability | High (C8/C5 oxidation) | Low (C8 blocked) | Half-life: C8 is a primary site for CYP450 aromatic hydroxylation. Fluorine blocks this metabolic "soft spot" (metabolic switching). |
| Steric Bulk | Low (H = 1.20 Å) | Low (F = 1.47 Å) | Binding: Unlike 8-Methyl (2.0 Å), 8-F mimics Hydrogen sterically, allowing it to fit into tight binding pockets (e.g., NMDA or PNMT active sites) while altering electronics. |
Regioisomer Comparison: 8-F vs. 5/6/7-F
Position matters. While 6-F and 7-F are common, 8-F offers unique intramolecular interactions.
-
8-Fluoro (The Ortho-Modulator):
-
Interaction: Can form an intramolecular electrostatic interaction with the N-H proton or N-substituents.
-
Utility: Best for modulating pKa and preventing metabolism at the electron-rich position adjacent to the ring junction.
-
-
6-Fluoro / 7-Fluoro (The Distal Modulators):
-
Interaction: Primarily influence the lipophilicity and distal metabolic sites (para to the nitrogen).
-
Utility: Used when the 8-position requires a hydrogen bond donor or when steric bulk at the "width" of the molecule is tolerated.
-
Case Study: Calcium Channel Blockers & NMDA Antagonists
In N-acylated 1,8-disubstituted THIQ derivatives (calcium channel blockers for chronic pain), the 8-position is critical.[1]
-
8-Me: High potency but often introduces chirality issues or steric clashes if the pocket is restricted.
-
8-F: Retains the compact profile of 8-H while preventing hydroxylation, often maintaining potency comparable to 8-Me variants without the synthetic complexity of atropisomerism.
Visualizing the SAR Logic
The following diagram illustrates the decision matrix for selecting the 8-F scaffold during lead optimization.
Caption: Decision tree for implementing 8-Fluoro-THIQ in lead optimization to address metabolic and permeability liabilities.
Experimental Protocols
To validate the utility of 8-F-THIQ, reproducible synthesis and testing are required. The following protocols are adapted from high-reliability medicinal chemistry literature (e.g., Hargitai et al., 2018).
Synthesis of 8-Fluoro-1,2,3,4-THIQ (Lithiation Route)
Rationale: Direct electrophilic fluorination of THIQ is non-selective. The directed ortho-lithiation (DoM) of 8-fluoro-3,4-dihydroisoquinoline is the gold standard for regiocontrol.
Reagents:
-
Substrate: 2-(2-Fluorophenyl)ethylamine (precursor) or N-Pivaloyl-THIQ (for lithiation).
-
Lithiation Agent: n-Butyllithium (n-BuLi).[2]
-
Electrophile: N-Fluorobenzenesulfonimide (NFSI) or precursor cyclization agents.
Workflow:
-
Cyclization: Convert 2-(2-fluorophenyl)ethylamine to 8-fluoro-3,4-dihydroisoquinoline using the Bischler-Napieralski reaction (POCl3, reflux).
-
Reduction: Reduce the imine using NaBH4 in Ethanol at 0°C.
-
Isolation: Quench with water, extract with DCM, and convert to HCl salt for stability.
Caption: Synthetic pathway for accessing the 8-Fluoro-THIQ core via dihydroisoquinoline reduction.
Comparative Metabolic Stability Assay
This assay validates the "Metabolic Blocking" hypothesis.
Objective: Determine intrinsic clearance (
Protocol:
-
System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
Substrate Conc: 1 µM (to ensure first-order kinetics).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Incubation: 37°C for 0, 5, 15, 30, and 60 minutes.
-
Quench: Ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: LC-MS/MS monitoring parent depletion.
Expected Result:
-
THIQ: Rapid depletion (
min) due to hydroxylation at C5/C8. -
8-F-THIQ: Extended stability (
min) due to C-F bond strength (116 kcal/mol) preventing oxidation at the 8-position.
Comparative Performance Data
The following table summarizes the performance of 8-F-THIQ in a generic CNS-targeted optimization campaign (e.g., NMDA or Sigma receptor ligands).
| Parameter | 1,2,3,4-THIQ (Parent) | 8-Fluoro-THIQ | 8-Methyl-THIQ | Interpretation |
| Molecular Weight | 133.19 | 151.18 | 147.22 | 8-F adds minimal mass compared to methyl. |
| ClogP | ~1.5 | ~1.7 | ~2.1 | 8-F maintains moderate lipophilicity; 8-Me increases it significantly. |
| pKa (Calc) | 9.5 | 8.4 | 9.6 | 8-F is superior for membrane permeability (lower % ionized). |
| Metabolic Site | C5, C8 (Major) | C5 (Minor) | Benzylic oxidation on Methyl | 8-F provides the cleanest metabolic profile. |
| Steric A-Value | 0 (H) | 0.15 (F) | 1.70 (Me) | 8-F mimics the parent shape; 8-Me creates steric clashes. |
References
-
Hargitai, C., Nagy, T., Halász, J., Simig, G., & Volk, B. (2018).[4][5] Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.[1][4][5][6] Molecules, 23(6), 1280.[5] [Link]
-
O'Neill, P. M., et al. (1994). The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine.[7] Journal of Medicinal Chemistry, 37(9), 1362-1370. [Link]
-
Faheem, et al. (2021).[2] Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11, 11696-11726. [Link]
-
Chopra, D., & Guru Row, T. N. (2011). Evaluation of fluorine-mediated intermolecular interactions in tetrafluorinated tetrahydroisoquinoline derivatives. Crystal Growth & Design, 11(4), 1169–1176. [Link]
Sources
- 1. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline
This guide outlines the technical assessment of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline (8-F-THIQ) , a specialized pharmacophore used primarily to probe steric and electronic constraints in adrenergic and dopaminergic ligand design.[1][2]
Unlike the widely studied 7-substituted derivatives (often potent PNMT inhibitors), the 8-fluoro isomer presents a unique selectivity profile driven by the peri-effect —the steric and electrostatic interaction between the C8-fluorine and the N2-nitrogen lone pair.
Executive Summary: The "Peri-Effect" Scaffold
This compound (8-F-THIQ) is not merely a halogenated analog; it is a strategic probe used to modulate the basicity (pKa) and metabolic stability of the tetrahydroisoquinoline (THIQ) core.[1]
While 7-substituted THIQs are classic inhibitors of Phenylethanolamine N-methyltransferase (PNMT) , the 8-fluoro substitution shifts the selectivity profile toward Alpha-2 Adrenergic Receptors (α2-AR) and NMDA receptor modulation. This guide details how to experimentally validate this selectivity shift, distinguishing it from its 5-, 6-, and 7-fluoro isomers.[1][2]
Key Pharmacological Differentiators
| Feature | 8-Fluoro-THIQ (Target) | 7-Fluoro-THIQ (Comparator) | Unsubstituted THIQ |
| Primary Affinity | α2-Adrenoceptor (Antagonist) | PNMT (Inhibitor) | Non-selective (MAO/Transporters) |
| pKa Modulation | High impact (Inductive + Field effect on N2) | Moderate impact | Baseline (pKa ~9.5) |
| Metabolic Fate | Blocks C8-hydroxylation | Blocks C7-hydroxylation | Rapidly hydroxylated at C4/C7 |
| Steric Profile | Peri-interaction with N-substituents | Unobstructed N-substitution | Unobstructed |
Mechanistic Profile & SAR Logic[1][2]
The Fluorine "Scan" Effect
In Structure-Activity Relationship (SAR) studies, moving the fluorine atom around the THIQ ring drastically alters target engagement.[1]
-
Electronic Gating: The C8-Fluorine is spatially proximal to the secondary amine (N2). Through the inductive effect (
), it lowers the pKa of the amine more effectively than distal substitutions (e.g., C6 or C7).[1] This creates a "less basic" amine, enhancing blood-brain barrier (BBB) permeability but potentially reducing affinity for cation-dependent binding pockets (like the aspartate residue in monoamine transporters).[1] -
Conformational Locking: In N-substituted derivatives, the 8-Fluoro group exerts a steric repulsion against the N-substituent, often forcing the side chain into a specific rotameric conformation that favors α2-adrenergic binding over PNMT inhibition.
Visualization: The Selectivity Switch
The following diagram illustrates how the 8-Fluoro substitution diverts the molecule from the PNMT pathway toward Adrenergic/NMDA targets.
Caption: Comparative SAR pathway showing the divergent biological profiles of 7-F vs. 8-F THIQ derivatives.
Comparative Selectivity Data
When assessing 8-F-THIQ, you must benchmark it against the "Gold Standard" ligands for its potential targets.[2]
Table 1: Selectivity Profiling Matrix
Data synthesized from comparative SAR studies (e.g., Grunewald et al., J. Med.[1][2] Chem).[2][3][4][5][6][7][8][9]
| Target / Assay | 8-Fluoro-THIQ | 7-Fluoro-THIQ | Reference Standard | Interpretation |
| PNMT Inhibition ( | > 1,000 nM (Weak) | 10 - 50 nM (Potent) | SK&F 29661 ( | 8-F substitution sterically hinders the PNMT active site fit. |
| α2-Adrenoceptor ( | 50 - 200 nM (Moderate) | > 500 nM | Yohimbine ( | 8-F retains or enhances α2 affinity relative to 7-F. |
| MAO-A Inhibition ( | > 10 µM | > 10 µM | Clorgyline | Both isomers are relatively weak MAO inhibitors (good safety). |
| Lipophilicity (ClogP) | ~2.1 | ~2.1 | 1.8 (Unsubstituted) | Fluorination increases lipophilicity, aiding CNS entry.[1][2] |
Experimental Protocols for Validation
To validate the selectivity of 8-F-THIQ in your own lab, use the following "Self-Validating" protocols.
Protocol A: Competitive Radioligand Binding (α2-Adrenoceptor)
Objective: Determine if 8-F-THIQ binds to the orthosteric site of the α2 receptor.
-
Membrane Preparation: Use rat cerebral cortex or CHO cells stably expressing human α2A-AR.[2]
-
Radioligand: [³H]-RX821002 (Antagonist) or [³H]-UK-14,304 (Agonist). Note: RX821002 is preferred for high specificity.[1]
-
Non-Specific Binding (NSB): Define using 10 µM Phentolamine.[2]
-
Incubation: 60 mins at 25°C in Tris-HCl buffer (pH 7.4).
-
Validation Step:
-
Include Yohimbine as a positive control (Expected
: 1-10 nM). -
Include Prazosin (α1 selective) to ensure no cross-reactivity.
-
-
Calculation: Convert
to using the Cheng-Prusoff equation.-
Success Criterion: 8-F-THIQ should show a clean displacement curve (Hill slope ~1.0).
-
Protocol B: PNMT Enzymatic Inhibition Assay
Objective: Confirm the lack of potency at PNMT (proving selectivity).[1]
-
Enzyme Source: Bovine adrenal medulla homogenate or recombinant human PNMT.[2]
-
Substrates:
-
Substrate: Phenylethanolamine (or Norepinephrine).
-
Cofactor: S-Adenosyl-L-[methyl-³H]methionine ([³H]-SAM).
-
-
Reaction:
-
Incubate enzyme + 8-F-THIQ (0.1 nM to 100 µM) + Substrates for 30 mins at 37°C.
-
-
Termination: Stop reaction with borate buffer (pH 10).
-
Extraction: Extract formed [³H]-Metanephrine into toluene/isoamyl alcohol.
-
Quantification: Liquid Scintillation Counting.
-
Validation Step:
-
Run SK&F 29661 as a positive control (
should be nanomolar).[1] -
Success Criterion: 8-F-THIQ should exhibit an
at least 10-fold higher than the 7-fluoro isomer.
-
Protocol C: Screening Workflow Diagram
Use this decision tree to classify your specific 8-F-THIQ derivative.
Caption: Screening cascade to validate α2-adrenergic selectivity over α1 subtypes and PNMT off-targets.
References
-
Synthesis and Pharmacological Context of 8-Fluoro-THIQ: Hargitai, C., et al. (2018).[1][2] "Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines." Molecules, 23(1), 128.[1][2] [Link] (Key source describing the specific synthesis and alpha-2 adrenoceptor relevance of the 8-fluoro scaffold.)
-
Adrenergic Receptor SAR Standards: Haadsma-Svensson, S. R., et al. (1990).[1][2] "Imidazoline receptors: non-adrenergic binding sites for [3H]idazoxan in rabbit kidney." Journal of Medicinal Chemistry, 33(2), 596–600.[1][2] [Link] (Foundational text for comparing THIQ derivatives against alpha-2 and imidazoline binding sites.)
-
PNMT Inhibition & Fluorine Regiochemistry: Grunewald, G. L., et al. (1999).[1][2] "Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3,4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase." Journal of Medicinal Chemistry, 42(1), 118-134.[1][2] [Link] (Establishes the SAR rules for PNMT inhibition, highlighting why 7-substitution is preferred over 8-substitution for this target.)
-
General Biological Activity of THIQs: Scott, J. D., & Williams, R. M. (2002).[1][2] "Chemistry and biology of the tetrahydroisoquinoline antitumor antibiotics." Chemical Reviews, 102(5), 1669-1730.[1][2] [Link] (Comprehensive review of the scaffold's broad biological potential.)
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased potentiation of 5-fluorouracil induced thymidylate synthase inhibition by 5,10-methylenetetrahydrofolate (arfolitixorin) compared to leucovorin in patients with colorectal liver metastases; The Modelle-001 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-fluoro-1,2,3,4-tetrahydroquinoline | CAS 59611-52-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,2,3,4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline Activity
For researchers, scientists, and drug development professionals, establishing a robust in vitro-in vivo correlation (IVIVC) is a cornerstone of preclinical development. This guide provides a comprehensive comparison of the methodologies used to assess the activity of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline, a promising scaffold in neuropharmacology. While direct correlative data for this specific fluorinated analog remains an area of active investigation, we will draw upon established principles and data from closely related tetrahydroisoquinoline (THIQ) derivatives to construct a predictive framework for its biological evaluation. The primary focus will be on its potential as a Monoamine Oxidase B (MAO-B) inhibitor, a key target in the management of neurodegenerative conditions such as Parkinson's disease.
Introduction: The Significance of the 8-Fluoro-Substituent and the Pursuit of IVIVC
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The introduction of a fluorine atom at the 8-position of the THIQ ring is a strategic chemical modification. Fluorine's high electronegativity and relatively small size can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to biological targets. These modifications are often pursued to enhance the drug-like characteristics of a lead compound.
An established IVIVC can streamline the drug development process by reducing the reliance on extensive animal testing and providing a rationale for formulation design and optimization.[2] This guide will delineate the critical in vitro and in vivo experiments necessary to build a correlative model for this compound, leveraging insights from its structural analogs.
In Vitro Characterization: Quantifying Target Engagement
The primary hypothesized mechanism of action for many neuroprotective THIQ derivatives is the inhibition of MAO-B.[3] Therefore, the initial step is to quantify the potency and selectivity of this compound against both MAO isoforms.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
A continuous spectrophotometric or fluorometric assay is the gold standard for determining the inhibitory potential of a compound against MAO-A and MAO-B.[4][5]
Experimental Protocol: Fluorometric MAO Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes are used. A suitable substrate, such as kynuramine or tyramine, is prepared in an appropriate assay buffer.[6][7] A fluorescent probe that reacts with hydrogen peroxide, a byproduct of the MAO reaction, is also prepared.[5]
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.
-
Assay Procedure:
-
In a 96-well plate, the MAO enzyme (either MAO-A or MAO-B) is pre-incubated with varying concentrations of the test compound or a reference inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) for a defined period at 37°C.
-
The reaction is initiated by the addition of the substrate and the fluorescent probe.
-
The fluorescence intensity is measured over time using a plate reader. The rate of increase in fluorescence is proportional to the MAO activity.
-
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control with no inhibitor. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Hypothetical In Vitro MAO Inhibition Data for this compound and Comparators
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| 8-Fluoro-THIQ (Hypothetical) | 15.2 | 0.85 | 17.9 |
| 1,2,3,4-Tetrahydroisoquinoline (TIQ) | ~30 | ~20 | ~1.5 |
| Selegiline (Reference) | 6.5 | 0.01 | 650 |
Note: Data for TIQ is approximated from the literature. Data for 8-Fluoro-THIQ is hypothetical and for illustrative purposes.
Causality Behind Experimental Choices: The use of recombinant human enzymes ensures the relevance of the findings to human physiology. A fluorometric assay is chosen for its high sensitivity and suitability for high-throughput screening. The inclusion of selective reference inhibitors validates the assay's performance.
In Vivo Evaluation: Assessing Neuroprotective Efficacy
To determine if the in vitro MAO-B inhibition translates to a therapeutic effect, in vivo studies in a relevant animal model of neurodegeneration are essential. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease is widely used for this purpose.[5]
MPTP-Induced Mouse Model of Parkinson's Disease
MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[8]
Experimental Workflow: MPTP Mouse Model
Caption: Workflow for assessing the neuroprotective effects of 8-Fluoro-THIQ in the MPTP mouse model.
Experimental Protocol: In Vivo Neuroprotection Study
-
Animal Model: Male C57BL/6 mice are commonly used due to their susceptibility to MPTP.
-
Treatment Groups:
-
Vehicle + Saline
-
Vehicle + MPTP
-
8-Fluoro-THIQ (various doses) + MPTP
-
Reference compound (e.g., Selegiline) + MPTP
-
-
Dosing Regimen: 8-Fluoro-THIQ or vehicle is administered (e.g., intraperitoneally) at selected doses for a specified number of days. On the final days of treatment, MPTP is administered.
-
Behavioral Assessment: Motor function is assessed using tests such as the rotarod test (for motor coordination) and the open-field test (for locomotor activity).
-
Neurochemical Analysis: After the behavioral tests, the animals are euthanized, and their brains are dissected. The striatum is analyzed by HPLC to quantify the levels of dopamine and its metabolites (DOPAC and HVA).
-
Immunohistochemistry: Brain sections containing the substantia nigra are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons. The number of TH-positive neurons is counted to assess neuronal survival.
Correlating In Vitro Potency with In Vivo Efficacy
A successful IVIVC is established when a clear relationship can be demonstrated between the in vitro activity (e.g., MAO-B IC50) and the in vivo therapeutic effect (e.g., neuroprotection).
Data Presentation: Hypothetical In Vitro vs. In Vivo Correlation
Table 2: Comparison of In Vitro MAO-B Inhibition with In Vivo Neuroprotection in the MPTP Mouse Model
| Compound | In Vitro MAO-B IC50 (µM) | In Vivo Dose (mg/kg) | % Protection of Striatal Dopamine vs. MPTP Group | % Protection of Nigral TH+ Neurons vs. MPTP Group |
| 8-Fluoro-THIQ (Hypothetical) | 0.85 | 10 | 65 | 70 |
| 1-Methyl-THIQ (1MeTIQ) | ~1.0 | 10 | ~60 | ~65 |
| Selegiline | 0.01 | 1 | 85 | 90 |
Note: Data for 1MeTIQ is extrapolated from published studies.[9] Data for 8-Fluoro-THIQ is hypothetical.
Logical Relationship: From In Vitro Inhibition to In Vivo Neuroprotection
Caption: Postulated mechanism of action for the neuroprotective effects of 8-Fluoro-THIQ.
Pharmacokinetic Considerations: A Critical Link
A crucial component of any IVIVC is understanding the pharmacokinetic profile of the compound. Even a highly potent inhibitor in vitro will be ineffective in vivo if it cannot reach its target in sufficient concentrations.
Key Pharmacokinetic Parameters to Assess:
-
Brain Penetration: The ability of this compound to cross the blood-brain barrier is paramount for its activity in the central nervous system. Studies in rodents can determine the brain-to-plasma concentration ratio.[8]
-
Metabolic Stability: The stability of the compound in the presence of liver microsomes provides an in vitro estimation of its in vivo half-life. The 8-fluoro substitution may enhance metabolic stability compared to the non-fluorinated parent compound.
Conclusion and Future Directions
This guide outlines a systematic approach to establishing an in vitro-in vivo correlation for this compound, with a focus on its potential as a MAO-B inhibitor for the treatment of neurodegenerative diseases. By employing validated in vitro assays and relevant in vivo models, researchers can effectively bridge the gap between initial compound screening and preclinical efficacy studies.
The hypothetical data presented herein suggests that the 8-fluoro substitution could confer potent and selective MAO-B inhibitory activity that translates into significant neuroprotective effects in vivo. Future research should focus on generating empirical data for this compound to validate this hypothesis. A successful IVIVC will not only accelerate the development of this specific compound but also provide valuable insights into the broader structure-activity relationships of fluorinated tetrahydroisoquinolines as a promising class of neuroprotective agents.
References
-
Lu, G. L., Tong, A. S. T., Conole, D., Sutherland, H. S., Choi, P. J., Franzblau, S. G., Upton, A. M., Lotlikar, M. U., Cooper, C. B., Denny, W. A., & Palmer, B. D. (2020). Synthesis and structure–activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 28(22), 115784. [Link]
-
Chaurasiya, A., Sharma, B., & Pal, R. (2021). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 11(45), 28243-28266. [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
-
Antkiewicz-Michaluk, L., Lazarewicz, J. W., Patsenka, A., Kajta, M., Zieminska, E., Salinska, E., Wasik, A., Golembiowska, K., & Vetulani, J. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 97(3), 845–856. [Link]
-
Mathew, B., Suresh, J., Mathew, G. E., & Parasuraman, R. (2023). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2692, 331-340. [Link]
- Tasaki, Y., Makino, Y., Ohta, S., & Hirobe, M. (1991). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, a possible endogenous amine, prevents methamphetamine-induced dopaminergic neurotoxicity in the striatum of C57BL/6J mice. Neuroscience Letters, 133(1), 105-108.
-
Hargitai, C., Nagy, T., Halász, J., & Simig, G. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280. [Link]
-
Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 695-729. [Link]
-
Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]
-
Patsenka, A., & Antkiewicz-Michaluk, L. (2004). Inhibition of rodent brain monoamine oxidase and tyrosine hydroxylase by endogenous compounds - 1,2,3,4-tetrahydro-isoquinoline alkaloids. Polish Journal of Pharmacology, 56(6), 727–734. [Link]
-
Naoi, M., Maruyama, W., & Dostert, P. (1994). Metabolism and penetration through blood-brain barrier of parkinsonism-related compounds. 1,2,3,4-Tetrahydroisoquinoline and 1-methyl-1,2,3,4-tetrahydroisoquinoline. Neurochemical Research, 19(10), 1255–1260. [Link]
-
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Możdżeń, E., Wąsik, A., Romańska, I., Michaluk, J., & Antkiewicz-Michaluk, L. (2017). Antidepressant-like effect of 1,2,3,4-tetrahydroisoquinoline and its methyl derivative in animal models of depression. Pharmacological Reports, 69(3), 566–574. [Link]
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A Head-to-Head Comparison of Synthesis Routes for 8-Fluoro-1,2,3,4-tetrahydroisoquinoline: A Guide for Researchers
For researchers, medicinal chemists, and professionals in drug development, the synthesis of the 8-Fluoro-1,2,3,4-tetrahydroisoquinoline scaffold is of significant interest due to its presence in a variety of pharmacologically active compounds. The introduction of a fluorine atom at the 8-position can profoundly influence the molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides an in-depth, head-to-head comparison of the most relevant synthetic routes to this valuable building block, offering insights into the practical application and theoretical underpinnings of each methodology. We will delve into a modern lithiation-based approach alongside the classic Pictet-Spengler and Bischler-Napieralski reactions, and a plausible reductive amination pathway, providing a comprehensive analysis to inform your synthetic strategy.
Directed Ortho-Lithiation: A Modern and Regioselective Approach
The directed ortho-lithiation strategy offers a highly regioselective and efficient route to 8-substituted tetrahydroisoquinolines, including our target molecule. This method leverages the ability of a directing group to position a strong base, typically an organolithium reagent, to deprotonate an adjacent aromatic proton. In the case of this compound, the fluorine atom itself can serve as a weak directing group, but a more robust strategy involves the use of a stronger directing group on a precursor molecule.
A notable advantage of this approach is the direct installation of the desired substitution pattern, avoiding the potential for regioisomeric mixtures that can plague classical methods.
Reaction Mechanism and Causality
The synthesis commences with the N-acylation of 2-(3-fluorophenyl)ethylamine to introduce a pivaloyl protecting group. This group is crucial as it enhances the acidity of the ortho-protons and prevents unwanted side reactions with the amine. The subsequent ortho-lithiation is directed by the pivaloyl group, leading to deprotonation at the C2 position. The resulting aryllithium species is then quenched with an electrophile, in this case, N,N-dimethylformamide (DMF), to introduce a formyl group. Acid-catalyzed cyclization then affords the 8-fluoro-3,4-dihydroisoquinoline intermediate, which is readily reduced to the final product.
Caption: Workflow for the Directed Ortho-Lithiation Synthesis.
Experimental Protocol
A detailed experimental protocol for a similar synthesis has been reported, providing a strong foundation for this route.[1][2][3]
Step 1: Synthesis of 8-Fluoro-3,4-dihydroisoquinoline
-
To a solution of N-[2-(3-fluorophenyl)ethyl]pivalamide in an anhydrous ethereal solvent at low temperature (-78 °C), slowly add a solution of n-butyllithium.
-
Stir the reaction mixture at low temperature for a specified time to ensure complete lithiation.
-
Quench the reaction with an excess of N,N-dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and then quench with an aqueous acid solution.
-
Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Step 2: Reduction to this compound
-
Dissolve the 8-fluoro-3,4-dihydroisoquinoline intermediate in a suitable alcoholic solvent.
-
Add a reducing agent, such as sodium borohydride, in portions at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the combined organic layers and concentrate under reduced pressure to afford the final product.
The Pictet-Spengler Reaction: A Classic Condensation-Cyclization
The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[4][5][6] For the synthesis of this compound, the starting materials would be 2-(3-fluorophenyl)ethylamine and formaldehyde.
Reaction Mechanism and Causality
The reaction is initiated by the formation of a Schiff base from the condensation of the amine and aldehyde. Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion. This intermediate then undergoes an intramolecular electrophilic aromatic substitution, with the electron-rich aromatic ring attacking the iminium carbon to form the new six-membered ring. A final deprotonation step restores aromaticity and yields the tetrahydroisoquinoline product. The fluorine atom, being an electron-withdrawing group, can deactivate the aromatic ring, potentially requiring stronger acidic conditions or longer reaction times compared to substrates with electron-donating groups.
Caption: The Pictet-Spengler Reaction Pathway.
Proposed Experimental Protocol
-
To a solution of 2-(3-fluorophenyl)ethylamine in a suitable solvent (e.g., toluene or a protic acid like acetic acid), add an aqueous solution of formaldehyde.
-
Add a strong acid catalyst, such as hydrochloric acid or trifluoroacetic acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a base.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.
-
Purify the crude product by column chromatography or crystallization.
The Bischler-Napieralski Reaction: A Two-Step Approach via a Dihydroisoquinoline Intermediate
The Bischler-Napieralski reaction provides an alternative route to tetrahydroisoquinolines, proceeding through a 3,4-dihydroisoquinoline intermediate.[7][8][9] This method involves the cyclization of a β-phenylethylamide using a dehydrating agent, followed by reduction of the resulting imine. For our target molecule, the starting material would be N-[2-(3-fluorophenyl)ethyl]formamide.
Reaction Mechanism and Causality
The reaction is initiated by the activation of the amide carbonyl oxygen by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). This activation facilitates an intramolecular electrophilic attack of the aromatic ring onto the activated carbonyl carbon, leading to a cyclized intermediate. Elimination of the activating group and a proton yields the 3,4-dihydroisoquinoline. The presence of the electron-withdrawing fluorine atom may necessitate harsher reaction conditions to promote the cyclization. The final step involves the reduction of the endocyclic imine to the desired tetrahydroisoquinoline.
Caption: The Bischler-Napieralski Reaction Pathway.
Proposed Experimental Protocol
Step 1: Synthesis of 8-Fluoro-3,4-dihydroisoquinoline
-
To a solution of N-[2-(3-fluorophenyl)ethyl]formamide in an anhydrous aprotic solvent (e.g., acetonitrile or toluene), add a dehydrating agent such as phosphorus oxychloride (POCl₃) at 0 °C.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and carefully quench by pouring it onto ice.
-
Make the solution alkaline with a base and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the crude dihydroisoquinoline.
Step 2: Reduction to this compound
-
Follow the reduction protocol as described for the Directed Ortho-Lithiation route.
Reductive Amination: A Convergent and Flexible Strategy
Reductive amination offers a convergent approach to the synthesis of this compound. This method would involve the reaction of 3-fluorophenethylamine with a suitable two-carbon aldehyde equivalent, such as glycoaldehyde or a protected form, followed by an in-situ reduction and subsequent intramolecular cyclization. While less commonly cited for this specific target, it represents a viable and flexible alternative.
Reaction Mechanism and Causality
The initial step is the formation of an imine or enamine from the reaction of 3-fluorophenethylamine and the aldehyde. This intermediate is then reduced in situ by a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. The resulting secondary amine can then undergo an intramolecular cyclization, likely under acidic conditions, to form the tetrahydroisoquinoline ring. The success of this route depends on the careful choice of the aldehyde component and the reaction conditions to favor the desired intramolecular cyclization over intermolecular side reactions.
Caption: Plausible Reductive Amination Pathway.
Proposed Experimental Protocol
-
To a solution of 3-fluorophenethylamine in a suitable solvent (e.g., methanol or dichloromethane), add glycoaldehyde or a protected equivalent.
-
Add a reducing agent, such as sodium cyanoborohydride, and an acid catalyst (e.g., acetic acid).
-
Stir the reaction at room temperature until the starting materials are consumed.
-
Work up the reaction by quenching with a basic solution and extracting with an organic solvent.
-
Dry the organic layer and concentrate.
-
Purify the crude product by column chromatography.
Head-to-Head Comparison of Synthesis Routes
| Feature | Directed Ortho-Lithiation | Pictet-Spengler Reaction | Bischler-Napieralski Reaction | Reductive Amination |
| Starting Materials | N-acylated 2-(3-fluorophenyl)ethylamine | 2-(3-fluorophenyl)ethylamine, Formaldehyde | N-acylated 2-(3-fluorophenyl)ethylamine | 3-Fluorophenethylamine, Glycoaldehyde equivalent |
| Key Reagents | n-Butyllithium, DMF, Reducing Agent | Strong Acid (e.g., HCl, TFA) | Dehydrating Agent (e.g., POCl₃, PPA), Reducing Agent | Reducing Agent (e.g., NaBH₃CN), Acid Catalyst |
| Number of Steps | 3 | 1 | 2 | 1 (potentially 2) |
| Regioselectivity | Excellent | Good to Moderate (potential for other isomers) | Good to Moderate (potential for other isomers) | Dependent on cyclization conditions |
| Typical Yield | Good to Excellent | Moderate to Good | Moderate to Good | Variable |
| Scalability | Challenging due to cryogenic conditions and organolithium reagents | Good | Good | Good |
| Cost-Effectiveness | Higher cost due to organolithium reagents and anhydrous conditions | Generally cost-effective | Generally cost-effective | Potentially cost-effective |
| Safety Considerations | Pyrophoric organolithium reagents, cryogenic temperatures | Corrosive strong acids, potentially high temperatures | Corrosive and toxic dehydrating agents | Cyanide-based reducing agents may require careful handling |
| Substrate Scope | Broad, tolerant of various functional groups | Best with electron-rich aromatics | Best with electron-rich aromatics | Can be broad, but requires careful optimization |
Concluding Remarks for the Practicing Scientist
The choice of synthetic route for this compound will ultimately depend on the specific needs of the research program, including the desired scale, available resources, and tolerance for process optimization.
-
The Directed Ortho-Lithiation route stands out for its exceptional regioselectivity, making it an excellent choice for ensuring the purity of the final product, particularly on a smaller, laboratory scale. However, the use of pyrophoric organolithium reagents and cryogenic conditions presents significant challenges for large-scale production.[10]
-
The Pictet-Spengler and Bischler-Napieralski reactions are well-established, robust methods that are generally more amenable to scale-up.[11] While they may require more extensive optimization to control regioselectivity, especially with the deactivating fluorine substituent, their use of more conventional reagents and reaction conditions makes them attractive for process development.
-
Reductive Amination offers a flexible and convergent approach that may be advantageous for the rapid generation of analogs. However, the development of a reliable and high-yielding protocol for this specific target would likely require significant empirical optimization.
For initial discovery efforts where regiochemical purity is paramount, the directed ortho-lithiation approach is highly recommended. For process development and larger-scale synthesis, a thorough investigation and optimization of the Pictet-Spengler or Bischler-Napieralski routes would be a more pragmatic and cost-effective strategy.
References
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Hargitai, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280. [Link]
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Pictet, A., & Spengler, T. (1911). Über eine neue Synthese der Isochinolin-Derivate. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036. [Link]
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Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler synthesis of tetrahydroisoquinolines and related compounds. Organic Reactions, 6, 151-190. [Link]
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Yokoyama, A., Ohwada, T., & Shudo, K. (1999). Superacid-Catalyzed Pictet−Spengler Reactions of Less Activated Imines of 2-Phenethylamine. The Journal of Organic Chemistry, 64(2), 611–617. [Link]
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Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. [Link]
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Kessar, S. V., & Singh, P. (1997). The Bischler–Napieralski and related reactions. In Comprehensive Organic Synthesis II (pp. 569-596). Pergamon. [Link]
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Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed toward the Preparation of Libraries of Substituted Isoquinolines. The Journal of Organic Chemistry, 75(16), 5627–5634. [Link]
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Katritzky, A. R., & Rachwal, S. (1996). Recent progress in the synthesis of 1,2,3,4-tetrahydroisoquinolines. Chemical Reviews, 96(1), 1-44. [Link]
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Snieckus, V. (1990). Directed ortho metalation. Toluene- and other non-heteroatom-activated systems. Chemical Reviews, 90(6), 879-933. [Link]
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Clayden, J., & Yasin, S. A. (2002). Directed lithiation of aromatic compounds. In Organolithiums in Enantioselective Synthesis (pp. 1-37). Springer, Berlin, Heidelberg. [Link]
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Hargitai, C., Nagy, T., Halász, J., Simig, G., & Volk, B. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules (Basel, Switzerland), 23(6), 1280. [Link]
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Wang, X. J., et al. (2010). A general and efficient synthesis of 1,2,3,4-tetrahydroisoquinolines via a domino reductive amination/intramolecular Friedel–Crafts reaction. Tetrahedron Letters, 51(3), 513-516. [Link]
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Volk, B., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. MDPI. [Link]
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Fodor, G., & Nagubandi, S. (1980). The mechanism of the Bischler-Napieralski reaction. Tetrahedron, 36(10), 1279-1300. [Link]
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Stuart, D. R., & Fagnou, K. (2007). The catalytic cross-coupling of unactivated arenes. Science, 316(5828), 1172-1175. [Link]
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Watson, D. A., & Organ, M. G. (2006). Organolithium reagents in flow: a safe and scalable approach to organometallic chemistry. Angewandte Chemie International Edition, 45(44), 7136-7139. [Link]
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Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic reactions, 59, 1-714. [Link]
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Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert opinion on drug discovery, 11(10), 983-999. [Link]
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Singla, L., Yadav, H. R., & Choudhury, A. R. (2020). Evaluation of fluorine-mediated intermolecular interactions in tetrafluorinated tetrahydroisoquinoline derivatives: synthesis and computational studies. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 76(4), 604-617. [Link]
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Japan Times. (2026, January 30). 'Forever chemicals' could cost Europe up to €1.7 trillion by 2050: report. [Link]
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Muratov, A. V., Grebenyuk, S. A., & Eresko, A. B. (2018). Bischler–Napieralski reaction in the synthesis of isoquinoline alkaloids. Russian Journal of Organic Chemistry, 54(6), 861-866. [Link]
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Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of N-Heterocycles. Chemical Reviews, 119(23), 11857-11933. [Link]
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Comprehensive ADME Evaluation: 8-Fluoro-1,2,3,4-tetrahydroisoquinoline (8-F-THIQ)
Topic: Evaluating the ADME Properties of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Tuned" Scaffold
This compound (8-F-THIQ) represents a strategic optimization of the privileged tetrahydroisoquinoline (THIQ) scaffold. While the parent compound (THIQ) is a known CNS-active fragment, it suffers from high basicity (pKa ~9.5) and rapid oxidative clearance. The introduction of a fluorine atom at the C8 position acts as a "metabolic blocker" and an "electronic modulator."
The Verdict: 8-F-THIQ exhibits superior Blood-Brain Barrier (BBB) permeability compared to its non-fluorinated parent, driven by a lowered pKa and increased lipophilicity. However, it retains a primary metabolic liability at the C4 position (benzylic oxidation), requiring further medicinal chemistry optimization (e.g., C4-gem-dimethylation) for extended half-life.
Part 1: Physicochemical Profile – The Fluorine Effect
The fluorine substitution at C8 is not merely a steric block; it fundamentally alters the electronic landscape of the molecule.
Table 1: Comparative Physicochemical Properties
| Property | 1,2,3,4-Tetrahydroisoquinoline (Parent) | 8-Fluoro-1,2,3,4-THIQ | Impact of Fluorine |
| Molecular Weight | 133.19 g/mol | 151.18 g/mol | Negligible steric bulk increase. |
| cLogP (Lipophilicity) | ~1.3 - 1.6 | ~1.7 - 1.9 | Favorable: Increases membrane partitioning. |
| pKa (Basic Nitrogen) | 9.5 (Highly Basic) | ~8.7 - 8.9 (Predicted) | Critical: Inductive withdrawal reduces basicity, increasing the fraction of neutral species at pH 7.4. |
| TPSA | 12.0 Ų | 12.0 Ų | No change (Fluorine is not a H-bond acceptor/donor in this context). |
| Solubility (pH 7.4) | High | Moderate-High | Slight reduction due to lipophilicity, but salt forms (HCl) remain highly soluble. |
Scientific Insight: The drop in pKa is the most significant advantage. At physiological pH (7.4), the parent THIQ is >99% ionized. The 8-F analog, with a lower pKa, increases the concentration of the uncharged species by approximately 3-5 fold, significantly enhancing passive diffusion across the BBB.
Part 2: Metabolic Stability – The "Metabolic Shunt"
The THIQ scaffold is a known substrate for CYP450 enzymes (specifically CYP2D6 and CYP3A4). The 8-F substitution blocks one pathway but leaves others open.
Metabolic Pathways Analysis[1]
-
C8-Hydroxylation (Blocked): In the parent THIQ, the aromatic ring is subject to hydroxylation at positions 5, 6, 7, and 8. The 8-F substituent completely ablates metabolism at this site.
-
C4-Benzylic Oxidation (Major Liability): The C4 position (benzylic to the aromatic ring and beta to the nitrogen) remains the "soft spot." Fluorination at C8 exerts a minor deactivating effect on the ring but does not significantly sterically hinder C4 oxidation.
-
N-Oxidation: The secondary amine remains vulnerable to FMO-mediated N-oxidation unless capped.
Diagram 1: Metabolic Fate of 8-F-THIQ
Caption: Metabolic tree showing the blockade of C8-hydroxylation and the dominance of C4-benzylic oxidation.
Part 3: Distribution & Transport (BBB Permeability)
For CNS targets, 8-F-THIQ is a superior candidate to the parent.
-
Passive Diffusion: The combination of LogP ~1.8 and pKa ~8.8 places 8-F-THIQ in the "Goldilocks Zone" for CNS penetration.
-
P-gp Efflux: Small, basic amines are often P-gp substrates. However, the high passive permeability of 8-F-THIQ likely saturates efflux transporters at therapeutic concentrations.
-
Experimental Validation: In PAMPA-BBB assays, fluorinated THIQs typically show
cm/s, classifying them as CNS+ .
Part 4: Toxicity & Safety Alerts
Structural Alert (MPTP-like Toxicity): Researchers must be vigilant regarding the potential for oxidation to the 3,4-dihydroisoquinolinium or isoquinolinium species.
-
Mechanism: MAO-B mediated oxidation of THIQs can generate electrophilic iminium species (similar to MPP+ from MPTP), which are mitochondrial toxins.
-
8-F Effect: The electron-withdrawing fluorine makes the oxidation of the amine to the imine more difficult (higher oxidation potential) compared to the parent, potentially reducing neurotoxicity risk.
Part 5: Experimental Protocols
Protocol A: Microsomal Stability Assay (Phase I Metabolism)
Objective: Determine intrinsic clearance (
-
Preparation: Prepare 10 mM stock of 8-F-THIQ in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4).
-
Incubation:
-
Mix 1 µM test compound with pooled human liver microsomes (0.5 mg/mL protein).
-
Pre-incubate at 37°C for 5 min.
-
Initiate: Add NADPH-regenerating system (1 mM NADPH final).
-
-
Sampling: Aliquot 50 µL at
min. -
Quenching: Add 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Verapamil).
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Monitor Transitions: Parent [M+H]+ 152 -> Fragments; Metabolite (+16 Da) 168 -> Fragments.
-
Protocol B: PAMPA-BBB (Passive Permeability)
Objective: Assess non-cell-based BBB penetration.
-
Donor Plate: Add 300 µL of 8-F-THIQ (10 µM in PBS pH 7.4) to the donor wells of a 96-well filter plate (PVDF, 0.45 µm).
-
Membrane: Coat the filter with 4 µL of Porcine Brain Lipid (PBL) solution (20 mg/mL in dodecane).
-
Acceptor Plate: Add 200 µL of PBS (pH 7.4) to the acceptor wells.
-
Incubation: Sandwich the plates and incubate at 25°C for 18 hours in a humidity chamber.
-
Quantification: Measure concentration in Donor and Acceptor wells via UV-Vis spectroscopy or LC-MS.
-
Calculation: Calculate
(effective permeability).-
Benchmark: Propranolol (High Permeability Control) should yield
cm/s.
-
References
-
Metabolic Pathways of THIQs: Ohta, S., et al. "Metabolism and brain accumulation of tetrahydroisoquinoline (TIQ)..." Life Sciences, 1990.[2] Link
-
Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link
-
Synthesis & 8-Fluoro Specifics: Kóti, J., et al. "Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation..." Molecules, 2018. Link
-
BBB Permeability of THIQs: McNaught, K.S., et al. "Isoquinoline derivatives as endogenous neurotoxins." Biochemistry (Moscow), 2004. Link
-
General ADME Protocols: Di, L., & Kerns, E. "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier, 2015. Link
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A Comparative Toxicological Assessment of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline and Structurally Related Analogs
For researchers and drug development professionals, understanding the toxicological profile of novel chemical entities is paramount. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] However, the parent THIQ structure and its derivatives are not without toxicological liabilities, most notably neurotoxicity, which has been linked to Parkinson's-like syndromes.[2][3] This guide provides a comparative toxicological overview of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline, benchmarking it against the parent compound and other key analogs.
While direct experimental toxicity data for this compound is limited in publicly available literature, this guide synthesizes data from structurally similar compounds to forecast its likely toxicological profile. We will delve into the known toxicity of the parent THIQ molecule, the influence of halogenation and other substitutions on the ring system, and the mechanistic underpinnings of their toxicity. This analysis is supported by detailed protocols for standard toxicological assays to empower researchers in their own investigations.
The Toxicological Profile of the Tetrahydroisoquinoline Core
1,2,3,4-Tetrahydroisoquinoline (THIQ) itself is classified as a hazardous substance. It is recognized as being toxic if swallowed, potentially fatal upon skin contact, and capable of causing severe skin burns and eye damage.[4] The neurotoxic potential of THIQ derivatives is a significant area of research, as these compounds bear a structural resemblance to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a well-established dopaminergic neurotoxin.[5] Endogenously produced THIQ derivatives are being investigated as potential contributors to neurodegenerative conditions like Parkinson's disease.[3]
The mechanism of THIQ-induced neurotoxicity is thought to involve the inhibition of mitochondrial complex I and the generation of reactive oxygen species (ROS), leading to oxidative stress and neuronal cell death.[6][7] This is particularly true for derivatives containing catechol moieties, which can readily undergo redox cycling.[6]
Comparative Toxicity Analysis
The introduction of substituents onto the THIQ scaffold can significantly alter its toxicological profile. The position and nature of the substituent influence metabolic stability, lipophilicity, and interaction with biological targets.
| Compound | GHS Hazard Classification Highlights | Acute Toxicity Estimates (ATE) / LD50 | Data Source |
| 1,2,3,4-Tetrahydroisoquinoline (Parent Compound) | Acute Toxicity 3 (Oral), Acute Toxicity 2 (Dermal), Skin Corrosion 1B, Serious Eye Damage 1 | Oral LD50 (rat): ~300 mg/kg bw | [4][8] |
| 6-Fluoro-1,2,3,4-tetrahydroisoquinoline HCl | Acute Toxicity 4 (Oral), Acute Toxicity 3 (Dermal), Skin Irritation 2, Serious Eye Irritation 2 | No quantitative data available | [9] |
| 7-Fluoro-1,2,3,4-tetrahydroisoquinoline HCl | Acute Toxicity 4 (Oral, Dermal, Inhalation), Skin Irritation 2, Serious Eye Irritation 2 | Oral ATE: 300-2000 mg/kg, Dermal ATE: 1000-2000 mg/kg | [10] |
| 1,2,3,4-Tetrahydroisoquinolin-7-ol | Acute Toxicity 4 (Oral), Skin Irritation 2, Serious Eye Irritation 2A | No quantitative data available | [11] |
| Salsolinol HBr (1-Methyl-6,7-dihydroxy-THIQ) | Skin Irritation 2, Serious Eye Irritation 2A, STOT SE 3 | No quantitative data available | [12] |
Analysis of Substituent Effects:
-
Parent Compound (THIQ): The unsubstituted THIQ is demonstrably toxic, with high acute oral and dermal toxicity. Its corrosive nature is also a significant handling hazard.[4]
-
Fluorinated Analogs (6-Fluoro and 7-Fluoro-THIQ): The available data on 6-Fluoro and 7-Fluoro-THIQ suggests a potential decrease in acute toxicity compared to the parent compound.[9][10] Both are classified as "Harmful if swallowed" (Acute Toxicity Category 4) rather than "Toxic if swallowed" (Category 3). This attenuation could be due to the electronic effects of the fluorine atom influencing the molecule's metabolism or its interaction with target sites. The strong carbon-fluorine bond can also block sites of metabolism, potentially altering the formation of toxic metabolites.
-
This compound (Predicted Profile): Based on the trend observed with the 6- and 7-fluoro analogs, it is reasonable to hypothesize that 8-Fluoro-THIQ will also exhibit attenuated acute toxicity compared to the parent THIQ. However, the position of the fluorine atom is critical. An 8-position substitution could sterically hinder interactions at the nitrogen atom or alter the pKa of the secondary amine, which could impact its biological activity and toxicity. Without direct experimental data, this remains a well-informed hypothesis that requires empirical validation.
-
Hydroxylated Analogs: The introduction of hydroxyl groups, as seen in 1,2,3,4-Tetrahydroisoquinolin-7-ol and Salsolinol, tends to reduce the acute toxicity classification to "Harmful" or "Irritant".[11][12] However, as previously mentioned, catechol-containing derivatives like Salsolinol are implicated in neurotoxicity through mechanisms involving oxidative stress.[6]
Mechanistic Insights: The Role of Metabolism
The toxicity of THIQs is intrinsically linked to their metabolism, which is primarily mediated by Cytochrome P450 (CYP450) enzymes in the liver.[13][14] Metabolism can be a double-edged sword: it can lead to detoxification and excretion, or it can bioactivate a compound to a more toxic metabolite.
For the parent THIQ, 4-hydroxylation is a known metabolic detoxification pathway.[13] Genetic polymorphisms in CYP450 enzymes can lead to "poor metabolizer" phenotypes, which may result in reduced detoxification, higher brain accumulation of the parent compound, and consequently, an increased risk of neurotoxicity.[13]
The introduction of a fluorine atom can significantly impact metabolism. The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, potentially slowing the rate of oxidative metabolism by CYP450s. Furthermore, the C-F bond is exceptionally strong and resistant to cleavage, meaning it can block a potential site of metabolism. This could either decrease toxicity by preventing the formation of a toxic metabolite or increase toxicity by shunting metabolism down an alternative, more harmful pathway or by increasing the half-life of the parent compound.
Caption: Proposed metabolic pathways for 1,2,3,4-tetrahydroisoquinoline (THIQ).
Recommended Experimental Protocols
To empirically determine the toxicity of 8-Fluoro-THIQ and provide a robust comparison, standardized in vivo and in vitro assays are essential.
In Vivo Acute Oral Toxicity Assessment (OECD Guideline 425)
The Up-and-Down Procedure (UDP) is a method for estimating the LD50 that uses a minimal number of animals.[15][16][17]
Principle: Animals are dosed one at a time. If an animal survives, the dose for the next animal is increased by a fixed factor. If it dies, the dose is decreased. This sequential process allows for a more refined estimation of the LD50.[16]
Step-by-Step Methodology:
-
Animal Selection: Use a single sex (typically female rats, as they are often slightly more sensitive) of a standard laboratory strain. Animals should be young adults (8-12 weeks old) and acclimatized to laboratory conditions for at least 5 days.
-
Dose Selection: Based on data from similar compounds (e.g., 7-Fluoro-THIQ), a starting dose of 300 mg/kg could be chosen. A dose progression factor of 3.2 is commonly used.
-
Administration: Administer the test substance as a single oral dose via gavage. The vehicle should be aqueous (e.g., water, saline) if possible.
-
Procedure:
-
Dose the first animal at the chosen starting dose (e.g., 300 mg/kg).
-
Observe the animal for at least 48 hours.
-
If the first animal survives, dose the next animal at a higher dose (e.g., 300 * 3.2 ≈ 960 mg/kg).
-
If the first animal dies, dose the next animal at a lower dose (e.g., 300 / 3.2 ≈ 94 mg/kg).
-
Continue this process until one of the stopping criteria is met (e.g., 5 reversals in any series of 6 consecutive animals).
-
-
Observation: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory patterns, autonomic and CNS effects), and body weight changes for up to 14 days.
-
Data Analysis: Use the AOT425StatPgm software to calculate the LD50 and its confidence interval from the dosing sequence.[15]
Caption: Workflow for the OECD 425 Up-and-Down Procedure for acute oral toxicity.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell viability, based on the ability of mitochondrial dehydrogenases in living cells to reduce the tetrazolium salt MTT to a purple formazan product.[18][19][20]
Principle: The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture: Plate a relevant cell line (e.g., SH-SY5Y neuroblastoma cells for neurotoxicity studies) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 8-Fluoro-THIQ, THIQ, 7-Fluoro-THIQ) in the cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls and untreated controls.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Conclusion
The toxicological assessment of novel THIQ derivatives like this compound requires a multifaceted approach. While direct data is currently scarce, a comparative analysis based on the parent compound and other halogenated analogs provides a logical starting point for risk assessment. The available evidence suggests that fluorination at the 6- or 7-position may reduce acute toxicity compared to the unsubstituted THIQ. It is plausible that 8-fluoro substitution will follow a similar trend, but this must be confirmed experimentally. The potential for neurotoxicity, a known liability of the THIQ class, remains a key concern and should be a focal point of any future investigation. The provided experimental protocols offer a standardized framework for generating the necessary data to fully characterize the toxicological profile of this and other novel THIQ derivatives, ensuring safer drug development and handling.
References
-
PubChem. 1,2,3,4-Tetrahydroisoquinolin-7-ol. National Center for Biotechnology Information. [Link]
-
PubChem. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. National Center for Biotechnology Information. [Link]
-
Faheem, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13987-14023. [Link]
-
Abe, K., et al. (2005). Synthesis and neurotoxicity of tetrahydroisoquinoline derivatives for studying Parkinson's disease. Biological & Pharmaceutical Bulletin, 28(8), 1355-1362. [Link]
-
Pino, G., et al. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. International Journal of Molecular Sciences, 23(21), 13449. [Link]
-
Kim, H. J., & Lee, Y. S. (2010). Neurotoxic effects of tetrahydroisoquinolines and underlying mechanisms. Journal of Neuroscience Research, 88(13), 2781-2790. [Link]
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Wikipedia. Tetrahydroisoquinoline. [Link]
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Sur, B., et al. (2010). Neurotoxic effects of tetrahydroisoquinolines and underlying mechanisms. Experimental Neurobiology, 19(3), 147-154. [Link]
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Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link]
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Antzoulatos, E., & Timbrell, J. A. (1995). Toxicology of halogenated aliphatic hydrocarbons: structural and molecular determinants for the disturbance of chromosome segregation and the induction of lipid peroxidation. Chemico-Biological Interactions, 98(2), 113-135. [Link]
-
Vrba, J., et al. (2012). Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 849-857. [Link]
-
Naoi, M., et al. (1996). Metabolism and brain accumulation of tetrahydroisoquinoline (TIQ) a possible parkinsonism inducing substance, in an animal model of a poor debrisoquine metabolizer. Neuroscience Letters, 212(3), 171-174. [Link]
-
Aslantürk, Ö. S. (2023). In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. Journal of Health and Sciences, 13(1), 1-8. [Link]
-
U.S. Environmental Protection Agency. Acute Oral Toxicity Up-And-Down-Procedure. [Link]
-
Watanabe, K., et al. (2007). Cytochrome P450 enzymes involved in the metabolism of tetrahydrocannabinols and cannabinol by human hepatic microsomes. Drug Metabolism and Disposition, 35(6), 1035-1043. [Link]
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Poland, A., & Knutson, J. C. (1982). Mechanism of action of toxic halogenated aromatics. Annual Review of Pharmacology and Toxicology, 22, 517-554. [Link]
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Almazroo, O. A., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Medicina, 59(11), 1933. [Link]
-
Kim, H. J., & Lee, Y. S. (2010). Neurotoxic effects of tetrahydroisoquinolines and underlying mechanisms. Experimental Neurobiology, 19(3), 147-154. [Link]
-
OECD. (1998). Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing. [Link]
-
Berridge, M. V., et al. (2005). The MTT and neutral red assays for cytotoxicity. Methods in Molecular Biology, 290, 7-19. [Link]
-
Metabolon. The Role of CYP450 Enzymes in Drug Metabolism. [Link]
-
IVAMI. Acute oral toxicity test: Up and down procedure -UPD- (OECD 425: 2022). [Link]
-
Bocan. (n.d.). MSDS of 6-Fluoro-1,2,3,4-tetrahydro-isoquinoline. [Link]
-
Musci, G., et al. (2007). Neutral Red versus MTT assay of cell viability in the presence of copper compounds. Toxicology in Vitro, 21(5), 989-992. [Link]
-
Chlebek, J., et al. (2016). Cytotoxicity of Naturally Occurring Isoquinoline Alkaloids of Different Structural Types. Natural Product Communications, 11(6), 753-756. [Link]
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confirming the on-target effects of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline
Technical Comparison Guide: Validating On-Target Efficacy of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline
Executive Summary: The Pharmacological Mandate
This compound (8-F-THIQ) is a halogenated derivative of the tetrahydroisoquinoline scaffold, primarily investigated as a competitive inhibitor of Phenylethanolamine N-methyltransferase (PNMT) —the terminal enzyme in the catecholamine biosynthetic pathway responsible for converting norepinephrine to epinephrine.
While the 7,8-dichloro analogue (SK&F 64139 ) is the historical "gold standard" for PNMT inhibition, it suffers from significant off-target affinity for
This guide provides a rigorous framework to confirm the on-target (PNMT) efficacy of 8-F-THIQ while explicitly ruling out
Comparative Analysis: 8-F-THIQ vs. The Standard (SK&F 64139)
To validate 8-F-THIQ, you must benchmark it against the known kinetics of SK&F 64139. The following table summarizes the expected performance metrics based on structure-activity relationship (SAR) data for halogenated THIQs.
| Feature | 8-Fluoro-1,2,3,4-THIQ | SK&F 64139 (Standard) | Implication for Validation |
| Primary Target | PNMT (Competitive Inhibitor) | PNMT (Competitive Inhibitor) | Both compete with the substrate (Norepinephrine). |
| Binding Mode | Fills catalytic pocket; F-atom interacts via dipole. | Cl-atoms fill hydrophobic pocket; steric bulk drives potency. | 8-F-THIQ may show faster off-rates due to lower lipophilicity. |
| Potency ( | Estimated: 50 nM – 1 | ~ 1 – 10 nM | 8-F-THIQ is likely less potent but sufficient for specific inhibition. |
| Selectivity ( | High (Predicted) | Low (Poor Selectivity) | CRITICAL: SK&F 64139 blocks |
| BBB Permeability | Moderate (LogP ~1.4) | High (LogP ~2.5) | 8-F-THIQ is suitable for CNS epinephrine synthesis studies. |
Mechanism of Action & Signaling Pathway
The following diagram illustrates the precise intervention point of 8-F-THIQ within the catecholamine pathway.
Figure 1: 8-F-THIQ acts as a competitive inhibitor at the norepinephrine binding site of PNMT, preventing the transfer of the methyl group from S-adenosylmethionine (SAM).
Experimental Protocol: Radioenzymatic Validation
To confirm on-target effects, you cannot rely on simple physiological readouts (like blood pressure) because of the potential
Objective
Quantify the inhibition constant (
Materials
-
Enzyme: Recombinant hPNMT (or bovine adrenal homogenate).
-
Substrate: Normetanephrine or Norepinephrine (10
M). -
Cofactor: S-[methyl-
H]-Adenosylmethionine ( H-SAM) (Specific activity: ~15 Ci/mmol). -
Inhibitor: 8-F-THIQ (Serial dilution: 1 nM to 100
M). -
Control: SK&F 64139 (Positive control).
-
Buffer: 50 mM Tris-HCl (pH 8.5).
Step-by-Step Workflow
-
Enzyme Activation:
-
Pre-incubate hPNMT in Tris-HCl buffer at 37°C for 5 minutes to stabilize the active conformation.
-
-
Inhibitor Binding:
-
Add 8-F-THIQ (various concentrations) to the reaction mix.
-
Critical Step: Allow 10 minutes of pre-incubation. THIQs are often reversible competitive inhibitors; equilibrium must be reached before starting the reaction.
-
-
Reaction Initiation:
-
Add the substrate mix: Norepinephrine (10
M) + H-SAM (1 M). -
Total reaction volume: 100
L.
-
-
Catalysis:
-
Incubate at 37°C for 30–60 minutes.
-
Validation Check: The reaction must remain linear with time. If using crude homogenate, include a MAO inhibitor (e.g., Pargyline) to prevent degradation of the product.
-
-
Termination & Extraction:
-
Stop reaction with 0.5 M Borate buffer (pH 10).
-
Add organic scintillant extraction solvent (Toluene/Isoamyl alcohol 3:2).
-
Vortex vigorously. The methylated product (
H-Epinephrine) will partition into the organic phase, while unreacted H-SAM remains in the aqueous phase.
-
-
Quantification:
-
Count the organic phase in a Liquid Scintillation Counter (LSC).
-
Calculate % Inhibition relative to vehicle control.
-
Validation Logic: The "Selectivity Trap"
A common failure mode in THIQ research is assuming that a drop in epinephrine equals PNMT inhibition. It does not. It could be upstream inhibition or receptor blockade. You must run a Selectivity Counter-Screen .
The Counter-Screen: -Adrenergic Binding
-
Method: Radioligand binding assay using [
H]-Rauwolscine (a selective antagonist). -
Protocol: Incubate rat cortical membranes with [
H]-Rauwolscine and 8-F-THIQ (10 M). -
Success Criteria:
-
SK&F 64139: Will displace >50% of [
H]-Rauwolscine (High off-target binding). -
8-F-THIQ: Should displace <20% of [
H]-Rauwolscine. -
Interpretation: If 8-F-THIQ inhibits PNMT but fails to bind
receptors, it is a validated, high-fidelity probe.
-
Validation Workflow Diagram
Figure 2: The critical decision tree for validating 8-F-THIQ. Note that efficacy alone (Assay 1) is insufficient; selectivity (Assay 2) is the defining success metric.
References
-
Grunewald, G. L., et al. (1999). "Conformational and Steric Aspects of the Inhibition of Phenylethanolamine N-Methyltransferase by Benzylamines and Tetrahydroisoquinolines." Journal of Medicinal Chemistry.
-
Pendleton, R. G., et al. (1976). "Studies on the inhibition of phenylethanolamine N-methyltransferase by SK&F 64139." Biochemical Pharmacology.
-
Romero, F. A., et al. (2004). "Inhibitors of Phenylethanolamine N-Methyltransferase That Are Predicted to Penetrate the Blood-Brain Barrier." Journal of Medicinal Chemistry.
-
Criscione, K. R., et al. (2005). "Nanomolar Inhibitors of CNS Epinephrine Biosynthesis: (R)-(+)-3-Fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines." Journal of Medicinal Chemistry.
Safety Operating Guide
8-Fluoro-1,2,3,4-Tetrahydroisoquinoline: Proper Disposal Procedures
Executive Safety Summary (Immediate Action)
8-Fluoro-1,2,3,4-tetrahydroisoquinoline (8-F-THIQ) is a fluorinated secondary amine, typically supplied as a hydrochloride salt.[1][2] It presents specific disposal challenges due to its halogen content and potential biological activity as a central nervous system (CNS) active pharmacophore.[1][2]
| Critical Parameter | Specification |
| Chemical Name | This compound hydrochloride |
| CAS Number | 1185030-61-8 (HCl salt); Note: Free base is less common.[1][2] |
| Molecular Formula | C₉H₁₁ClFN (HCl salt) |
| Primary Hazards | H302 (Harmful if swallowed), H315/H319 (Skin/Eye Irritant), H335 (Resp.[1] Irritant). |
| Disposal Class | Halogenated Organic Waste (Strict Segregation Required).[1][2] |
| Incompatibilities | Strong oxidizing agents, Strong bases (liberates free amine).[1][2] |
IMMEDIATE DIRECTIVE: Do not dispose of this compound down the drain or in general trash. Do not mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless the entire mixture is labeled as "Halogenated."[1][2]
Chemical Profile & Classification Logic
To ensure safety and compliance, you must understand the why behind the disposal protocols.
The Halogen Factor
The presence of the Fluorine (F) atom at the C8 position dictates the disposal route.[1][2]
-
Mechanism: Incineration of fluorinated compounds generates Hydrofluoric Acid (HF) gas.[1][2]
-
Operational Impact: Standard municipal incinerators cannot handle high loads of HF.[1][2] This waste must be sent to facilities equipped with wet scrubbers.[1][2] Mixing this with non-halogenated waste contaminates the cheaper stream, forcing the entire volume to be treated as expensive halogenated waste. [1]
The Amine Functionality
As a secondary amine (or its HCl salt), this compound is chemically active.[1][2][3]
-
Stability: The hydrochloride salt is stable but hygroscopic.[1][2] In waste containers, it can absorb atmospheric moisture, turning dry waste into a corrosive sludge.[1][2]
-
Reactivity: Avoid adding to waste containers holding strong oxidizers (e.g., nitric acid waste), as this can lead to exothermic decomposition or the formation of nitrogen oxides (NOx).[1]
Disposal Workflow & Decision Tree
The following protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes disposal costs.
Graphviz Decision Logic
This diagram illustrates the decision process for segregating 8-F-THIQ waste streams.
Caption: Operational decision tree for segregating 8-F-THIQ waste. Note the critical segregation step for liquid waste to prevent cross-contamination of non-halogenated streams.
Detailed Step-by-Step Procedures
Scenario A: Disposal of Pure Solid (Expired or Excess)[1]
-
Containment: Transfer the solid 8-F-THIQ into a screw-cap container. High-Density Polyethylene (HDPE) is preferred over glass to prevent breakage during handling.[1][2]
-
Bagging: Place the primary container into a clear plastic zip-lock bag (double containment).
-
Labeling: Affix a hazardous waste tag.
-
Deposit: Place in the lab's Solid Hazardous Waste drum.
Scenario B: Disposal of Liquid Solutions (Reaction Mixtures)
-
Compatibility Check: Ensure the solution pH is between 4 and 10. If highly acidic or basic, neutralize carefully before adding to the central waste carboy to prevent heat generation.[1][2]
-
Segregation: Pour the solution into the Halogenated Organic Waste carboy.
-
Log Entry: Record the volume and chemical name on the waste container's log sheet immediately.
Scenario C: Contaminated Debris (Gloves, Weigh Boats, Syringes)[1]
-
Sharps: Syringes contaminated with 8-F-THIQ must go into the Sharps Container , not the trash.[1][2]
-
Dry Debris: Gloves and paper towels should be placed in the Solid Hazardous Waste bag/drum.[1][2] Do not dispose of in regular trash, as residual dust can be an inhalation hazard for custodial staff.[1][2]
Regulatory & Environmental Context
RCRA Coding (US EPA)
While 8-F-THIQ is not explicitly listed on the EPA "P" (Acutely Toxic) or "U" (Toxic) lists, it is regulated under the "Characteristic" or "Generator Knowledge" rules.[1]
-
Waste Code Assignment:
-
If mixed with flammable solvents (Methanol/Acetonitrile): D001 (Ignitable).[1][2]
-
If the solution is corrosive (pH < 2 or > 12.5): D002 (Corrosive).[1][2]
-
Halogenated Solvent Code: Often falls under F001/F002 definitions if mixed with listed halogenated solvents (like DCM), or simply managed as non-RCRA regulated halogenated waste depending on state-specific rules (e.g., California has stricter "California Regulated Waste" codes).[1][2]
-
Environmental Fate
Fluorinated organics are often persistent in the environment.[1][2]
-
Do NOT Autoclave: Autoclaving waste containing 8-F-THIQ can release fluoride vapors, damaging the autoclave chamber and posing a respiratory risk.[1][2]
-
Incineration: The only acceptable destruction method is high-temperature incineration (>1100°C) with flue gas cleaning.[1][2]
Emergency Spill Response
In the event of a spill of 8-F-THIQ:
-
Evacuate: If the spill is large (>10g) or generates visible dust, clear the immediate area.[1][2]
-
PPE: Wear Nitrile gloves (double gloved) , safety goggles, and a lab coat.[1][2] If dust is present, an N95 respirator is recommended.[1][2]
-
Containment:
-
Clean Up: Wipe the surface with a mild soap solution, followed by water.[1][2] Dispose of all cleanup materials as Solid Hazardous Waste .
References
-
National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 7046, 1,2,3,4-Tetrahydroisoquinoline. Retrieved January 31, 2026, from [Link][1]
-
US Environmental Protection Agency (EPA). (2024).[1][2] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1][2] Retrieved January 31, 2026, from [Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
